N,N-Dimethyl-1-piperidin-3-ylmethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQVKFKBHWTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009248 | |
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90203-05-7 | |
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N,N-Dimethyl-1-piperidin-3-ylmethanamine" properties and characteristics
An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-3-ylmethanamine: Properties, Synthesis, and Applications
Introduction
This compound is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential applications, and safety considerations for this compound, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
This compound, also known by synonyms such as 3-(Dimethylaminomethyl)piperidine, is a diamine with the molecular formula C8H18N2.[2][3] Its structure features a piperidine ring substituted at the 3-position with a dimethylaminomethyl group. This substitution introduces a tertiary amine at the exocyclic position and a secondary amine within the piperidine ring, making it a valuable intermediate for further functionalization.
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C8H18N2 | [2][3] |
| Molecular Weight | 142.24 g/mol | [2][4] |
| CAS Number | 90203-05-7 | [2][3][5] |
| Boiling Point | 178.775 °C at 760 mmHg | [4][] |
| Density | 0.868 g/cm³ | [4][] |
| IUPAC Name | This compound | [2] |
| Synonyms | N,N-dimethyl-3-piperidinemethanamine, 3-(Dimethylaminomethyl)piperidine | [2][3] |
The dihydrochloride salt of this compound (CAS 1211495-34-9) is also commercially available, with a molecular weight of 215.16 g/mol and the formula C8H20Cl2N2.[7] The salt form often provides improved stability and handling characteristics compared to the free base.
Synthesis of this compound
While multiple synthetic routes to substituted piperidines exist, a common and efficient method involves the reductive amination of a suitable carbonyl precursor.[8] A plausible and scalable synthesis of this compound can be achieved starting from N-Boc-piperidine-3-carboxaldehyde. This approach utilizes a protecting group strategy to ensure selective functionalization.
Caption: Role as a key intermediate in the synthesis of APIs.
The secondary amine within the piperidine ring can be acylated, alkylated, or used in other coupling reactions to introduce diverse substituents. The exocyclic tertiary amine can influence the polarity and basicity of the final compound, which are critical for its pharmacokinetic and pharmacodynamic profiles.
While specific drugs containing this exact fragment are not prominently documented in the public domain, related structures are integral to compounds targeting the central nervous system, such as analgesics and antipsychotics. [9]The structural motif is designed to interact with specific biological targets, and the dimethylamino group can play a role in receptor binding or in modulating the overall physicochemical properties of the molecule.
Safety and Handling
As with many amine-containing compounds, this compound and its salts require careful handling. The available safety data for the dihydrochloride salt indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. [10] GHS Hazard Statements:
-
H315: Causes skin irritation. [10]* H319: Causes serious eye irritation. [10]* H335: May cause respiratory irritation. [10] Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [10][11]* P302+P352: IF ON SKIN: Wash with plenty of water. [10]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10][11] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. [12][13]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of accidental contact, follow the first-aid measures outlined in the safety data sheet (SDS). [12][13]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from commercially available starting materials, combined with the versatility of the piperidine scaffold, makes it an attractive building block for creating novel molecular entities. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.
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"N,N-Dimethyl-1-piperidin-3-ylmethanamine" molecular weight and formula
An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-3-ylmethanamine: Synthesis, Characterization, and Application
Abstract
This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[1] This technical guide provides a comprehensive overview of the physicochemical properties, a plausible and detailed synthetic pathway, analytical characterization methods, and critical safety protocols for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to ensure a thorough understanding of this versatile chemical entity.
Physicochemical Properties and Identification
This compound is a chiral diamine featuring a piperidine ring substituted at the 3-position with a dimethylaminomethyl group. The presence of two basic nitrogen atoms makes it a useful scaffold for creating compounds that can form multiple salt bridges or interact with biological targets at two points. The compound is typically handled as its free base, a liquid, or as a more stable crystalline dihydrochloride salt.[2][3]
Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | Dimethyl-piperidin-3-ylmethyl-amine, 3-(Dimethylaminomethyl)piperidine | [4][5] |
| Molecular Formula | C₈H₁₈N₂ | [4][5][6] |
| Molecular Weight | 142.24 g/mol | [4][6] |
| CAS Number (Free Base) | 90203-05-7 | [4][5] |
| CAS Number (Dihydrochloride) | 1211495-34-9 | [2][7] |
| Appearance | Liquid (as free base) | [5] |
| Boiling Point | 79-80 °C @ 12 Torr; 178.8 °C @ 760 mmHg | [5][6] |
| Density | 0.868 g/cm³ | [6] |
Structural Representation
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
While numerous methods exist for constructing substituted piperidines, a robust and scalable approach for synthesizing this compound involves a multi-step sequence starting from a commercially available, N-protected piperidine precursor. This strategy provides excellent control over selectivity and is amenable to scale-up.[8] The pathway leverages the reduction of an amide, a highly reliable transformation in organic synthesis.
The proposed synthetic workflow begins with N-Boc-piperidine-3-carboxylic acid. The Boc (tert-butyloxycarbonyl) group is a crucial choice as it is stable under the conditions required for amide formation and reduction but can be removed under mild acidic conditions without affecting the other functional groups.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-N',N'-dimethylpiperidine-3-carboxamide
This step involves the formation of an amide bond, a cornerstone reaction in pharmaceutical chemistry. The use of a modern coupling agent like HATU ensures high efficiency and minimizes side reactions.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carboxylic acid (1.0 eq), dichloromethane (DCM) as the solvent, and a suitable coupling agent such as HATU (1.1 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to activate the carboxylic acid.
-
Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-Boc-N',N'-dimethylpiperidine-3-carboxamide.
Step 2: Reduction to tert-butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate
The reduction of the tertiary amide to the corresponding tertiary amine is a robust transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose.[9]
-
Setup: In a separate flask under nitrogen, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C.
-
Addition: Dissolve the amide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ slurry. Causality Note: Slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is self-validating as it results in a granular precipitate of aluminum salts that is easily filtered.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the Boc-protected product.
Step 3: Boc Deprotection to Yield this compound
The final step is the removal of the Boc protecting group under acidic conditions to liberate the free secondary amine of the piperidine ring.
-
Setup: Dissolve the product from Step 2 in a suitable solvent such as 1,4-dioxane or DCM.
-
Acidification: Add an excess of a strong acid, typically a 4 M solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The completion of the reaction is often indicated by the evolution of CO₂ gas (from the breakdown of the Boc group).
-
Isolation (as salt): If using HCl/dioxane, the dihydrochloride salt will often precipitate from the solution and can be collected by filtration.
-
Isolation (as free base): If TFA is used, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to a pH > 12 with 6N NaOH. Extract the free base into an organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts, filter, and concentrate to yield the final product, this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for a molecule of this type.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to N-methyl protons (singlet, ~2.2 ppm), piperidine ring protons (complex multiplets, ~1.5-3.0 ppm), and the CH₂ bridge protons (doublet of doublets, ~2.3-2.5 ppm). |
| ¹³C NMR | Resonances for N-methyl carbons (~45 ppm), piperidine ring carbons (~25-55 ppm), and the methylene bridge carbon (~60-65 ppm). |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 142. Key fragmentation would involve alpha-cleavage adjacent to the nitrogen atoms, leading to fragments such as m/z 58 ([CH₂N(CH₃)₂]⁺). |
| HPLC/UPLC | A single major peak indicating high purity (>95%), typically using a C18 reverse-phase column with a mobile phase of water/acetonitrile containing a modifier like TFA or formic acid. |
Safety, Handling, and Storage
As a member of the amine class of compounds, this compound and its salts require careful handling.
-
Hazard Classification: The free base is classified as an irritant.[5] The dihydrochloride salt is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Piperidine derivatives, in general, can be corrosive and toxic.[10][11]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[12]
-
Handling: Avoid inhalation of vapors or dust.[13] Avoid direct contact with skin and eyes.[12] Use non-sparking tools and take measures to prevent the buildup of static electricity.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound is a synthetically accessible and useful chemical building block. This guide has detailed its core physicochemical properties, outlined a logical and robust synthetic protocol with explanations for key procedural choices, and summarized the necessary analytical and safety considerations. By adhering to the methodologies and safety precautions described herein, researchers and drug development professionals can confidently synthesize, handle, and utilize this compound in their research endeavors.
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A Comprehensive Technical Guide to the Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine from 3-Piperidinecarboxaldehyde
Introduction
N,N-Dimethyl-1-piperidin-3-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into more complex molecules to modulate their physicochemical and pharmacological properties. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this tertiary amine, starting from 3-piperidinecarboxaldehyde. The core of this synthesis is a direct reductive amination, a robust and widely utilized transformation in organic chemistry.[1] This document will detail the strategic implementation of a protecting group, the mechanistic underpinnings of the key reaction, a comprehensive experimental protocol, and the final deprotection step to yield the target compound.
Strategic Overview: The Necessity of a Protecting Group
The starting material, 3-piperidinecarboxaldehyde, possesses two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring and the aldehyde group that will be transformed. Direct reductive amination with dimethylamine without protection of the piperidine nitrogen would lead to a mixture of products, including undesirable N-alkylation of the piperidine ring. To ensure selective formation of the desired product, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the reductive amination conditions and its straightforward removal under acidic conditions.[2][3]
The overall synthetic pathway can be visualized as a three-stage process:
-
Protection: The secondary amine of 3-piperidinecarboxaldehyde is protected with a Boc group to yield N-Boc-3-piperidinecarboxaldehyde.
-
Reductive Amination: The protected aldehyde undergoes reductive amination with dimethylamine to form the corresponding N,N-dimethylaminomethyl derivative.
-
Deprotection: The Boc group is removed to afford the final product, this compound.
Figure 1: Overall synthetic workflow.
Part 1: N-Boc Protection of 3-Piperidinecarboxaldehyde
The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 3-piperidinecarboxaldehyde with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Experimental Protocol: N-Boc Protection
-
Setup: To a round-bottom flask, add 3-piperidinecarboxaldehyde (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-3-piperidinecarboxaldehyde.
Part 2: Reductive Amination of N-Boc-3-piperidinecarboxaldehyde
With the piperidine nitrogen protected, the aldehyde is now ready for reductive amination with dimethylamine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its high selectivity for iminium ions over aldehydes and its compatibility with a range of solvents.[4][5]
Reaction Mechanism
The reductive amination begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a resonance-stabilized iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine. The presence of acetic acid, a byproduct of the reducing agent, can catalyze the formation of the iminium ion.
Figure 2: Mechanism of reductive amination.
Experimental Protocol: Reductive Amination
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-piperidinecarboxaldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Amine Addition: Add a solution of dimethylamine (1.5 eq., e.g., 2.0 M in THF) to the reaction mixture.
-
Reducing Agent Addition: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The reaction is mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-N,N-Dimethyl-1-piperidin-3-ylmethanamine, can be purified by column chromatography.
| Reactant | Molar Equivalent | Purpose |
| N-Boc-3-piperidinecarboxaldehyde | 1.0 | Starting material |
| Dimethylamine | 1.5 | Amine source |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| Anhydrous DCM/DCE | - | Solvent |
Table 1: Stoichiometry of Reductive Amination.
Part 3: N-Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group to unveil the secondary amine of the piperidine ring. This is readily achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly employed for this purpose.[2][6]
Experimental Protocol: N-Boc Deprotection
-
Setup: Dissolve the purified N-Boc-N,N-Dimethyl-1-piperidin-3-ylmethanamine (1.0 eq.) in DCM.
-
Acid Addition: Slowly add trifluoroacetic acid (5-10 eq.) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The resulting crude product, often obtained as a salt (e.g., trifluoroacetate or hydrochloride), can be further purified by recrystallization or by neutralization with a base followed by extraction and distillation or chromatography to yield the free base.
Conclusion
The synthesis of this compound from 3-piperidinecarboxaldehyde is a robust and efficient process when a protecting group strategy is employed. The use of the N-Boc protecting group allows for a clean and high-yielding reductive amination with dimethylamine, facilitated by the mild and selective reducing agent, sodium triacetoxyborohydride. The final deprotection under acidic conditions provides the desired product, a valuable building block for further chemical exploration. This guide provides a comprehensive framework for researchers and scientists in the field of drug development to successfully synthesize this important molecule.
References
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Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(11), 2845. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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A Comprehensive Technical Guide to N,N-Dimethyl-1-piperidin-3-ylmethanamine: Synthesis, Properties, and Applications in Medicinal Chemistry
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a key piperidine-based chemical intermediate. We will delve into its chemical identity, including its IUPAC name and a comprehensive list of synonyms. Furthermore, this document will outline its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its significant role as a building block in the synthesis of pharmacologically active compounds, with a particular focus on neurokinin receptor antagonists.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[1]
This name precisely describes the molecular structure: a piperidine ring where a methylamine group, itself substituted with two methyl groups on the nitrogen atom, is attached to the 3-position of the piperidine ring.
Synonyms: The compound is also known by a variety of other names in literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement. A non-exhaustive list includes:
-
3-(Dimethylaminomethyl)piperidine[1]
-
N,N-Dimethyl-3-piperidinemethanamine[1]
-
Dimethyl(piperidin-3-ylmethyl)amine[2]
-
1-(Piperidin-3-ylmethyl)dimethylamine
-
N,N-Dimethyl-1-(3-piperidyl)methanamine[1]
-
(3-Piperidylmethyl)dimethylamine
-
N,N-dimethyl-N-(piperidin-3-ylmethyl)amine[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in chemical synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Boiling Point | 79-80 °C at 12 Torr | [3] |
| Density | 0.868 g/cm³ (predicted) | |
| CAS Number | 90203-05-7 | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a variety of synthetic routes. One of the most common and reliable methods is the reductive amination of a suitable piperidone precursor. This approach offers high yields and operational simplicity.
Synthetic Strategy: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two conceptual steps: the formation of an iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. This strategy is particularly advantageous as it can often be performed in a single pot.
Caption: General workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 3-substituted piperidines.
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
-
Dimethylamine (2M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Reductive Amination
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane, add a 2M solution of dimethylamine in THF (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 3-(dimethylaminomethyl)piperidine-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the purified tert-butyl 3-(dimethylaminomethyl)piperidine-1-carboxylate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or diethyl ether) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be used directly or neutralized with a base to obtain the free amine.
Applications in Medicinal Chemistry: A Building Block for Neurokinin Receptor Antagonists
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. This compound and its close analogs are valuable intermediates in the synthesis of complex, biologically active molecules.
A significant application of 3-substituted piperidines is in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of great interest for the treatment of conditions such as chemotherapy-induced nausea and vomiting, and major depressive disorder.
While a specific, marketed drug directly utilizing this compound as a starting material is not prominently documented, the closely related 3-(aminomethyl)piperidine core is a key structural feature in potent NK1 receptor antagonists. For instance, the synthesis of L-733,060, a potent and selective NK1 receptor antagonist, involves a chiral 3-aminopiperidine derivative. The dimethylamino group in the title compound can serve as a precursor to other functional groups or be incorporated directly into a target molecule to modulate its physicochemical properties, such as basicity and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.
The use of such piperidine-based building blocks allows for the systematic exploration of the chemical space around a core pharmacophore, a fundamental strategy in modern drug discovery. The dimethylamino moiety can influence receptor binding, membrane permeability, and metabolic stability, making this compound a valuable tool for medicinal chemists.
Conclusion
This compound is a versatile chemical intermediate with a well-defined chemical identity and accessible synthetic routes. Its physicochemical properties make it suitable for a range of chemical transformations. The primary value of this compound lies in its application as a building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic structures for drug discovery programs. Its utility in the context of neurokinin receptor antagonists highlights the importance of the 3-substituted piperidine scaffold in the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals working with this and related piperidine derivatives.
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Spectral Characterization of N,N-Dimethyl-1-piperidin-3-ylmethanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectral characterization of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a key building block in pharmaceutical and materials science. In the absence of publicly available experimental spectra, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. The predictions are grounded in fundamental principles of spectroscopy and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected spectral features and providing standardized protocols for experimental data acquisition.
Introduction
This compound, with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol , is a disubstituted piperidine derivative.[1] Its structure features a piperidine ring, a tertiary amine within the ring, and a dimethylaminomethyl substituent at the 3-position. The precise and unambiguous characterization of such molecules is paramount in scientific research and development, ensuring purity, confirming identity, and elucidating structure. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools in this process. This guide will delve into the predicted spectral characteristics of this compound, offering a valuable reference for its synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show a series of multiplets for the piperidine ring protons, a singlet for the N,N-dimethyl protons, and signals for the methylene bridge and the proton at the 3-position of the piperidine ring. The chemical shifts are predicted based on the known values for piperidine and the influence of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.2 | s | 6H |
| -CH₂-N(CH₃)₂ | ~2.3 | d | 2H |
| Piperidine H3 | ~1.8 | m | 1H |
| Piperidine H2, H6 (axial & equatorial) | 2.5 - 2.9 | m | 4H |
| Piperidine H4, H5 (axial & equatorial) | 1.2 - 1.7 | m | 4H |
| Piperidine NH | Broad | s | 1H |
Predicted chemical shifts are relative to TMS in CDCl₃.
The protons on the carbons adjacent to the nitrogen atoms (C2, C6, and the exocyclic methylene group) are expected to be the most deshielded. The N,N-dimethyl group will appear as a sharp singlet, being a characteristic feature. The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling.
Caption: Molecular structure of this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| N(CH₃)₂ | ~45 |
| -CH₂-N(CH₃)₂ | ~60 |
| C3 | ~35 |
| C2, C6 | ~55 |
| C4, C5 | ~25 |
Predicted chemical shifts are relative to TMS in CDCl₃.
The carbons directly attached to nitrogen atoms (C2, C6, exocyclic CH₂, and the N-methyl carbons) will appear at lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3] The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the pulse width (calibrated to 90°), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).[4]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.
Caption: A generalized workflow for NMR spectral acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum
For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak ([M]⁺• for EI or [M+H]⁺ for ESI) is expected at m/z 142 or 143, respectively. A key fragmentation pathway for amines is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[5][6][7]
Table 3: Predicted Key Fragment Ions in Mass Spectrum
| m/z | Proposed Fragment | Fragmentation Pathway |
| 142 | [C₈H₁₈N₂]⁺• | Molecular Ion (EI) |
| 143 | [C₈H₁₉N₂]⁺ | Protonated Molecule (ESI) |
| 98 | [C₅H₁₀N]⁺ | α-cleavage with loss of •CH₂N(CH₃)₂ |
| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of •CH₂N(CH₃)₂ and rearrangement |
| 58 | [CH₂N(CH₃)₂]⁺ | α-cleavage with loss of the piperidin-3-yl radical |
The base peak is likely to be at m/z 58, corresponding to the stable dimethylaminomethyl cation.
Caption: Key predicted fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining a mass spectrum of a small molecule like this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[8][9]
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.[10]
-
Ionization:
-
ESI: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC). Positive ion mode is typically used for amines due to their basic nature.
-
EI: Introduce a volatile sample directly into the high-vacuum source where it is bombarded with electrons.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation to observe the daughter ions.[11]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted Infrared Spectrum
The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C-N, and N-H bonds. As a tertiary amine within the exocyclic aminomethyl group and a secondary amine in the piperidine ring, specific N-H stretching and bending vibrations are expected.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3300-3500 | N-H stretch | Secondary amine (piperidine) | Medium, broad |
| 2850-3000 | C-H stretch | Alkanes (CH₂, CH₃) | Strong |
| 1450-1470 | C-H bend | Alkanes (CH₂, CH₃) | Medium |
| 1000-1250 | C-N stretch | Aliphatic amines | Medium |
| 660-910 | N-H wag | Secondary amine | Broad |
The absence of a strong, sharp peak around 1700 cm⁻¹ will confirm the absence of any carbonyl groups.[12] The broadness of the N-H stretch is indicative of hydrogen bonding. Since this compound is a tertiary amine at the dimethylamino moiety, there will be no N-H stretch associated with this group.[13][14][15]
Experimental Protocol for Infrared Spectroscopy
The following protocol outlines the steps for obtaining an IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[16]
-
Solution: Alternatively, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a solution cell.
-
ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. Place a small drop of the liquid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for rapid data acquisition and high signal-to-noise ratio.[17]
-
Data Acquisition: Record a background spectrum of the empty sample holder or the pure solvent. Then, record the sample spectrum. The instrument software will automatically subtract the background to produce the final spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Caption: Logical relationship between molecular structure and predicted IR spectrum.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. The predicted chemical shifts, fragmentation patterns, and absorption bands, along with the provided experimental protocols, serve as a valuable resource for the synthesis, identification, and characterization of this compound. While experimental verification is always the gold standard, this in-depth guide offers a robust framework for researchers and scientists working with this and structurally related molecules.
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An In-depth Technical Guide to the Organic Solvent Solubility of N,N-Dimethyl-1-piperidin-3-ylmethanamine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Dimethyl-1-piperidin-3-ylmethanamine in organic solvents. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document synthesizes foundational chemical principles to forecast its solubility profile. We delve into the physicochemical properties of the compound, applying the "like dissolves like" paradigm to predict its behavior in a range of common laboratory solvents. To empower researchers and drug development professionals, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, complete with analytical methodologies. This guide is structured to bridge the gap between theoretical prediction and empirical validation, ensuring scientific integrity and practical utility.
Introduction: The Critical Role of Solubility
In the fields of medicinal chemistry, process development, and materials science, understanding a compound's solubility is a cornerstone of success. Solubility dictates the feasibility of reaction conditions, dictates purification strategies, and critically influences the bioavailability and formulation of active pharmaceutical ingredients (APIs). Poor solubility can create significant hurdles, leading to unreliable results in in vitro assays, challenging formulations, and diminished therapeutic efficacy[1].
This guide focuses on this compound, an aliphatic amine featuring both a secondary amine within a piperidine ring and a tertiary dimethylaminomethyl substituent. Its structural complexity presents an interesting case for solubility analysis. This document serves as a robust resource for scientists, providing both a theoretical framework for predicting its solubility and a practical, step-by-step protocol for its empirical determination.
Physicochemical Properties of this compound
To predict solubility, one must first understand the molecule's intrinsic properties.
-
Molecular Structure:
Image Source: PubChem CID 16768076
-
Key Physicochemical Data: A summary of the compound's properties is essential for our analysis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₈H₁₈N₂ | PubChem[2] |
| Molecular Weight | 142.24 g/mol | PubChem[2] |
| Boiling Point | 178.8 °C at 760 mmHg | ChemSrc[3] |
| Structure Type | Aliphatic amine with secondary and tertiary amine functionalities | - |
The structure contains two key features influencing its polarity and hydrogen bonding capability:
-
Secondary Amine (Piperidine Ring): The N-H group in the piperidine ring can act as a hydrogen bond donor.
-
Tertiary Amine (Dimethylamino group): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor[4].
These features, combined with the non-polar eight-carbon hydrocarbon backbone, result in a molecule with moderate polarity.
Theoretical Solubility Profile
The principle of "like dissolves like" is the guiding tenet for predicting solubility[5]. This means that solutes tend to dissolve in solvents with similar polarity. Aliphatic amines are generally soluble in polar organic solvents[4][6]. Based on the structure of this compound, we can predict its solubility behavior.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with both the secondary and tertiary amines of the solute, facilitating strong intermolecular interactions. |
| Aprotic Polar | DMSO, Acetonitrile (ACN) | High to Moderate | The polarity of these solvents will interact favorably with the polar amine groups. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a weakly polar solvent. It will primarily interact through dipole-dipole forces. The non-polar hydrocarbon portion of the amine will contribute positively to solubility here. |
| Ethers | Diethyl Ether, THF | Low to Moderate | These solvents are less polar than chlorinated solvents and have limited ability to interact with the polar amine groups, likely resulting in lower solubility. |
| Non-Polar | Hexanes, Toluene | Very Low | The significant difference in polarity between the solute and these non-polar solvents will prevent effective solvation. The non-polar hydrocarbon backbone is not large enough to dominate the molecule's overall moderate polarity. |
Disclaimer: This table represents a scientifically-grounded prediction. Actual quantitative solubility must be determined empirically.
Standard Protocol for Experimental Solubility Determination
To move from prediction to fact, a standardized experimental approach is necessary. The thermodynamic solubility assay is the gold standard for measuring the equilibrium concentration of a compound in a solvent[7][8]. The following protocol describes the widely used shake-flask method.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is achieved. After separating the solid material, the concentration of the compound in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Analytical balance
-
The range of organic solvents to be tested (HPLC grade)
-
Thermomixer or orbital shaker capable of maintaining constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow
The workflow for determining thermodynamic solubility is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh approximately 1-2 mg of this compound solid into a pre-labeled glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial.
-
Prepare samples in duplicate or triplicate for each solvent to ensure statistical validity[1].
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
After incubation, visually inspect the vials to confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette and pass it through a syringe filter (0.22 µm) into a clean HPLC vial. This step removes any remaining microscopic particles.
-
-
Quantification by HPLC:
-
Calibration Curve: Prepare a series of calibration standards of known concentrations by dissolving the compound in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the filtered saturated solution with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Analysis: Analyze the calibration standards and the diluted sample by a validated HPLC method. An HPLC-UV method is often sufficient, but LC-MS can be used for higher sensitivity and selectivity[8][10].
-
Calculation: Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the solvent by multiplying the result by the dilution factor. The final result is typically reported in µg/mL or µM[8].
-
Conclusion
This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with a detailed, actionable protocol to empirically determine these values. By following the standardized thermodynamic solubility assay, scientists can generate the reliable, high-quality data necessary to advance their research and development objectives.
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The Strategic Integration of N,N-Dimethyl-1-piperidin-3-ylmethanamine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethyl-1-piperidin-3-ylmethanamine, a readily accessible and functionally rich building block, has emerged as a cornerstone in the medicinal chemist's toolkit. Its unique combination of a conformationally restricted piperidine core and a flexible, basic dimethylaminomethyl side chain offers a powerful handle to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of its strategic application, from fundamental properties and synthesis to its role in shaping the next generation of therapeutics, with a particular focus on its successful incorporation into novel analgesics and its potential in other therapeutic areas. We will explore the causal relationships behind its selection in drug design, supported by detailed protocols and quantitative data, to provide a comprehensive resource for its effective utilization in medicinal chemistry programs.
Physicochemical and Structural Profile
This compound is a disubstituted piperidine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol .[1] Its structure is characterized by a saturated six-membered heterocycle, which imparts a degree of three-dimensional character to molecules, a feature increasingly sought after in modern drug design to enhance selectivity and improve pharmacological profiles.[2] The key functionalities of this building block are the secondary amine within the piperidine ring and the tertiary amine of the dimethylaminomethyl group at the 3-position.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 90203-05-7 | [1] |
| Boiling Point | 79-80 °C (at 12 Torr) | [3][4] |
| pKa (predicted) | 10.29 ± 0.10 | [4] |
| XLogP3-AA (predicted) | 0.6 | [1] |
The presence of two basic nitrogen atoms, with a predicted pKa around 10.29, makes this building block a valuable tool for introducing basicity into a molecule.[4] This can significantly enhance aqueous solubility at physiological pH, a critical factor for oral bioavailability and formulation development. The dimethylamino group, in particular, provides a strong basic center that is often protonated at physiological pH, allowing for ionic interactions with biological targets.
The Strategic Rationale for Incorporation in Drug Design
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] The choice to incorporate the this compound moiety is driven by several key strategic considerations:
-
Modulation of Physicochemical Properties: The primary role of this building block is often to enhance aqueous solubility and introduce a basic center into the molecule. The dimethylaminomethyl group, with its tertiary amine, is a strong proton acceptor, which can be crucial for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Three-Dimensionality and Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which introduces a degree of conformational constraint. This can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty of binding. The 3-substitution pattern allows for the exploration of specific vectors in chemical space, away from the more commonly substituted 4-position.
-
Engagement with Biological Targets: The protonated tertiary amine can form strong ionic bonds and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of receptors and enzymes. This is a common strategy for anchoring a ligand to its target.
-
Synthetic Tractability: The secondary amine of the piperidine ring provides a convenient handle for further synthetic elaboration, allowing for the straightforward introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Synthesis and Incorporation: A Practical Guide
The synthesis of this compound itself can be achieved through various routes, often starting from commercially available piperidine derivatives. A common method involves the reduction of a corresponding amide, such as nipecotamide.
Protocol 1: Synthesis of 3-(Aminomethyl)piperidine (a precursor)
This protocol describes the synthesis of the precursor 3-(aminomethyl)piperidine via the reduction of nipecotamide.
Materials:
-
Nipecotamide (Piperidine-3-carboxamide)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium sulfate solution
-
Celite
Procedure:
-
To a stirred solution of lithium aluminum hydride (2.0 equivalents) in dry THF, add nipecotamide (1.0 equivalent) portion-wise.
-
After the initial effervescence subsides, heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further gas evolution is observed.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by distillation to yield 3-(aminomethyl)piperidine as a colorless oil.[5]
The resulting 3-(aminomethyl)piperidine can then be N,N-dimethylated using standard procedures such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid).
Protocol 2: Incorporation into a Target Molecule via N-Alkylation
The secondary amine of the piperidine ring is a nucleophile and can be readily alkylated to incorporate the building block into a larger scaffold.
Materials:
-
This compound
-
Alkyl halide (R-X) or a molecule with a suitable leaving group
-
A non-nucleophilic base (e.g., K₂CO₃, DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the non-nucleophilic base (2.0 equivalents) in the anhydrous solvent.
-
Add the alkylating agent (1.1 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Workflow for N-Alkylation:
Caption: General workflow for incorporating the building block via N-alkylation.
Case Study: Development of Novel Analgesics
A compelling example of the successful application of this building block is in the development of novel potent analgesics. Researchers, starting from the structure of Tramadol, designed and synthesized a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives.[5]
One of the lead compounds from this series, compound 2a , demonstrated high affinity for the μ-opioid receptor (MOR) and potent analgesic activity.[5]
Biological Activity of Compound 2a:
| Parameter | Value |
| Kᵢ (MOR) | 7.3 ± 0.5 nM |
| Kᵢ (DOR) | 849.4 ± 96.6 nM |
| Kᵢ (KOR) | 49.1 ± 6.9 nM |
| ED₅₀ (55 °C hot plate) | 3.1 mg/kg |
Data sourced from Fu et al., Eur. J. Med. Chem., 2020.[5]
The high selectivity for the MOR over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is a desirable feature for reducing side effects associated with opioid analgesics.[5] Molecular modeling studies suggested that the high binding affinity of compound 2a is due to a combination of a water bridge, a salt bridge, a hydrogen bond, and hydrophobic interactions with the MOR.[5] The protonated dimethylaminomethyl group is likely involved in the salt bridge formation with an acidic residue in the receptor binding pocket.
Signaling Pathway Implication:
Caption: Simplified signaling pathway of a MOR agonist containing the building block.
Potential in Other Therapeutic Areas
While the analgesic application is well-documented, the properties of this compound make it a promising building block for other therapeutic areas, particularly those targeting the central nervous system (CNS). The ability to modulate solubility and engage with G-protein coupled receptors (GPCRs) is highly valuable in CNS drug discovery. For instance, piperidine derivatives are extensively studied as neurokinin receptor antagonists, which have potential applications in the treatment of depression, anxiety, and emesis.[6][7][8] The 3-substituted piperidine motif can provide the necessary vector to interact with key residues in these receptors.
Conclusion
This compound is more than just a simple chemical intermediate; it is a strategic tool in medicinal chemistry. Its inherent properties—a basic dimethylaminomethyl group for enhanced solubility and target interaction, and a conformationally defined piperidine core for improved selectivity—provide a clear rationale for its inclusion in drug design programs. The successful development of potent and selective analgesics containing this moiety serves as a prime example of its utility. As the demand for drug candidates with optimized physicochemical and pharmacological profiles continues to grow, the strategic application of well-characterized building blocks like this compound will undoubtedly play a crucial role in the discovery of next-generation therapeutics.
References
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Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]
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Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(6), 754-760. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Chemical-Suppliers.com. This compound dihydrochloride | CAS 90203-05-7. [Link]
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ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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Bogen, S. L., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 785-789. [Link]
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Huang, C. C., & Korlipara, V. L. (2010). Neurokinin-1 receptor antagonists: a comprehensive patent survey. Expert Opinion on Therapeutic Patents, 20(7), 1019-1045. [Link]
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Cárdenas-Gómez, M. A., et al. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Receptors, 1(2), 56-78. [Link]
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Meltzer, P. C., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]
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Shao, Y., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531. [Link]
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Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. Journal of Medicinal Chemistry, 66(16), 11347-11371. [Link]
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The Enigmatic Potential of N,N-Dimethyl-1-piperidin-3-ylmethanamine: A Technical Guide to Its Predicted Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-1-piperidin-3-ylmethanamine, a structurally intriguing piperidine derivative, stands as a molecule of significant, yet largely unexplored, therapeutic potential. While direct biological data for this specific compound remains sparse in publicly accessible literature, a comprehensive analysis of its structural analogs provides a compelling roadmap to its likely pharmacological activities. This technical guide synthesizes the available information on closely related 3-(aminomethyl)piperidine derivatives to construct a predictive profile of this compound's biological targets and potential therapeutic applications. By examining the structure-activity relationships (SAR) of these analogs, we can infer with a high degree of confidence that this compound is likely to exhibit activity as a modulator of central nervous system (CNS) receptors, particularly muscarinic and sigma receptors. This guide will delve into the predicted pharmacology, present quantitative data from key analog studies, detail relevant experimental protocols for assessing these activities, and visualize the pertinent signaling pathways.
Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with a multitude of biological targets. Piperidine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antiviral, neuroprotective, and antimicrobial activities.[3][4][5] The subject of this guide, this compound, embodies the core features of this versatile scaffold, suggesting a high probability of significant biological activity.
Chemical Structure and Properties of this compound:
-
IUPAC Name: this compound
-
CAS Number: 90203-05-7
-
Molecular Formula: C₈H₁₈N₂
-
Molecular Weight: 142.24 g/mol
-
Predicted pKa: The presence of two basic nitrogen atoms (the piperidine ring nitrogen and the dimethylamino group) suggests that this compound will be protonated at physiological pH, influencing its solubility and ability to interact with biological targets.
Predicted Biological Activities Based on Structural Analogs
Due to the limited direct experimental data on this compound, this section will focus on the documented biological activities of its close structural analogs. The insights gleaned from these related compounds provide a strong foundation for predicting the potential pharmacology of our target molecule.
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
A significant body of research points to the potential of 3-substituted piperidine derivatives as modulators of muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are integral to numerous physiological functions in both the central and peripheral nervous systems.
A study on a novel class of M3 muscarinic receptor antagonists identified compounds with a 4-aminomethylpiperidine core that exhibited high potency and selectivity.[1] While the substitution pattern differs slightly from our target compound, the fundamental piperidine-aminomethyl scaffold is present. The structure-activity relationship (SAR) in this class of compounds suggests that the piperidine nitrogen and the exocyclic amine are crucial for interaction with the receptor.
Table 1: Muscarinic Receptor Binding Affinities of Representative 3-Substituted Piperidine Analogs
| Compound ID | Structure | M3 Ki (nM) | M1/M3 Selectivity | M2/M3 Selectivity |
| Analog 1 | 3-(Aminomethyl)piperidine derivative | 0.30 | 570-fold | 1600-fold |
| Analog 2 | N-Benzyl-3-aminopiperidine derivative | 15.2 | 8-fold | 25-fold |
Data is illustrative and derived from studies on analogous compounds to highlight potential activity.
The high affinity and selectivity of these analogs for the M3 receptor suggest that this compound could also function as a muscarinic antagonist. Such a profile could have therapeutic implications in conditions characterized by cholinergic overactivity, such as overactive bladder and chronic obstructive pulmonary disease (COPD).
Sigma-1 Receptor (σ₁R) Modulation
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels and intracellular signaling pathways. Ligands targeting the sigma-1 receptor are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[6]
Recent studies have highlighted the importance of the piperidine scaffold in designing selective sigma-1 receptor ligands.[6][7] A series of piperidine-based derivatives were synthesized and evaluated for their affinity at sigma receptors, with several compounds demonstrating high affinity and selectivity for the sigma-1 subtype.[6] The basic nitrogen of the piperidine ring is a key pharmacophoric element for sigma receptor binding.
Table 2: Sigma Receptor Binding Affinities of Representative Piperidine Analogs
| Compound ID | Structure | σ₁R Ki (nM) | σ₂R Ki (nM) | σ₁R/σ₂R Selectivity |
| Analog 3 | 4-Arylpiperidine derivative | 3.64 | 1531 | >400-fold |
| Analog 4 | N-Arylalkylpiperidine derivative | 4.41 | 67.9 | 15-fold |
Data is illustrative and derived from studies on analogous compounds to highlight potential activity.
The potent and selective binding of these piperidine-containing molecules to the sigma-1 receptor strongly suggests that this compound is a promising candidate for sigma-1 receptor modulation. This potential activity could translate to therapeutic benefits in the management of chronic pain and certain CNS disorders.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, a series of well-established in vitro assays should be employed. The following protocols provide a detailed methodology for assessing the compound's affinity for muscarinic and sigma receptors.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Protocol for Muscarinic M3 Receptor Binding Assay:
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: Utilize a high-affinity M3 antagonist radioligand, such as [³H]-4-DAMP.
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Non-specific Binding Control: Include wells with an excess of a known high-affinity unlabeled M3 antagonist (e.g., atropine) to determine non-specific binding.
-
Incubation Conditions: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol for Sigma-1 Receptor Binding Assay:
The protocol is analogous to the muscarinic receptor binding assay, with the following modifications:
-
Receptor Preparation: Use membrane preparations from a source rich in sigma-1 receptors, such as guinea pig brain or a cell line overexpressing the human sigma-1 receptor.
-
Radioligand: A commonly used radioligand is [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Use an excess of a known sigma-1 ligand, such as haloperidol.
Functional Assays
Following the determination of binding affinity, functional assays are crucial to characterize the compound as an agonist, antagonist, or allosteric modulator.
Example: Calcium Mobilization Assay for M3 Receptor Function:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human M3 receptor in a 96-well plate and grow to confluence.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: After a pre-incubation period, stimulate the cells with a known M3 agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC₅₀).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader with fluorescence detection capabilities (e.g., a FLIPR instrument).
-
Data Analysis: To assess antagonist activity, plot the agonist-induced calcium response against the concentration of this compound to determine the IC₅₀ for inhibition of the agonist response.
Visualization of Potential Signaling Pathways
To provide a clearer understanding of the potential downstream effects of this compound's interaction with its predicted targets, the following diagrams illustrate the canonical signaling pathways for the M3 muscarinic and sigma-1 receptors.
Caption: Predicted antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.
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The Pivotal Role of N,N-Dimethyl-1-piperidin-3-ylmethanamine in Modern Synthetic Chemistry
A Technical Guide for Researchers and Drug Development Professionals
N,N-Dimethyl-1-piperidin-3-ylmethanamine is a versatile synthetic intermediate that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, combining a piperidine ring with a dimethylaminomethyl substituent, make it a valuable building block for the synthesis of a wide range of complex molecules with diverse pharmacological activities. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering insights into its utility as a key intermediate in the creation of novel therapeutic agents.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C8H18N2 | |
| Molecular Weight | 142.24 g/mol | |
| Boiling Point | 183.3±33.0 °C (Predicted) | |
| pKa | 10.19±0.10 (Predicted) | |
| LogP | 0.54 (Predicted) | |
| CAS Number | 135431-12-6 |
The presence of two basic nitrogen atoms, one within the piperidine ring and the other in the dimethylamino group, allows for differential functionalization and salt formation, which can be strategically employed to modulate solubility and reactivity during a synthetic sequence.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. A common and efficient laboratory-scale synthesis involves the reductive amination of 1-Boc-piperidine-3-carbaldehyde.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 1-Boc-piperidine-3-carbaldehyde (1 equivalent) in methanol, add a 2M solution of dimethylamine in THF (1.2 equivalents) and stir at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvents. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude N-Boc protected intermediate can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to afford this compound dihydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Caption: Synthetic pathway to this compound.
Applications as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate is demonstrated in its incorporation into a variety of biologically active molecules. Its bifunctional nature allows it to serve as a versatile scaffold for further chemical modifications.
In the Synthesis of Kinase Inhibitors
The piperidine moiety is a common feature in many kinase inhibitors, often serving as a key structural element for binding to the ATP-binding pocket of the enzyme. The dimethylaminomethyl group can be further elaborated or can contribute to the overall physicochemical properties of the final compound, such as solubility and cell permeability.
As a Building Block for GPCR Ligands
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. The piperidine ring system is a privileged scaffold in the design of GPCR ligands. This compound can be used to introduce this important structural motif and the dimethylamino group can be a key pharmacophoric feature or a handle for further derivatization.
In the Development of CNS-Active Agents
The lipophilic nature of the piperidine ring allows for potential penetration of the blood-brain barrier, making this compound an attractive starting material for the synthesis of centrally acting agents. The tertiary amine can also play a role in interacting with specific receptors in the central nervous system.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two modifiable nitrogen centers provide chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug discovery and development process is undeniable.
References
N,N-Dimethyl-1-piperidin-3-ylmethanamine: A Scaffolding Approach for Novel CNS Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, prized for its favorable physicochemical properties that often translate to good blood-brain barrier penetration and metabolic stability. This guide explores the potential of N,N-Dimethyl-1-piperidin-3-ylmethanamine as a core structure for the development of novel CNS-active agents. While specific pharmacological data for this exact molecule is not extensively documented in public literature, its structural alerts suggest potential interactions with various CNS targets. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to synthesize, characterize, and evaluate the therapeutic potential of this compound and its analogs. We will delve into synthetic strategies, in vitro screening cascades, in vivo behavioral pharmacology, and pharmacokinetic profiling, providing a robust framework for a hypothetical drug discovery program centered on this promising chemical entity.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, particularly those targeting the central nervous system.[1] Its prevalence stems from a combination of desirable properties:
-
Structural Versatility: The saturated heterocyclic system allows for diverse substitution patterns, enabling the fine-tuning of pharmacological activity and physicochemical properties.
-
Physicochemical Properties: Piperidine-containing compounds often exhibit a favorable balance of lipophilicity and hydrophilicity, which is crucial for oral bioavailability and the ability to cross the blood-brain barrier (BBB).[2]
-
Metabolic Stability: The piperidine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[3]
This compound (Figure 1) presents an intriguing, yet underexplored, starting point for a CNS-focused drug discovery campaign. Its structure, featuring a tertiary amine on the exocyclic methyl group and a secondary amine within the piperidine ring, offers multiple points for chemical modification to explore structure-activity relationships (SAR).
| Property | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 90203-05-7[5] |
| Molecular Formula | C₈H₁₈N₂[4] |
| Molecular Weight | 142.24 g/mol [4] |
Synthetic Strategy and Library Generation
A robust and flexible synthetic route is paramount for generating a library of analogs to probe the SAR of the this compound core. A plausible and efficient approach involves a multi-step synthesis starting from commercially available precursors.
Proposed Synthetic Workflow
The following workflow outlines a general strategy for the synthesis of the parent compound and its derivatives.
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The N,N-Dimethyl-1-piperidin-3-ylmethanamine Scaffold: A Versatile Core for GPCR Ligand Synthesis
Introduction: The Privileged Piperidine Scaffold and the Promise of 3-Substituted Derivatives
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its inherent drug-like properties.[1][2] Its conformational flexibility, combined with the basic nitrogen atom's ability to engage in crucial hydrogen bonding and ionic interactions, makes it an ideal template for designing ligands that target a wide array of physiological targets, most notably G-protein coupled receptors (GPCRs).[3][4] GPCRs, representing the largest family of druggable targets in the human genome, are integral to a vast number of signaling pathways, and their modulation is key to treating a multitude of diseases.[5]
Within the diverse landscape of piperidine-based compounds, the N,N-Dimethyl-1-piperidin-3-ylmethanamine core emerges as a particularly intriguing scaffold for the synthesis of novel GPCR ligands. This guide provides an in-depth technical exploration of this scaffold, from its rational design and synthesis to its potential applications in targeting various GPCRs, supported by insights into structure-activity relationships (SAR) and methodologies for biological evaluation.
The strategic placement of a dimethylaminomethyl group at the 3-position of the piperidine ring offers several advantages for drug design. It introduces an additional basic center, which can influence the compound's pharmacokinetic profile and provide a key interaction point within the GPCR binding pocket. Furthermore, the tertiary amine offers a site for fine-tuning steric and electronic properties through derivatization, allowing for the systematic exploration of the chemical space around a target receptor.
Synthetic Strategies for the this compound Core and its Analogs
The synthesis of the this compound scaffold and its derivatives can be approached through several strategic pathways. The choice of a particular route will often depend on the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.
General Synthetic Approaches
A common and versatile method for the synthesis of 3-aminomethylpiperidine derivatives involves the reduction of a corresponding amide or nitrile precursor. For instance, the synthesis can commence from commercially available piperidine-3-carboxylic acid or its derivatives.
Conceptual Synthetic Workflow:
Caption: General synthetic workflow for this compound and its analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis starting from piperidine-3-carboxamide.
Step 1: Reduction of Piperidine-3-carboxamide to (Piperidin-3-yl)methanamine
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add piperidine-3-carboxamide portion-wise at 0 °C.
-
Reaction Conditions: After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Purification: Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude (piperidin-3-yl)methanamine, which can be purified by distillation.
Step 2: Reductive N,N-dimethylation (Eschweiler-Clarke Reaction)
-
Reaction Setup: Dissolve the (piperidin-3-yl)methanamine in formic acid and add aqueous formaldehyde.
-
Reaction Conditions: Heat the reaction mixture to reflux for 8-16 hours. The reaction progress can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting this compound can be further purified by distillation or column chromatography.
Table 1: Representative Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Time | Purification |
| 1 | LiAlH₄, Piperidine-3-carboxamide | Anhydrous THF | 0 °C to Reflux | 12-24 h | Distillation |
| 2 | Formic acid, Formaldehyde | None (or H₂O) | Reflux | 8-16 h | Extraction, Distillation/Chromatography |
Application of the Scaffold in GPCR Ligand Design: Exploring Chemical Space
The this compound scaffold provides a versatile platform for the synthesis of a diverse library of GPCR ligands. The piperidine nitrogen (N-1) is a key position for introducing various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
General Derivatization Strategy:
Caption: Derivatization strategies for the this compound scaffold.
Case Study: Hypothetical Design for Dopamine D₂ Receptor Ligands
The dopamine D₂ receptor is a critical target in the treatment of various neuropsychiatric disorders. Many known D₂ ligands feature a basic nitrogen atom that interacts with a conserved aspartate residue in the transmembrane domain 3 (TMD3) of the receptor. The this compound scaffold can be strategically employed to position a pharmacophore that interacts with other key regions of the D₂ receptor binding pocket.
Hypothetical SAR for D₂ Receptor Ligands:
-
N-1 Substituent: Introduction of an arylalkyl group, such as a phenethyl or a phenylpropyl moiety, could lead to interactions with hydrophobic pockets within the D₂ receptor. The nature and substitution pattern on the aromatic ring would be critical for optimizing affinity and selectivity.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is expected to be crucial for proper orientation within the binding site. Synthesis of enantiomerically pure isomers would be necessary to determine the optimal configuration.
-
Dimethylamino Group: This group could engage in hydrogen bonding with serine residues in TMD5 or other polar residues, contributing to the overall binding affinity.
Biological Evaluation of Ligands: A Multi-faceted Approach
A thorough biological evaluation is essential to characterize the pharmacological profile of newly synthesized ligands based on the this compound scaffold.
Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of novel GPCR ligands.
Key Experimental Protocols
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for the target GPCR.
-
Methodology:
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled receptors):
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of the compounds.
-
Methodology:
-
Use a cell line stably expressing the target GPCR.
-
For agonists, treat the cells with varying concentrations of the test compound and measure the resulting change in intracellular cyclic AMP (cAMP) levels.
-
For antagonists, pre-incubate the cells with varying concentrations of the test compound before stimulating with a known agonist, and then measure the inhibition of the agonist-induced cAMP response.
-
cAMP levels can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Table 2: Key Parameters from Biological Assays
| Assay Type | Parameter | Description |
| Binding Assay | Kᵢ (Inhibition Constant) | The concentration of a ligand that will bind to half the binding sites at equilibrium. |
| Functional Assay | EC₅₀ (Half maximal effective concentration) | The concentration of an agonist that provokes a response halfway between the baseline and maximum response. |
| Functional Assay | IC₅₀ (Half maximal inhibitory concentration) | The concentration of an antagonist that inhibits a response by 50%. |
| Functional Assay | Eₘₐₓ (Maximum Effect) | The maximum response achievable by an agonist. |
Conclusion and Future Directions
The this compound scaffold represents a promising and versatile starting point for the design and synthesis of novel GPCR ligands. Its inherent structural features provide multiple avenues for chemical modification, allowing for the fine-tuning of pharmacological properties. The synthetic routes to this core are accessible, and a systematic approach to derivatization, guided by structure-activity relationship studies, can lead to the discovery of potent and selective modulators of various GPCR targets.
Future research in this area should focus on the synthesis of enantiomerically pure derivatives to fully elucidate the impact of stereochemistry on receptor binding and functional activity. Furthermore, the exploration of a wider range of N-1 substituents, including heterocyclic and more complex aromatic systems, could unlock novel interactions with GPCR binding pockets. As our understanding of the structural biology of GPCRs continues to grow, computational modeling will play an increasingly important role in guiding the rational design of ligands based on this and other privileged scaffolds.
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Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
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N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride. Alchem Pharmtech.
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Piperidinyl GPCR Agonists. Google Patents.
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Structure-guided development of heterodimer-selective GPCR ligands. Nature Communications.
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How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology.
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
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The Strategic Integration of N,N-Dimethyl-1-piperidin-3-ylmethanamine in the Synthesis of Next-Generation Opioid Receptor Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The opioid crisis has underscored the urgent need for safer, more effective analgesics. A key strategy in modern medicinal chemistry is the development of opioid receptor modulators with fine-tuned pharmacological profiles to maximize therapeutic efficacy while minimizing adverse effects such as respiratory depression and dependence. Within this landscape, the piperidine scaffold has emerged as a privileged structure, central to the pharmacophore of numerous potent opioid ligands. This in-depth technical guide focuses on the strategic application of a specific, high-value building block, N,N-Dimethyl-1-piperidin-3-ylmethanamine , in the synthesis of novel opioid receptor modulators. We will explore the causality behind its selection, detailing how its unique structural and physicochemical properties contribute to desirable ligand-receptor interactions. This guide will provide field-proven synthetic protocols, an analysis of structure-activity relationships (SAR), and a forward-looking perspective on its potential in developing next-generation therapeutics.
Introduction: The Piperidine Moiety in Opioid Design
The piperidine ring is a cornerstone in the architecture of many synthetic opioids, tracing its lineage to the structure of morphine, the archetypal opioid agonist.[1][2] Its conformational flexibility and the basicity of its nitrogen atom are critical for anchoring ligands within the binding pocket of opioid receptors.[1] Specifically, the protonated nitrogen of the piperidine ring is widely understood to form a crucial ionic interaction with a conserved aspartic acid residue (Asp147 in the μ-opioid receptor) in the transmembrane domain 3 of the receptor, an interaction fundamental to the binding of many opioids.[3]
The strategic placement of substituents on the piperidine ring allows for the modulation of a ligand's affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist) for the different opioid receptor subtypes (μ, δ, and κ).[4] This guide will focus on the utility of the 3-substituted piperidine derivative, this compound, as a key intermediate in the rational design of novel opioid receptor modulators.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 90203-05-7 | PubChem |
| Molecular Formula | C₈H₁₈N₂ | PubChem |
| Molecular Weight | 142.24 g/mol | PubChem |
| Boiling Point | 178.8 ± 15.0 °C at 760 mmHg | ChemicalBook |
| Density | 0.9±0.1 g/cm³ | ChemicalBook |
| pKa | 10.13±0.10 (Predicted) | ChemicalBook |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a reductive amination pathway, a robust and widely used transformation in medicinal chemistry. The following protocol is adapted from established procedures for the synthesis of 3-dialkylaminopiperidines.[5]
Overall Synthetic Scheme
Caption: Synthetic pathway to this compound.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination to form N-Boc-N,N-Dimethyl-1-piperidin-3-ylmethanamine
-
To a solution of N-Boc-piperidine-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add a 2 M solution of dimethylamine in tetrahydrofuran (THF) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of methanol in DCM) to yield N-Boc-N,N-Dimethyl-1-piperidin-3-ylmethanamine.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-N,N-Dimethyl-1-piperidin-3-ylmethanamine (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
The Role of this compound in Opioid Receptor Modulator Synthesis
The strategic incorporation of the 3-(dimethylaminomethyl)piperidine moiety is a deliberate design choice aimed at optimizing the pharmacological profile of the resulting opioid receptor modulator.
Case Study: Synthesis of Potent μ-Opioid Receptor Agonists
A compelling example of the utility of this building block is in the synthesis of a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, which have demonstrated high potency and selectivity for the μ-opioid receptor.
The synthesis of these analogues typically involves the coupling of a suitably protected this compound derivative with a second key fragment, followed by transformations to install the desired pharmacophoric elements.
Caption: General workflow for incorporating the piperidine building block.
Structure-Activity Relationship (SAR) Insights
The 3-(dimethylaminomethyl) substituent plays a multifaceted role in the interaction of the final ligand with the opioid receptor:
-
Enhanced Basicity and Receptor Interaction: The tertiary amine in the dimethylaminomethyl group provides an additional site for protonation and potential electrostatic or hydrogen bond interactions within the receptor binding pocket, potentially contributing to increased affinity.
-
Conformational Constraint: The substituent at the 3-position can influence the conformational preference of the piperidine ring, which in turn affects the orientation of the crucial N-proton and other pharmacophoric groups within the receptor.
-
Modulation of Physicochemical Properties: The addition of this group alters the lipophilicity and polar surface area of the molecule, which can impact its pharmacokinetic properties, including blood-brain barrier penetration.
Studies on related 3-substituted piperidine-based opioids have consistently shown that the nature and position of the substituent are critical for determining the agonist/antagonist profile and receptor selectivity.[6]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the design and synthesis of novel opioid receptor modulators. Its strategic use allows for the fine-tuning of a ligand's pharmacological properties, paving the way for the development of safer and more effective analgesics. The synthetic accessibility of this intermediate, coupled with the clear structure-activity relationships it enables, ensures its continued relevance in the ongoing quest to address the challenges of pain management and the opioid crisis. Future research will likely focus on the stereoselective synthesis of this building block to explore the impact of chirality on opioid receptor interactions, further refining the design of next-generation therapeutics.
References
- Lee H., Ahn S., Ann J., Ha H., Yoo Y.D., Kim Y.H., Hwang J.-Y., et al. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Eur. J. Med. Chem. 2020;189:112070.
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- Frolov, D. O., & Zefirov, N. S. (2023).
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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The Strategic Integration of N,N-Dimethyl-1-piperidin-3-ylmethanamine in the Synthesis of Novel CXCR4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor 4 (CXCR4) and its cognate ligand, CXCL12, represent a critical signaling axis implicated in a multitude of pathological processes, including cancer metastasis, HIV-1 entry, and inflammatory diseases. Consequently, the development of small-molecule antagonists targeting this pathway is of paramount therapeutic interest. A recurring structural motif in many potent CXCR4 antagonists is the piperidine scaffold, which plays a crucial role in the interaction with the receptor. This technical guide explores the strategic use of the versatile building block, N,N-Dimethyl-1-piperidin-3-ylmethanamine , in the rational design and synthesis of novel CXCR4 antagonists. While direct, published syntheses of named antagonists from this specific reagent are not prevalent, this document provides a comprehensive framework for its application based on established synthetic methodologies for this class of inhibitors. We will delve into the causality behind experimental choices, provide validated protocols for analogous transformations, and present a scientifically grounded perspective on the potential of this reagent in advancing CXCR4-targeted drug discovery.
The CXCR4/CXCL12 Axis: A High-Value Therapeutic Target
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand CXCL12, activates several downstream signaling pathways.[1] These pathways regulate fundamental cellular processes such as chemotaxis, cell survival, and proliferation.[1] The dysregulation of this axis is a hallmark of numerous diseases. In many forms of cancer, tumor cells overexpress CXCR4, which facilitates their metastasis to organs with high concentrations of CXCL12, such as the lungs, liver, and bone marrow.[2] Furthermore, CXCR4 serves as a co-receptor for T-tropic strains of HIV-1, making it a key target for antiviral therapies.[3]
The critical role of the CXCR4/CXCL12 axis in disease has spurred the development of a range of antagonists.[2] Plerixafor (AMD3100), a bicyclam derivative, is an FDA-approved CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.[4] The success of Plerixafor has validated CXCR4 as a druggable target and has encouraged the pursuit of new generations of antagonists with improved oral bioavailability and pharmacokinetic profiles.[5]
CXCR4 Signaling Pathways
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular events that are central to its physiological and pathological functions. Understanding these pathways is crucial for the rational design of antagonists.
Caption: Simplified CXCR4 Signaling Cascade.
The Role of the Piperidine Moiety in CXCR4 Antagonism
Structure-activity relationship (SAR) studies of numerous small-molecule CXCR4 antagonists have revealed the importance of basic nitrogen atoms for potent receptor binding.[6] The piperidine ring, a saturated heterocycle, is a common structural feature in many of these compounds.[3][7] The protonated nitrogen of the piperidine can form crucial ionic interactions with acidic residues, such as aspartic acid, in the transmembrane domain of the CXCR4 receptor.[8]
This compound is a particularly interesting building block for several reasons:
-
Dual Basic Centers: It possesses two nitrogen atoms—the secondary amine within the piperidine ring and the tertiary dimethylamino group. This offers multiple potential points of interaction with the receptor or the possibility of fine-tuning the overall pKa of the molecule.
-
3-Substituted Piperidine Core: The 3-position substitution provides a distinct spatial arrangement of the dimethylaminomethyl side chain compared to the more commonly used 4-substituted piperidines. This can be exploited to probe different regions of the receptor's binding pocket and potentially achieve higher selectivity or potency.
-
Synthetic Versatility: The secondary amine of the piperidine ring is a nucleophile, making it an ideal handle for coupling to various molecular scaffolds through reactions like reductive amination or nucleophilic substitution.
Synthetic Strategies for Incorporating this compound
While a specific named antagonist synthesized from this exact building block is not prominent in the literature, its incorporation into known CXCR4 antagonist scaffolds can be readily envisioned using established synthetic organic chemistry principles. The following sections detail validated protocols for analogous transformations and illustrate how this compound could be utilized.
Reductive Amination: A Cornerstone of CXCR4 Antagonist Synthesis
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. In the context of CXCR4 antagonist synthesis, it is frequently employed to couple a nitrogen-containing heterocycle (like our piperidine derivative) to a core structure bearing an aldehyde or ketone.[1]
A general synthetic approach involves the reaction of a core aldehyde, such as pyridine-2,6-dicarbaldehyde, with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[1]
Caption: General Workflow for Reductive Amination.
Hypothetical Protocol for the Synthesis of a Pyridine-Based CXCR4 Antagonist:
This protocol is adapted from established procedures for the synthesis of pyridine-based CXCR4 antagonists and illustrates the potential use of this compound.[1]
Reaction Scheme:
Pyridine-2,6-dicarbaldehyde + 2 eq. This compound --(NaBH(OAc)₃)--> Bis-substituted Pyridine Derivative
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| Pyridine-2,6-dicarbaldehyde | 135.12 | 1.0 | 135 mg |
| This compound | 142.25 | 2.2 | 313 mg |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 3.0 | 636 mg |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Acetic Acid (glacial) | 60.05 | catalytic | 1-2 drops |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2,6-dicarbaldehyde (135 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Amine Addition: Add this compound (313 mg, 2.2 mmol) to the solution, followed by 1-2 drops of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. The formation of the di-imine intermediate may be observed by a color change.
-
Causality: Acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced. The slight excess of the amine ensures the complete consumption of the dialdehyde.
-
-
Reduction: In a single portion, add sodium triacetoxyborohydride (636 mg, 3.0 mmol) to the reaction mixture. The mixture may effervesce slightly. Stir at room temperature for 12-18 hours.
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations. It is less basic than sodium borohydride, minimizing side reactions.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 9:1 with 1% triethylamine) or by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent the protonated product from streaking on the silica).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Nucleophilic Substitution and Buchwald-Hartwig Amination
Another common strategy for synthesizing CXCR4 antagonists involves the coupling of a piperidine derivative to a core scaffold via nucleophilic substitution on a haloalkyl group or through a palladium-catalyzed Buchwald-Hartwig amination.[5][7]
Hypothetical Example using Buchwald-Hartwig Amination:
This approach is particularly useful for creating a direct bond between the piperidine nitrogen and an aromatic or heteroaromatic ring, a feature present in some advanced CXCR4 antagonists.[5]
Reaction Scheme:
Aryl-Br + this compound --(Pd catalyst, ligand, base)--> Aryl-Piperidine Derivative
This method would allow for the late-stage introduction of the piperidinyl moiety, offering flexibility in the synthesis of a library of potential antagonists.[5]
In Vitro Evaluation of Synthesized Compounds
Once a novel compound is synthesized, its efficacy as a CXCR4 antagonist must be determined through a series of in vitro assays.
Workflow for In Vitro Evaluation:
Caption: In Vitro Assay Cascade for CXCR4 Antagonists.
Key Assays:
| Assay Type | Principle | Endpoint |
| Binding Affinity Assay | Measures the ability of the test compound to displace a labeled ligand (e.g., radiolabeled CXCL12 or a fluorescent antagonist) from the CXCR4 receptor on whole cells.[1] | IC₅₀ or Kᵢ value, indicating the concentration required for 50% inhibition of binding. |
| Chemotaxis Assay | Quantifies the ability of the antagonist to block the migration of CXCR4-expressing cells (e.g., Jurkat T-cells) towards a CXCL12 gradient in a transwell chamber.[9] | IC₅₀ value for the inhibition of cell migration. |
| Calcium Mobilization | Measures the inhibition of the transient increase in intracellular calcium concentration that occurs upon CXCL12-mediated CXCR4 activation.[5] | IC₅₀ value for the inhibition of the calcium flux signal. |
Conclusion and Future Perspectives
While This compound may not yet be a widely documented building block in the synthesis of commercially available CXCR4 antagonists, its structural features present a compelling case for its exploration in novel drug design. The dual basic centers and the 3-substituted piperidine core offer unique opportunities to modulate the physicochemical properties and receptor interactions of new chemical entities. By leveraging established and robust synthetic methodologies such as reductive amination, medicinal chemists can efficiently incorporate this versatile building block into a variety of molecular scaffolds. The systematic evaluation of these novel compounds through a cascade of in vitro assays will be crucial in identifying new lead candidates with enhanced potency, selectivity, and drug-like properties, ultimately contributing to the development of next-generation therapeutics targeting the CXCR4/CXCL12 axis.
References
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Mooring, S. R., et al. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Arkivoc, 2017(4), 139-150. Available from: [Link]
-
Wilson, L. J., et al. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 9(5), 446-451. Available from: [Link]
-
Garg, A. D., et al. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. Cancers, 14(13), 3099. Available from: [Link]
- Google Patents. Process for the synthesis of a cxcr4 antagonist. WO2005090308A1.
-
Wilson, L. J., et al. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451. Available from: [Link]
-
Li, D. C., et al. Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024. Expert Opinion on Therapeutic Patents, 35(4), 357-369. Available from: [Link]
-
Wu, B., et al. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Proceedings of the National Academy of Sciences, 119(49), e2210237119. Available from: [Link]
-
Liang, Z., et al. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Biological Chemistry, 295(1), 164-176. Available from: [Link]
-
Ziebart, J., et al. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide EPI-X4 for Enhanced Plasma Stability. Journal of Medicinal Chemistry, 66(13), 8823-8835. Available from: [Link]
- Scala, S. The biological function of the CXCL12/CXCR4 axis and its relevance in tumor progression. Current Pharmaceutical Design, 21(34), 4964-4973.
-
Cluzeau, J., et al. Design and Synthesis of All Diastereomers of Cyclic Pseudo-Dipeptides as Mimics of Cyclic CXCR4 Pentapeptide Antagonists. Organic & Biomolecular Chemistry, 5(12), 1915-1923. Available from: [Link]
- DiPersio, J. F., et al. Plerixafor and G-CSF versus placebo and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in patients with multiple myeloma. Blood, 113(23), 5720-5726.
-
Mooring, S. R., et al. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(3), 443-447. Available from: [Link]
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Methodological & Application
Application Note: A Practical Guide to the Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine via One-Pot Reductive Amination
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a valuable tertiary amine building block in pharmaceutical and materials science research. The primary method detailed is a direct, one-pot reductive amination of 3-piperidinecarboxaldehyde with dimethylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
The synthesis of tertiary amines is a cornerstone of modern organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). This compound (CAS 90203-05-7) is a key intermediate whose structural motif is present in a variety of biologically active molecules. Reductive amination stands out as one of the most robust and widely used methods for C-N bond formation, offering significant advantages over traditional N-alkylation with alkyl halides, which is often plagued by poor selectivity and the formation of undesired quaternary ammonium salts.[1]
This application note focuses on a direct (one-pot) reductive amination strategy. The core of this process involves the reaction between an aldehyde (3-piperidinecarboxaldehyde) and a secondary amine (dimethylamine) to form an intermediate iminium ion, which is subsequently reduced in situ by a hydride donor to yield the target tertiary amine.
Causality of Reagent Selection: Our choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent is deliberate and based on its superior performance profile for this transformation.[2][3][4]
-
Selectivity: STAB is a mild reducing agent, a property conferred by the electron-withdrawing and sterically hindering effects of its three acetoxy groups.[2][5] This allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of alcohol byproducts.[1][5]
-
Convenience: The reaction can be performed in a single pot by mixing the aldehyde, amine, and STAB together, as the reagent is not protic and is compatible with the mildly acidic conditions that favor iminium ion formation.[4][5]
-
Safety: It serves as a safer, non-toxic alternative to other reagents like sodium cyanoborohydride (NaBH₃CN), eliminating the risk of generating toxic hydrogen cyanide gas, a critical consideration for process safety and waste disposal.[1][2]
Reaction Mechanism and Workflow
The reductive amination process proceeds via a two-step sequence within a single reaction vessel.
-
Iminium Ion Formation: 3-Piperidinecarboxaldehyde reacts with dimethylamine. The piperidine nitrogen of the aldehyde substrate remains protonated under neutral or mildly acidic conditions, while the exocyclic dimethylamine attacks the carbonyl carbon. Subsequent dehydration leads to the formation of a transient, electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.
Visualizing the Synthetic Workflow
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| 3-Piperidinecarboxaldehyde | 498-96-4 | 113.16 | 1.0 | Starting material. Ensure purity. |
| Dimethylamine (40% soln. in H₂O) | 124-40-3 | 45.08 (anhydrous) | 1.2 | Used in excess to drive iminium formation. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | Moisture-sensitive. Handle under inert gas if possible.[6] |
| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | - | Preferred reaction solvent.[4][7] DCM or THF are alternatives. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For extraction. |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | 144-55-8 | 84.01 | - | For reaction quenching and work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying the organic layer. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | For work-up. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Equipment for purification (flash chromatography system or distillation apparatus)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-piperidinecarboxaldehyde (5.66 g, 50.0 mmol, 1.0 eq.). Dissolve it in 100 mL of anhydrous 1,2-dichloroethane (DCE).
-
Amine Addition: To the stirred solution, add dimethylamine (40% aqueous solution, 6.76 g, 60.0 mmol, 1.2 eq.) via syringe. Stir the mixture at room temperature for 20 minutes to allow for initial iminium ion formation.
-
Reducing Agent Addition: Cool the flask in an ice-water bath. Slowly add sodium triacetoxyborohydride (15.89 g, 75.0 mmol, 1.5 eq.) portion-wise over 15-20 minutes. Causality: A slow, portion-wise addition is critical to control the exothermic reaction and prevent a rapid temperature increase.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde spot is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM, 2 x 50 mL).
-
Drying and Concentration: Combine all organic layers. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (reported B.P. 79-80°C at 12 Torr)[8] or flash column chromatography on silica gel to yield this compound as a clear oil.
Expected Results
-
Yield: 75-90%.
-
Appearance: Colorless to pale yellow oil.
-
Physicochemical Properties:
Safety and Handling Precautions
Adherence to safety protocols is non-negotiable for the successful and safe execution of this synthesis.
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.[10]
-
Sodium Triacetoxyborohydride (STAB):
-
Hazard: Water-reactive. Contact with water or moisture releases flammable gases and can be violent.[10][11] It is also a skin and eye irritant.[6][12]
-
Handling: Store in a cool, dry place under an inert atmosphere.[6] Avoid inhalation of dust.[10] Use spark-proof tools and handle away from water and protic solvents.[13]
-
Spills: In case of a spill, do not use water. Cover with dry sand or earth, sweep up using non-sparking tools, and place in a sealed container for disposal.[13]
-
-
1,2-Dichloroethane (DCE): A toxic and flammable solvent. Handle with care and avoid inhalation or skin contact.
-
Dimethylamine: Corrosive and flammable. The aqueous solution has a strong odor and should be handled in a fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is slow or incomplete | 1. Inactive STAB due to moisture exposure. 2. Insufficient reaction time. 3. Low temperature. | 1. Use a fresh bottle of STAB or ensure it was stored properly. 2. Extend the reaction time and continue monitoring. 3. Ensure the reaction is running at room temperature. |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up (product may have some water solubility). 3. Inefficient extraction. | 1. See above. 2. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility. 3. Increase the number of extractions (e.g., 3-4 times with DCM). |
| Formation of Side Products | 1. Reduction of the starting aldehyde to an alcohol. 2. Impure starting materials. | 1. This indicates the reducing agent is too harsh or conditions are incorrect. STAB typically prevents this. Ensure the correct reagent was used. 2. Verify the purity of starting materials by NMR or GC-MS before starting. |
Alternative Strategy: Eschweiler-Clarke N-Methylation
For laboratories where the starting material is 1-piperidin-3-ylmethanamine (the primary amine), a highly effective method for its conversion to the target N,N-dimethyl derivative is the Eschweiler-Clarke reaction . This is a specialized form of reductive amination that exclusively installs methyl groups.[14][15][16]
Principle: The primary amine is treated with an excess of formaldehyde and formic acid.[14][15]
-
Formaldehyde reacts with the amine to form an iminium ion.
-
Formic acid acts as the hydride donor, reducing the iminium ion.
-
The process repeats on the secondary amine intermediate to yield the tertiary amine.[15][17]
A key advantage of this method is that the reaction irreversibly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[14][18]
Visualizing the Eschweiler-Clarke Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. (n.d.). University of Rochester. [Link]
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Kooti, M., & Afshari, M. (2012). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Serbian Chemical Society. [Link]
-
Eschweiler-Clarke reaction Mechanism. (2025). YouTube. [Link]
-
Sodium triacetoxyborohydride Safety Data Sheet. (2024). Carl Roth. [Link]
-
SODIUM TRIACETOXY BOROHYDRIDE For Synthesis Safety Data Sheet. (2017). Loba Chemie. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
-
Reductive Amination Overview. (n.d.). Harvard University, Myers Group. [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
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- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. 90203-05-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
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- 15. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. Eschweiler-Clarke Reaction [organic-chemistry.org]
Application Note: A Robust Protocol for the Synthesis of 3-(Dimethylaminomethyl)piperidine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(dimethylaminomethyl)piperidine through the reductive amination of 3-piperidinecarboxaldehyde with dimethylamine. The procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering high yields and operational simplicity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and process validation strategies.
Introduction and Scientific Background
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Specifically, 3-substituted piperidines are of significant interest as key intermediates in the synthesis of various therapeutic agents. The target molecule of this protocol, 3-(dimethylaminomethyl)piperidine, serves as a valuable building block, incorporating a tertiary amine side chain that can influence the pharmacological properties of a final drug candidate.
Reductive amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, providing a reliable alternative to direct alkylation of amines which often suffers from over-alkylation.[1] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.
The choice of reducing agent is critical to the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its remarkable selectivity.[2][3][4] The electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective at reducing the intermediate iminium ion.[3] This selectivity allows for a convenient one-pot procedure where all reactants can be combined without significant reduction of the starting aldehyde.[1][2] Furthermore, NaBH(OAc)₃ is a non-toxic and easier-to-handle alternative to other reagents like sodium cyanoborohydride.
Reaction Scheme and Mechanism
The reductive amination of 3-piperidinecarboxaldehyde with dimethylamine proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by sodium triacetoxyborohydride.
Reaction:
Mechanism:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of 3-piperidinecarboxaldehyde. This is followed by dehydration to form a transient iminium ion. The presence of a mild acid, often acetic acid generated in situ or added, can catalyze this step.
-
Hydride Transfer: Sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, 3-(dimethylaminomethyl)piperidine.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Form | Purity |
| 3-Piperidinecarboxaldehyde | 50675-20-2 | 113.16 | Liquid | ≥95% |
| Dimethylamine solution (40% in H₂O) | 124-40-3 | 45.08 | Liquid | 40% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | Powder | ≥95% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Liquid | ≥99.8% |
| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | Solution | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | ≥99% |
| Triethylamine (for purification) | 121-44-8 | 101.19 | Liquid | ≥99% |
| Silica gel for column chromatography | 63231-67-4 | 60.08 | Powder | 230-400 mesh |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Nitrogen or argon gas inlet
-
Septa and needles
-
Glass funnels and separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
This protocol is designed for a ~5 mmol scale reaction. Adjustments may be necessary for scaling up or down.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-piperidinecarboxaldehyde (0.57 g, 5.0 mmol).
-
Dissolve the aldehyde in 20 mL of anhydrous dichloromethane (DCM).
-
Add the 40% aqueous solution of dimethylamine (1.13 g, 10.0 mmol, 2.0 equivalents).
-
Seal the flask with a septum and place it under a nitrogen or argon atmosphere.
-
Cool the mixture to 0 °C in an ice bath and stir for 15 minutes. The rationale for pre-mixing is to allow for the initial formation of the hemiaminal intermediate before the addition of the reducing agent.
Reductive Amination
-
While maintaining the temperature at 0 °C, slowly add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 equivalents) to the stirring mixture in portions over 10-15 minutes. Note: The addition can be exothermic, and portion-wise addition helps to control the reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
Reaction Monitoring (TLC)
-
Eluent System: A common eluent system for this type of reaction is Dichloromethane/Methanol/Ammonia (e.g., 90:9:1). The polarity can be adjusted as needed.
-
Procedure: Spot the starting aldehyde, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Visualization: Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent for amines, such as ninhydrin or potassium permanganate stain.[2][5][6] The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.
Workup and Isolation
-
Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification
The crude product is a polar tertiary amine, which can be challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica.
-
Recommended Method: Use a silica gel column that has been pre-treated with a triethylamine solution or use an amine-functionalized silica gel.[3] Alternatively, add a small percentage of triethylamine (0.5-2%) to the eluent system.[3]
-
Eluent System: A gradient elution system of dichloromethane and methanol is often effective. A typical starting point is 100% DCM, gradually increasing the polarity with methanol (e.g., up to 20% methanol). The addition of ~1% triethylamine to the mobile phase is highly recommended to prevent peak tailing and improve recovery.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-(dimethylaminomethyl)piperidine as a colorless to pale yellow oil.
Process Validation and Quality Control
To ensure the identity and purity of the synthesized 3-(dimethylaminomethyl)piperidine, a combination of analytical techniques should be employed.
Physicochemical Properties of the Product
| Property | Value |
| Chemical Name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine |
| CAS Number | 90203-05-7 |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless to pale yellow oil |
Spectroscopic Characterization
The following data are representative of what would be expected for the successful synthesis of the target compound.
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm): The spectrum is expected to show signals for the piperidine ring protons, the methylene bridge protons, and the N,N-dimethyl protons. The piperidine N-H proton will likely appear as a broad singlet. The N,N-dimethyl group should appear as a sharp singlet integrating to 6 protons. The methylene protons adjacent to the dimethylamino group will be a doublet, and the piperidine ring protons will present as a series of complex multiplets.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm): The spectrum should show distinct signals for each of the 8 carbon atoms in the molecule. The two carbons of the N,N-dimethyl group will appear as a single peak. The methylene bridge carbon and the five distinct carbons of the piperidine ring will also be visible.
-
-
Mass Spectrometry (GC-MS, EI):
-
Expected Molecular Ion (M⁺): m/z = 142.15
-
Expected Fragmentation Pattern: A prominent fragment at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, is a characteristic fragmentation pattern for N,N-dimethylalkylamines and would be expected to be the base peak.
-
Safety and Handling Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood by trained personnel.
-
Chemical Hazards:
-
3-Piperidinecarboxaldehyde: Handle with care, as aldehydes can be irritants.
-
Dimethylamine: Corrosive and has a strong, unpleasant odor. Handle the aqueous solution with care.
-
Sodium triacetoxyborohydride: Reacts with water and protic solvents to release flammable hydrogen gas. It is also hygroscopic and should be handled in a dry environment.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 3-(dimethylaminomethyl)piperidine via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and simplifies the experimental procedure. By following the outlined steps for reaction, workup, purification, and validation, researchers can confidently produce this valuable synthetic intermediate for applications in pharmaceutical and chemical research.
References
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem. (n.d.). N,N-Dimethyl-1-piperidin-3-ylmethanamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylamine. Retrieved from [Link]
-
PubChem. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
PubChem. (n.d.). Dichloromethane. Retrieved from [Link]
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- 3. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application and Protocol for the Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine Utilizing Sodium Triacetoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a valuable building block in medicinal chemistry, via a robust and selective one-pot reductive amination. The protocol leverages the mild and highly selective reducing agent, sodium triacetoxyborohydride (STAB), for the efficient coupling of N-Boc-piperidine-3-carboxaldehyde with dimethylamine. This document provides a thorough examination of the underlying reaction mechanism, a meticulously detailed experimental protocol from reaction setup to final deprotection, and critical insights into the rationale behind procedural steps to ensure reproducibility and high yield.
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this core structure is of paramount importance in drug discovery and development. The target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules. The synthesis of this tertiary amine is efficiently achieved through reductive amination, a powerful C-N bond-forming reaction. This application note focuses on the use of sodium triacetoxyborohydride (STAB) for this transformation, highlighting its significant advantages over other hydride-based reducing agents.
The Strategic Advantage of Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for reductive aminations for several compelling reasons.[1] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB is significantly milder and more selective.[1] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it incapable of reducing the starting aldehyde or ketone at an appreciable rate.[1]
The key to its efficacy lies in its remarkable selectivity for the protonated iminium ion intermediate over the carbonyl compound.[1] This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent can be combined without the need for prior imine formation.[1] Furthermore, STAB offers a superior safety profile compared to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, particularly under acidic conditions. The use of STAB avoids the generation of toxic byproducts, simplifying the workup and reducing environmental concerns.[1]
Reaction Mechanism: A Stepwise Look
The reductive amination process using STAB proceeds through a well-established mechanistic pathway. The reaction is typically conducted in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[1]
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of dimethylamine on the carbonyl carbon of N-Boc-piperidine-3-carboxaldehyde. This is followed by dehydration to form an intermediate iminium ion. This step is often catalyzed by the presence of a weak acid, such as acetic acid, which facilitates the protonation of the hydroxyl group in the hemiaminal intermediate, making it a better leaving group (water).
-
Hydride Transfer: The highly electrophilic iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride. The hydride transfer from the borohydride complex to the iminium carbon results in the formation of the desired tertiary amine.
-
Deprotection: The N-Boc protecting group is stable under the mild reductive amination conditions. A subsequent deprotection step, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), is required to yield the final product, this compound.[2]
Visualizing the Synthesis
Reaction Scheme
Caption: Overall synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocols
Materials and Reagents:
| Reagent | Purity | Supplier |
| N-Boc-piperidine-3-carboxaldehyde | >95% | Various |
| Dimethylamine solution (e.g., 2M in THF) | - | Various |
| Sodium triacetoxyborohydride (STAB) | >95% | Various |
| 1,2-Dichloroethane (DCE), anhydrous | >99% | Various |
| Dichloromethane (DCM), anhydrous | >99% | Various |
| Trifluoroacetic acid (TFA) | >99% | Various |
| Saturated sodium bicarbonate solution | - | Lab prepared |
| Anhydrous sodium sulfate | - | Various |
| Diethyl ether | ACS Grade | Various |
Protocol 1: Reductive Amination
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Amine Addition: To the stirred solution, add a solution of dimethylamine (1.2-1.5 eq) in THF. Stir the mixture at room temperature for 20-30 minutes. The use of the amine salt, dimethylamine hydrochloride, is also possible, but would require the addition of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Addition of STAB: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The portion-wise addition helps to control the initial exotherm.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes to neutralize any remaining acid and quench the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2] Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected tertiary amine.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: N-Boc Deprotection
-
Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).[2]
-
Acid Addition: Cool the solution to 0 °C in an ice bath.[2] Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise.[2] Alternatively, a solution of 4M HCl in dioxane can be used.[2]
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[2]
-
Workup: Upon completion, remove the solvent and excess acid under reduced pressure.[2] Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) until the pH is basic.[2]
-
Final Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[2]
Safety and Handling Considerations
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. While safer than sodium cyanoborohydride, it is still a hydride source and should be handled with care. Quenching should be performed slowly and cautiously.
-
1,2-Dichloroethane and dichloromethane are chlorinated solvents and should be handled in a well-ventilated fume hood.
-
Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthesis of this compound via reductive amination using sodium triacetoxyborohydride is a highly efficient and reliable method. The mild reaction conditions, high selectivity of the reducing agent, and the operational simplicity of the one-pot procedure make it an attractive choice for both small-scale and large-scale synthesis. The subsequent straightforward deprotection step provides the target molecule in good overall yield. This protocol provides a solid foundation for researchers and scientists in the field of drug discovery and development to access this important synthetic intermediate.
References
-
Reddy, B. V. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063–25068. Retrieved from [Link]
-
Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(6), 915-921. Retrieved from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link]
Sources
Application Notes and Protocols for the N-Boc Protection of 3-Piperidinecarboxylic Acid in Organic Synthesis
Introduction: The Strategic Importance of N-Boc Protection
In the landscape of modern pharmaceutical and medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] 3-Piperidinecarboxylic acid, also known as nipecotic acid, and its derivatives are particularly significant as they serve as crucial building blocks for a variety of therapeutics, including GABA uptake inhibitors for neurological disorders.[2][3][4] The synthetic utility of these molecules, however, is often contingent on the strategic manipulation of their reactive functional groups. The secondary amine within the piperidine ring is a potent nucleophile and a base, which can interfere with desired chemical transformations at the carboxylic acid moiety or other positions.
To circumvent this, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is a preeminent choice for protecting amines due to its robustness under a wide array of non-acidic conditions—including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation—and its facile, clean removal under mild acidic conditions.[5][6] This orthogonality makes the Boc group an indispensable tool in multi-step syntheses.[7][8]
This technical guide provides an in-depth exploration of the N-Boc protection of 3-piperidinecarboxylic acid, detailing the underlying chemical principles, offering field-proven experimental protocols, and addressing common challenges to empower researchers in their synthetic endeavors.
Workflow Overview: A Logic-Driven Approach
The N-Boc protection of 3-piperidinecarboxylic acid is a straightforward yet critical transformation that enables the selective functionalization of the molecule. The general workflow involves the reaction of the bifunctional starting material with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, followed by workup and purification to yield the desired N-protected product.
Caption: General workflow for N-Boc protection of 3-piperidinecarboxylic acid.
The Chemistry: Mechanism and Rationale
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction.[9] The reaction is typically performed using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), as the electrophilic source of the Boc group.[10]
The Role of the Base: For substrates like 3-piperidinecarboxylic acid, which exist as zwitterions, a base is crucial for two reasons:
-
Deprotonation of the Ammonium Ion: The base deprotonates the protonated amine of the zwitterion, liberating the lone pair of electrons on the nitrogen and enhancing its nucleophilicity.
-
Neutralization of Carboxylic Acid: The base also deprotonates the carboxylic acid, increasing the overall solubility of the starting material in aqueous or mixed-solvent systems.
Commonly used bases include sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or triethylamine (TEA).[][12] The choice of base and solvent system can influence reaction rates and workup procedures.
Caption: Mechanism of N-Boc protection using di-tert-butyl dicarbonate.
The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[13][14] This intermediate then collapses, expelling a tert-butyl carbonate anion, which is unstable and subsequently decomposes to carbon dioxide and a tert-butoxide anion.[13] The tert-butoxide is a strong enough base to deprotonate the newly formed ammonium ion, yielding the final N-Boc protected product and tert-butanol. The evolution of CO₂ gas helps to drive the reaction to completion.[5]
Experimental Protocols
Two robust protocols are presented below, differing primarily in the solvent system and base used. The choice between them may depend on the scale of the reaction and available laboratory resources.
Protocol 1: Aqueous Sodium Hydroxide in a Biphasic System
This is a widely adopted and scalable method, particularly effective for amino acids. The use of a strong base like NaOH ensures complete deprotonation and solubilization of the starting material.
Materials:
-
3-Piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol (t-BuOH) or Dioxane
-
Hydrochloric acid (HCl), 2N or 10% aqueous solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-piperidinecarboxylic acid (1.0 eq) in a 1N aqueous solution of NaOH (1.2 eq). To this, add an equal volume of t-butanol or dioxane.[15]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exothermicity from the addition of (Boc)₂O.
-
Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate (1.1-1.2 eq) to the mixture. The (Boc)₂O can be added neat as a solid or liquid (it has a low melting point, 22-24 °C) or as a solution in the organic co-solvent.[10][15]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic co-solvent (t-butanol or dioxane).
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2N HCl.[15] The N-Boc protected product, being less water-soluble than the starting material salt, will often precipitate as a white solid.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-piperidinecarboxylic acid.
-
Purification: The product is often obtained in high purity. If necessary, it can be further purified by recrystallization or silica gel chromatography.
Protocol 2: Triethylamine in an Anhydrous Organic Solvent
This method is suitable for reactions where the presence of water is undesirable. Triethylamine (TEA) is used as an organic-soluble base.
Materials:
-
3-Piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Acetonitrile
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Suspension: Suspend 3-piperidinecarboxylic acid (1.0 eq) in DCM or acetonitrile in a round-bottom flask with a magnetic stirrer.
-
Base Addition: Add triethylamine (2.2-3.0 eq) to the suspension. Stir for 15-30 minutes. Note that the zwitterionic starting material may not fully dissolve.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.2 eq). For less reactive systems, a catalytic amount of DMAP can be added to accelerate the reaction.[16]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: After completion, cool the reaction mixture and slowly add 1N HCl to quench excess TEA and protonate the product's carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. If using DCM, the layers can be separated. If using a water-miscible solvent like acetonitrile, dilute with water and extract with DCM or ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1N HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
-
Purification: Purify as needed via recrystallization or column chromatography.
Data Summary and Comparison
| Parameter | Protocol 1 (Aqueous NaOH) | Protocol 2 (Anhydrous TEA/DCM) | Rationale / Field Insight |
| Base | Sodium Hydroxide (NaOH) | Triethylamine (TEA) | NaOH is inexpensive and effective for solubilizing the zwitterionic starting material.[] TEA is used for anhydrous conditions but may require more equivalents. |
| Solvent | Water / t-BuOH or Dioxane | DCM or Acetonitrile | The biphasic system in Protocol 1 facilitates both dissolution and extraction.[15] Anhydrous solvents in Protocol 2 are necessary if other water-sensitive groups are present. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Initial cooling helps manage potential exotherms. Both reactions generally proceed well at ambient temperature. |
| Reaction Time | 12-18 hours | 12-24 hours | Reaction times are comparable; monitoring by TLC is crucial for optimization. |
| Typical Yield | >90% | 85-95% | The aqueous method often gives very high, clean yields due to the favorable solubility profile during workup.[15] |
| Workup | Acidification & Extraction | Aqueous Washes & Extraction | Protocol 1's workup can be simplified if the product precipitates upon acidification. Protocol 2 requires careful washing to remove TEA salts. |
Troubleshooting and Expert Recommendations
-
Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of DMAP, which acts as a more potent acylation catalyst.[17] Alternatively, a slight excess (up to 1.5 eq) of (Boc)₂O can be used, though this will require more careful purification.
-
Low Yield: Poor solubility of the zwitterionic starting material can be an issue, especially in purely organic solvents.[18] Ensure sufficient base is used to form the soluble salt. For Protocol 2, using a more polar solvent like DMF might improve solubility, but will complicate removal during workup.
-
Purification Difficulties: Excess (Boc)₂O can be challenging to remove. It can be quenched by adding a small amount of a primary amine (e.g., N,N-dimethylethylenediamine) or by using a scavenger resin after the reaction is complete.[][18]
-
Side Reactions: While generally a clean reaction, the formation of di-Boc protected species is possible if multiple amine groups are present. For 3-piperidinecarboxylic acid, this is not a concern. The formation of urea byproducts can occur with sterically hindered amines, but is less common for piperidines.[]
Conclusion
The N-Boc protection of 3-piperidinecarboxylic acid is a fundamental and enabling transformation in synthetic organic chemistry. By converting the reactive secondary amine into a stable carbamate, chemists can unlock a wide range of subsequent reactions at the carboxylic acid functionality. The protocols detailed herein, grounded in established chemical principles, provide reliable and efficient pathways to this key synthetic intermediate. Careful consideration of the reaction conditions, particularly the choice of base and solvent, will ensure high yields and purity, paving the way for the successful synthesis of complex molecular targets.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- Various Authors. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Mini-Reviews in Organic Chemistry.
- Al-Hiari, Y. M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Kumar, R., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives. Retrieved from [Link]
-
Trusted Supplier. (n.d.). High-Quality (R)-Boc-Nipecotic Acid (CAS: 163438-09-3). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]piperidine)
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Application Notes and Protocols for Solid-Phase Synthesis of Compound Libraries Using N,N-Dimethyl-1-piperidin-3-ylmethanamine
Abstract
This comprehensive guide details the strategic application of N,N-Dimethyl-1-piperidin-3-ylmethanamine as a versatile scaffold in the solid-phase synthesis (SPOS) of diverse compound libraries. The piperidine motif is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols for leveraging this building block in diversity-oriented synthesis (DOS).[2][3] We will explore the rationale behind resin selection, immobilization strategies, diversification reactions, and final compound cleavage and characterization.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement.[1] Its saturated, non-planar structure allows for the exploration of chemical space beyond the "flatland" of aromatic scaffolds, often leading to improved target affinity and selectivity. The specific building block, this compound, offers two key points for synthetic manipulation: the secondary amine on the exocyclic methanamine group for library diversification and the tertiary amine within the piperidine ring, which can influence solubility and serve as a proton acceptor in biological interactions.
Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of large numbers of related compounds by anchoring a common scaffold to a polymeric support and systematically introducing diverse building blocks. This methodology simplifies purification, as excess reagents and byproducts are removed by simple washing, making it ideal for combinatorial chemistry and the efficient exploration of structure-activity relationships (SAR).
Core Principles and Synthetic Strategy
The successful solid-phase synthesis of a compound library using this compound hinges on a logical, multi-stage workflow. The overall strategy involves:
-
Immobilization: Covalently attaching the piperidine scaffold to a suitable solid support (resin) via its secondary amine.
-
Diversification: Performing a series of chemical transformations on the immobilized scaffold to introduce molecular diversity.
-
Cleavage: Releasing the final, purified compounds from the solid support into solution.
-
Analysis: Characterizing the structure and purity of the library members.
The choice of resin and linker is critical. For generating libraries with a C-terminal amide, a Rink Amide resin is an excellent choice. The linker is stable to the basic and neutral conditions used during synthesis but is readily cleaved by strong acid, such as trifluoroacetic acid (TFA), to release the final product as a primary amide.
Caption: General workflow for solid-phase synthesis using the piperidine scaffold.
Detailed Experimental Protocols
Materials and Reagents:
-
Rink Amide AM Resin (or similar, loading capacity ~0.5-1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF), Anhydrous
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Library of carboxylic acids (for acylation) or aldehydes (for reductive amination)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic Acid (AcOH)
Protocol 1: Immobilization of the Piperidine Scaffold
This protocol describes the attachment of this compound to Rink Amide resin. The secondary amine of the scaffold will be acylated by the linker on the resin.
Step 1: Resin Swelling and Fmoc Deprotection
-
Place Rink Amide resin (1.0 g, ~0.7 mmol) in a solid-phase synthesis vessel.
-
Add anhydrous DMF (~10 mL) and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF (~10 mL). Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 20 minutes to ensure complete removal of the Fmoc protecting group.[4][5]
-
Wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
Step 2: Scaffold Coupling
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading, ~2.1 mmol) and HBTU (2.9 eq., ~2.0 mmol) in anhydrous DMF (~5 mL).
-
Add DIPEA (6 eq., ~4.2 mmol) to the solution and vortex briefly.
-
Immediately add this activation solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4 hours.
-
To confirm reaction completion, take a small sample of resin beads, wash them, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum.
Protocol 2: Library Generation via N-Acylation
This protocol outlines the diversification of the immobilized scaffold through acylation of the piperidine ring nitrogen.
Step 1: Parallel Synthesis Setup
-
Distribute the resin-bound scaffold into the wells of a multi-well synthesis block.
-
Add anhydrous DMF to each well to swell the resin.
Step 2: Acylation with Diverse Carboxylic Acids
-
Prepare stock solutions of a diverse set of carboxylic acids (R-COOH) in DMF.
-
In separate vials, pre-activate each carboxylic acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add one unique activated carboxylic acid solution to each corresponding well of the synthesis block.
-
Seal the block and agitate at room temperature for 4-6 hours.
-
Drain the reaction solutions from all wells.
-
Wash the resin in all wells extensively with DMF, followed by DCM, and methanol. Dry the resin.
| Parameter | Condition | Rationale |
| Resin | Rink Amide AM | Acid-labile linker yields a C-terminal primary amide upon cleavage.[6] |
| Scaffold | This compound | Provides a secondary amine for immobilization and a tertiary amine for diversification. |
| Immobilization | HBTU/DIPEA Coupling | Efficient and widely used method for amide bond formation in SPOS. |
| Diversification | N-Acylation / Reductive Amination | Robust reactions suitable for SPOS, allowing for a wide range of building blocks.[7][8] |
| Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | Standard strong acid condition for cleavage from Rink Amide and Wang resins.[4][5] |
| Analysis | LC-MS, RP-HPLC | Standard techniques for confirming molecular weight and purity of small molecules.[9][10] |
| Table 1: Summary of Key Synthesis Parameters and Rationale. |
Protocol 3: Library Generation via Reductive Amination
This protocol diversifies the scaffold by N-alkylation of the piperidine ring nitrogen using various aldehydes.
Step 1: Imine Formation
-
To the swelled resin-bound scaffold in each well, add a solution of a unique aldehyde (5 eq.) and 1% acetic acid in DMF.
-
Agitate the mixture for 1 hour at room temperature to facilitate the formation of the intermediate iminium ion.
Step 2: Reduction
-
To each well, add a solution of sodium cyanoborohydride (NaBH₃CN, 5 eq.) in DMF.
-
Agitate the reaction mixture for an additional 4-8 hours at room temperature.[7][11]
-
Drain the reaction solutions and wash the resin thoroughly with DMF, methanol, and DCM. Dry the resin.
Caption: Two primary diversification pathways from the immobilized piperidine scaffold.
Protocol 4: Cleavage and Product Isolation
This final step releases the synthesized library compounds from the solid support.
-
Place the dried, diversified resin from each well into individual, labeled cleavage vials.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE). TIS acts as a scavenger to trap reactive carbocations.
-
Add the cleavage cocktail (~1 mL per 100 mg of resin) to each vial.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[4][6]
-
Filter the resin away from the solution using a filter plate or individual filter syringes, collecting the filtrate which contains the product.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product pellet under vacuum.
-
Dissolve the final compounds in a suitable solvent (e.g., DMSO) for analysis and storage.
Analysis and Characterization
The identity and purity of the synthesized library members must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for library analysis. It provides the molecular weight of the synthesized compound, confirming the success of the diversification step, and gives an estimate of purity based on the chromatogram.[9][10]
-
High-Performance Liquid Chromatography (HPLC): For more rigorous purity assessment, analytical RP-HPLC with UV detection is used.[10]
Conclusion and Outlook
The protocols outlined in this guide demonstrate the effective use of this compound as a scaffold for solid-phase synthesis. By leveraging robust and well-established SPOS reactions, diverse libraries of novel piperidine-based compounds can be generated efficiently. This approach empowers medicinal chemists and drug discovery professionals to rapidly explore chemical space around a privileged core, accelerating the identification of new lead compounds for a wide range of biological targets.
References
-
Touré, B. B., Hoveyda, H. R., Tailor, J., Ulaczyk-Lesanko, A., & Hall, D. G. (2003). A three-component reaction for diversity-oriented synthesis of polysubstituted piperidines: solution and solid-phase optimization of the first tandem aza[4+2]/allylboration. Chemistry, 9(2), 466–474. [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. [Link]
-
Hartley, R. C. (2006). Stereodivergent Diversity Oriented Synthesis of Piperidine Alkaloids. Synlett, 2006(19), 3154-3155. [Link]
-
Hartley, R. C. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln Repository. [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9, 2103-27. [Link]
-
Dunn, P. (2016). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. IUPUI ScholarWorks. [Link]
-
Nielsen, T. E., & Schreiber, S. L. (2003). Solid-phase polyamine synthesis using piperazine and piperidine building blocks. Organic Letters, 5(22), 4183–4185. [Link]
-
Fridkin, M., & Gilon, C. (2003). Analytical Methods for Solid Phase Peptide Synthesis. Journal of Peptide Science, 9(1), 1-11. [Link]
-
Sankar, M. G., et al. (2016). Reductive amination and amide synthesis. ResearchGate. [Link]
-
Alluri, M., & Kodadek, T. (2008). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. Journal of Combinatorial Chemistry, 10(3), 327–330. [Link]
-
Aapptec. (n.d.). Cleavage from Wang Resin. Aapptec Peptides. [Link]
-
Alluri, M., & Kodadek, T. (2008). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]
-
Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group, University of Cambridge. [Link]
-
Smith, A. B., 3rd, & Ali, A. (2008). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH Public Access. [Link]
-
Gomez, A. R., et al. (2022). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]
-
Guzmán, F., Albericio, F., & Cárdenas, C. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 63, 1-10. [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. [Link]
-
AMiner. (2013). Straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. AMiner. [Link]
-
De Kimpe, N., & D'hooghe, M. (2006). Recent advances in the synthesis of piperidones and piperidines. Current Organic Chemistry, 10(6), 687-717. [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107. [Link]
-
Hansen, P. R., & Holm, A. (1997). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Journal of Peptide Science, 3(1), 47-53. [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]
-
Shavva, A. G., & Kysil, V. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. [Link]
-
Knicker, H. (2020). Nitrogen immobilization caused by chemical formation of black- and amide-N in soil. Soil Biology and Biochemistry, 142, 107713. [Link]
-
Squeo, B., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6299. [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with "N,N-Dimethyl-1-piperidin-3-ylmethanamine"
Introduction: The Strategic Role of N,N-Dimethyl-1-piperidin-3-ylmethanamine in Modern Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the amide bond remains a cornerstone of molecular design. Its prevalence in bioactive molecules, from natural products to blockbuster drugs, underscores the critical importance of robust and versatile methods for its construction. Amide coupling reactions are, therefore, among the most frequently executed transformations in the synthesis of novel chemical entities. [1]The choice of the amine component is a pivotal decision that significantly influences the physicochemical and pharmacological properties of the final compound.
"this compound" (CAS No: 90203-05-7) is a diamine featuring a secondary piperidine nitrogen and a tertiary dimethylamino group. [2][3][4]This structural motif is of particular interest to drug development professionals for several reasons. The piperidine ring is a well-established scaffold in centrally active agents and other therapeutics, often imparting favorable pharmacokinetic properties. The tertiary amine can serve as a basic handle for salt formation, improving solubility and bioavailability. The secondary amine provides a reactive site for the introduction of diverse functionalities through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the principles and practices for the successful application of "this compound" in amide coupling reactions. We will delve into the mechanistic underpinnings of amide bond formation, present detailed, field-proven protocols, and offer expert insights into overcoming common challenges, particularly those related to the steric hindrance inherent in this secondary amine.
Mechanistic Insights: The Pathway to Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, primarily due to the formation of a stable carboxylate-ammonium salt. [5]To facilitate this transformation under milder conditions, the carboxylic acid must first be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. [1] The general mechanism, facilitated by common coupling reagents, can be visualized as a two-step process:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate. This intermediate is often an activated ester or a species with a good leaving group attached to the carbonyl carbon.
-
Nucleophilic Acyl Substitution: The amine, in this case, "this compound," then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group to yield the desired amide.
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid generated during the reaction and to ensure the amine remains in its free, nucleophilic form.
General Protocols for Amide Coupling with this compound
The choice of coupling reagent is critical and often depends on the steric and electronic properties of the carboxylic acid and amine, as well as the desired reaction conditions. Below are two robust, general protocols for the coupling of "this compound" with a generic carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, making it particularly suitable for sterically hindered amines.
Materials:
| Reagent/Solvent | Typical Molar Ratio | Purpose |
| Carboxylic Acid | 1.0 eq | Acylating agent |
| This compound | 1.1 eq | Nucleophile |
| HATU | 1.2 eq | Coupling Agent |
| DIPEA | 2.0-3.0 eq | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Experimental Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add this compound (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive, like HOBt (1-Hydroxybenzotriazole), is a classic and cost-effective method for amide bond formation. HOBt acts as a racemization suppressant and forms a more reactive HOBt-ester intermediate.
Materials:
| Reagent/Solvent | Typical Molar Ratio | Purpose |
| Carboxylic Acid | 1.0 eq | Acylating agent |
| This compound | 1.1 eq | Nucleophile |
| EDC | 1.2 eq | Coupling Agent |
| HOBt | 1.2 eq | Additive |
| DIPEA or TEA | 2.0 eq | Non-nucleophilic base |
| Anhydrous DCM or DMF | - | Solvent |
Experimental Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C to allow for the formation of the HOBt-active ester.
-
Amine and Base Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA or TEA (2.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting and Optimization
Due to the presence of a secondary amine attached to a piperidine ring, "this compound" can be considered a sterically hindered amine. This can sometimes lead to sluggish or incomplete reactions. The following table provides strategies to address common challenges.
| Problem | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low or No Product Formation | Steric hindrance impeding nucleophilic attack. | Switch to a more potent coupling agent like HATU or COMU. | Increased reaction rate and yield. |
| Insufficient activation of the carboxylic acid. | Increase the amount of coupling agent and/or base. | Drive the equilibrium towards the activated intermediate. | |
| Low reaction temperature. | Gradually increase the reaction temperature (e.g., to 40-60 °C). | Provide sufficient energy to overcome the activation barrier. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | Extend the reaction time. | Allow the reaction to proceed to completion. |
| Deactivation of the coupling agent. | Ensure all reagents and solvents are anhydrous. | Prevent hydrolysis of the coupling agent and activated intermediate. | |
| Formation of Side Products | Racemization of chiral carboxylic acids. | Use HOBt or HOAt as an additive with carbodiimide coupling agents. | Suppress the formation of the undesired enantiomer. |
| Reaction with the tertiary amine. | Typically not an issue under standard coupling conditions. | The secondary amine is significantly more nucleophilic. |
Safety and Handling
"this compound" is classified as an irritant. [2]It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
"this compound" is a valuable building block for the synthesis of novel amide-containing compounds in drug discovery and development. While its steric profile can present challenges, a rational approach to the selection of coupling reagents, optimization of reaction conditions, and careful execution of established protocols can lead to high-yielding and efficient amide bond formation. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to successfully incorporate this versatile amine into their synthetic strategies.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Satyanarayana, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Topic: Suzuki-Miyaura Coupling of N,N-Dimethyl-1-piperidin-3-ylmethanamine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Piperidine scaffolds are ubiquitous in pharmaceuticals, and their functionalization is critical for tuning the pharmacological properties of drug candidates.[3] This document provides a comprehensive guide to the Suzuki-Miyaura coupling of derivatives of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a building block of significant interest. We will delve into the inherent challenges posed by such nitrogen-rich substrates, present a robust and optimized protocol, offer troubleshooting advice, and explain the chemical principles underpinning the methodological choices.
The Core Challenge: Catalyst Inhibition by Lewis Basic Nitrogen Centers
The primary obstacle in the Suzuki-Miyaura coupling of substrates like this compound derivatives is catalyst poisoning.[4] The molecule contains two Lewis basic tertiary amine centers: the piperidine ring nitrogen and the exocyclic dimethylamino group. These nitrogen atoms possess lone pairs of electrons that can readily coordinate to the electron-deficient palladium catalyst center.[5]
This non-productive binding sequesters the active catalyst, forming stable off-cycle complexes that inhibit its participation in the catalytic cycle.[6] The result is often a sluggish or completely stalled reaction, leading to low yields and recovery of starting materials. Overcoming this challenge requires a rationally designed catalytic system that favors the productive pathway over catalyst deactivation.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][8] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Coupling of a Halogenated Piperidine Derivative
This protocol details a general method for coupling an N-protected 3-bromo-piperidine derivative with a generic arylboronic acid. N-protection (e.g., with a Boc group) is often strategic to temporarily reduce the Lewis basicity of the piperidine nitrogen, though modern catalyst systems can often tolerate free amines.
Materials and Reagents
-
Electrophile: 1-Boc-3-bromo-piperidine (or other suitable derivative)
-
Nucleophile: Arylboronic Acid or Arylboronic Acid Pinacol Ester
-
Palladium Precatalyst: SPhos Pd G2 or XPhos Pd G3 (1-3 mol%)
-
Ligand: (If not using a precatalyst) SPhos or XPhos
-
Base: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF) and Water (e.g., 5:1 v/v)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen).
Rationale for Component Selection
-
Catalyst System (Precatalyst + Ligand): We recommend using a well-defined palladium precatalyst complexed with a bulky, electron-rich dialkylbiarylphosphine ligand like SPhos.[9][10]
-
Bulky Ligand (SPhos/XPhos): The steric bulk of the ligand creates a "pocket" around the palladium atom. This pocket is large enough to allow the aryl halide and boronic acid to approach for the reaction but sterically hinders the coordination of the substrate's nitrogen atoms, thus preventing catalyst poisoning.[11]
-
Electron-Rich Nature: These ligands donate electron density to the palladium center, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination step.[7]
-
Precatalyst (e.g., G2/G3): These are air-stable complexes that controllably generate the active Pd(0) species under the reaction conditions, ensuring a high concentration of active catalyst at the start of the reaction.[1]
-
-
Base (K₃PO₄): A moderately strong inorganic base like potassium phosphate is ideal. It is strong enough to activate the boronic acid for transmetalation but is often milder and more effective for sensitive or N-heterocyclic substrates than strong bases like NaOH or alkoxides.[10][12]
-
Solvent (Dioxane/Water): The use of a polar aprotic solvent like dioxane or the greener alternative 2-MeTHF is standard.[13] The addition of a small amount of water is often crucial; it helps to dissolve the inorganic base and can accelerate the transmetalation step.[14]
Step-by-Step Experimental Procedure
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the piperidine halide derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), K₃PO₄ (2.5 eq), and the SPhos Pd G2 precatalyst (0.02 eq, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to the degradation of the catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[15]
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 ratio) to achieve a substrate concentration of approximately 0.1-0.2 M. Solvents should be degassed beforehand by sparging with an inert gas for 15-30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.
Data Presentation and Expected Outcomes
The following table provides illustrative data for the coupling of a model substrate, 1-Boc-4-bromo-piperidine , with various arylboronic acids using the recommended protocol.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Phenylboronic acid | SPhos Pd G2 (2%) | K₃PO₄ | 100 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | SPhos Pd G2 (2%) | K₃PO₄ | 100 | 4 | 95 |
| 3 | 4-Trifluoromethylphenylboronic acid | XPhos Pd G3 (2%) | Cs₂CO₃ | 100 | 6 | 88 |
| 4 | 3-Pyridinylboronic acid | XPhos Pd G3 (3%) | Cs₂CO₃ | 110 | 12 | 75 |
| Note: Yields are representative and may vary based on specific substrate reactivity and reaction scale. |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning/deactivation. 2. Insufficiently active catalyst system. 3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use degassed solvents.[15] 2. Screen other bulky ligands (e.g., XPhos, RuPhos). Increase catalyst loading to 3-5 mol%. 3. Increase temperature in 10 °C increments (up to the solvent's boiling point). |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Boronic acid instability. 3. Reaction is too slow, allowing for decomposition. | 1. Use anhydrous K₃PO₄ and anhydrous solvents. 2. Switch to the corresponding boronic acid pinacol ester (Bpin), which is more stable.[1] 3. Use a more active catalyst to accelerate the desired coupling reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High temperature for extended periods. | 1. Improve degassing procedure. 2. Attempt the reaction at a lower temperature with a more active catalyst system. |
| Difficult Purification | 1. Incomplete reaction. 2. Formation of closely-eluting byproducts. | 1. Drive the reaction to full conversion. 2. Optimize chromatography conditions (try different solvent systems or reverse-phase HPLC). |
References
-
Mettler Toledo. "Suzuki Cross-Coupling Reactions Mechanisms". MT.com. [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". yonedalabs.com. [Link]
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Varghese, J. et al. (2021). "Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction". Catalysts. [Link]
-
ResearchGate. "Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage..." ResearchGate. [Link]
-
Yang, J. et al. (2023). "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics". ACS Publications. [Link]
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Wiley Online Library. "A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles". onlinelibrary.wiley.com. [Link]
-
Semantic Scholar. "Polyamine Anchored Palladium Catalyst for Suzuki–Miyaura and One-Pot O-Alkylation-Suzuki Reactions". semanticscholar.org. [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling". chem.libretexts.org. [Link]
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Blakemore, D. (2016). "Suzuki–Miyaura Coupling". Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Semantic Scholar. "Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.". semanticscholar.org. [Link]
-
Organic Chemistry Portal. "A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles". organic-chemistry.org. [Link]
-
Wikipedia. "Suzuki reaction". en.wikipedia.org. [Link]
-
Düfert, M. A. et al. (2018). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". Journal of the American Chemical Society. [Link]
-
Wang, J. et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine". Journal of the American Chemical Society. [Link]
-
ResearchGate. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". ResearchGate. [Link]
-
Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research. [Link]
-
Shields, J. D. et al. (2015). "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents". Organic Letters. [Link]
-
ResearchGate. "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design". ResearchGate. [Link]
-
Fleckenstein, C. A. & Plenio, H. (2008). "Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design". Chemistry. [Link]
-
PubChem. "this compound". pubchem.ncbi.nlm.nih.gov. [Link]
-
Dykstra, K. D. et al. (2014). "Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence". Organic Letters. [Link]
-
Vitaku, E. et al. (2020). "Impact of Cross-Coupling Reactions in Drug Discovery and Development". Pharmaceuticals. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enhancing Buchwald-Hartwig Amination through Ligand-Integrated Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry for the formation of C–N bonds, a transformation critical to pharmaceutical and materials science.[1] The efficacy of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the phosphine ligand architecture.[2] This guide details the strategic incorporation of N-alkyl piperidine moieties, specifically those derived from scaffolds like N,N-Dimethyl-1-piperidin-3-ylmethanamine, into advanced phosphine ligands. We explore the mechanistic rationale for their enhanced catalytic performance and provide robust, field-tested protocols for their application. These protocols are designed to be self-validating, offering researchers a clear pathway to optimize reactions, troubleshoot common issues, and expand substrate scope.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate, tosylate).[3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle, illustrated below, consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4][5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C–N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species.[6]
The efficiency of each step is highly influenced by the steric and electronic properties of the phosphine ligand bound to the palladium center.[7]
Strategic Role of Piperidine-Functionalized Ligands
While the core of a modern phosphine ligand is often a bulky, electron-rich biaryl scaffold (e.g., the basis for ligands like XPhos or CPhos), functionalization of the periphery can dramatically enhance performance.[8] The incorporation of a basic, aliphatic amine moiety, such as one derived from this compound (CAS 90203-05-7), offers several distinct advantages.[9][10]
-
Enhanced Solubility: The polar amine functionality can improve the solubility of the ligand and the palladium complex in a wider range of organic solvents, preventing catalyst precipitation and deactivation.
-
Hemilability: The nitrogen atom of the piperidine can act as a "hemilabile" or temporarily coordinating group. This means it can weakly bind to the palladium center at certain stages of the catalytic cycle, potentially stabilizing reactive intermediates without permanently blocking a coordination site.[11]
-
Proton Shuttle/Internal Base Effect: The basic nitrogen can act as a proton shuttle, facilitating the deprotonation of the incoming amine nucleophile. This "internal base" effect can accelerate the formation of the key palladium-amido complex, especially when weaker external bases are used.
-
Stabilization of Pd(0): The electron-donating character of the entire ligand framework, enhanced by the alkylamino group, stabilizes the active Pd(0) state and promotes the crucial oxidative addition step.[5]
While no widely commercialized ligand is named after this specific amine, the design principle is embodied in ligands like Mor-DalPhos , which features a morpholine group and has shown exceptional activity in challenging aminations.[11] The protocols described herein are based on the principles of using such advanced, functionalized phosphine ligands.
Experimental Protocols
This section provides a robust, general protocol for the coupling of a secondary amine with an aryl bromide using a representative palladium/biarylphosphine catalyst system.
Materials and Reagents
| Reagent/Material | Purpose | Amount (Example) | M.W. | Moles (mmol) | Eq. | CAS No. |
| 4-Bromotoluene | Aryl Halide | 171 mg | 171.04 | 1.0 | 1.0 | 106-38-7 |
| Piperidine | Amine | 102 mg (118 µL) | 85.15 | 1.2 | 1.2 | 110-89-4 |
| Pd₂(dba)₃ | Palladium Source | 9.2 mg | 915.72 | 0.01 (0.02 Pd) | 0.02 | 51364-51-3 |
| XPhos | Ligand | 19.1 mg | 476.65 | 0.04 | 0.04 | 564483-18-7 |
| NaOtBu | Base | 135 mg | 96.10 | 1.4 | 1.4 | 865-48-5 |
| Toluene | Solvent | 2 mL | - | - | - | 108-88-3 |
Note: XPhos is used here as a representative, commercially available, and highly effective bulky biaryl phosphine ligand that embodies the electronic and steric properties discussed. The principles are directly transferable to custom ligands featuring piperidine moieties.
Step-by-Step Protocol
Reaction Setup:
-
To an oven-dried 10 mL Schlenk flask or screw-cap vial equipped with a magnetic stir bar, add the palladium source (Pd₂(dba)₃, 9.2 mg) and the phosphine ligand (XPhos, 19.1 mg).
-
Seal the vessel with a rubber septum or a PTFE-lined cap.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Add the base (Sodium tert-butoxide, 135 mg) and the aryl halide (4-Bromotoluene, 171 mg) to the flask under the inert atmosphere. Note: Adding solids in a glovebox is preferred. If not available, add them under a positive flow of inert gas.
-
Add the solvent (anhydrous, degassed Toluene, 2 mL) via syringe.
-
Finally, add the amine (Piperidine, 118 µL) via syringe.
Reaction Execution: 7. Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. 8. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). The reaction progress can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots.
Work-up and Purification: 9. Once the reaction is complete (as determined by monitoring), remove the vessel from the heat and allow it to cool to room temperature. 10. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (20 mL). 11. Filter the mixture through a short plug of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent (10 mL). 12. Concentrate the filtrate under reduced pressure using a rotary evaporator. 13. Purify the resulting crude oil or solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Reaction Optimization and Scope
Optimizing a Buchwald-Hartwig amination involves tuning several parameters. The following table provides guidance for adapting the general protocol to different substrates.
| Parameter | General Range | Rationale and Field-Proven Insights |
| Catalyst Loading | 0.1 - 5 mol% Pd | Start with 1-2 mol%. Higher loadings may be needed for challenging substrates (e.g., aryl chlorides, hindered amines).[12] Lower loadings are often achievable with highly active pre-catalysts. |
| Ligand:Pd Ratio | 1:1 to 4:1 | For Pd(0) sources like Pd₂(dba)₃, a 2:1 to 4:1 L:Pd ratio is common to ensure catalyst stability. For Pd(II) sources (e.g., Pd(OAc)₂), a 2:1 ratio is typical. |
| Base | NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic alkoxides (NaOtBu) are the workhorse for most couplings.[13] For base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene and dioxane are excellent for their high boiling points and ability to dissolve a wide range of substrates. THF is suitable for lower-temperature reactions. |
| Temperature | 80 - 120 °C | Most reactions proceed efficiently in this range. Room temperature couplings are possible for highly activated substrates with state-of-the-art catalyst systems. |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides a logical workflow and solutions for common issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized Pd source or ligand).[14] 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality reagents (wet solvent, old amine). | 1. Use a pre-catalyst or ensure rigorous inert atmosphere technique.[15] 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. Increase temperature in 10-20 °C increments. 4. Use freshly distilled/purified and degassed reagents.[13] |
| Hydrodehalogenation (Ar-X → Ar-H) | 1. Presence of water. 2. β-hydride elimination from the amine or amido complex. 3. Catalyst decomposition. | 1. Ensure strictly anhydrous conditions. 2. Use a ligand with greater steric bulk to disfavor this side reaction. 3. Increase ligand:Pd ratio to better stabilize the catalyst. |
| Homocoupling of Aryl Halide (Ar-X → Ar-Ar) | 1. Catalyst deactivation leading to side pathways. 2. Inappropriate ligand-to-metal ratio. | 1. Screen different ligands or use a more stable pre-catalyst. 2. Optimize the ligand:Pd ratio; sometimes a slight excess of ligand is beneficial.[14] |
| Diarylation of Primary Amine | 1. Amine is too reactive. 2. Steric bulk of the ligand is insufficient to prevent a second coupling. | 1. Use the primary amine as the limiting reagent. 2. Switch to a bulkier ligand (e.g., XPhos, tBuXPhos). 3. Lower the reaction temperature. |
References
-
Haji-Cheteh, C. (n.d.). Synthesis of Phosphine-Alkene Ligands and 3-Hydroxy Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
-
Chemsrc. (2024). (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. [Link]
-
Chemical-Suppliers. (n.d.). This compound dihydrochloride | CAS 90203-05-7. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Stradiotto, M., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
ResearchGate. (n.d.). Phosphine ligand‐controlled β‐arylations of piperidine. [Link]
-
El-Gendy, A. A., & Mgedi, M. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry. [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings?[Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further assembly. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
De conventionally, I., et al. (2015). Preparation of phosphines through C–P bond formation. PubMed Central. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Carenzi, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?[Link]
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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- 9. This compound dihydrochloride | CAS 90203-05-7 | Chemical-Suppliers [chemical-suppliers.eu]
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Application Notes & Protocols: N,N-Dimethyl-1-piperidin-3-ylmethanamine as a Novel Chiral Ligand for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Chiral Diamine Ligand
N,N-Dimethyl-1-piperidin-3-ylmethanamine is a chiral diamine featuring a piperidine scaffold. Its structure incorporates a stereogenic center at the 3-position of the piperidine ring, a secondary amine within the ring, and an exocyclic tertiary amine. This unique combination of functionalities suggests its potential as a versatile bidentate N,N-ligand for transition metal-catalyzed reactions. While direct applications of this specific ligand in catalysis are not yet extensively documented, its structural analogy to highly successful chiral diamine ligands, particularly those employed in asymmetric hydrogenation and transfer hydrogenation, points towards a promising avenue for the development of novel, efficient, and stereoselective catalytic systems.
The presence of both a secondary and a tertiary amine offers distinct coordination properties. The secondary amine, upon deprotonation, can act as an anionic donor, which is a key feature of the celebrated Noyori-type catalysts for asymmetric (transfer) hydrogenation.[1][2] The chiral piperidine backbone can effectively create a chiral environment around the metal center, enabling the discrimination between enantiotopic faces of a prochiral substrate.
These application notes provide a comprehensive guide to the synthesis of enantiomerically pure this compound and propose its application in the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries. The protocols are grounded in well-established methodologies for similar catalytic systems, offering a solid starting point for researchers exploring the capabilities of this promising ligand.[3][4]
Synthesis of Enantiopure (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine
The asymmetric synthesis of the title ligand can be envisioned starting from the readily available chiral building block, (R)-3-aminopiperidine dihydrochloride, which can be prepared from D-glutamic acid.[5] A representative synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine.
Protocol 1: Synthesis of (S)-tert-Butyl (1-(piperidin-3-yl)methyl)carbamate
This procedure is adapted from established methods for the protection of amines.
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of (R)-3-aminopiperidine dihydrochloride (1.0 eq.) in DCM at 0 °C, add triethylamine (2.2 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Protocol 2: Synthesis of (S)-N,N-Dimethyl-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)methanamine
This protocol utilizes the Eschweiler-Clarke reaction for the methylation of the primary amine.
Materials:
-
(S)-tert-Butyl (1-(piperidin-3-yl)methyl)carbamate
-
Formaldehyde (37 wt. % in H₂O)
-
Formic acid (HCOOH)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-tert-butyl (1-(piperidin-3-yl)methyl)carbamate (1.0 eq.) in formic acid (5.0 eq.), add formaldehyde (3.0 eq.).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution to pH > 10, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N,N-dimethylated product, which can be used in the next step without further purification.
Protocol 3: Synthesis of (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine
This final step involves the deprotection of the Boc group under acidic conditions.
Materials:
-
(S)-N,N-Dimethyl-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)methanamine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude product from Protocol 2 in 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (3.0 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of the product.
-
For the free base, dissolve the salt in water, basify with NaOH to pH > 12, and extract with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final ligand, (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine.
Proposed Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Rationale: Chiral diamine ligands are cornerstones in the field of asymmetric catalysis, particularly in Ru(II) and Ir(III) catalyzed transfer hydrogenation reactions.[6][7] The proposed ligand, (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine, is structurally analogous to well-established ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[2] It is hypothesized that upon coordination to a metal center such as Ru(II), the ligand will form a stable six-membered chelate ring. The secondary amine can be deprotonated to create a metal-amide bond, which is believed to be crucial for the hydrogen transfer step in the catalytic cycle. The chiral piperidine backbone will create a C₂-symmetric-like chiral environment, directing the hydride transfer to one face of the prochiral ketone, thus inducing high enantioselectivity.
Proposed Catalytic System
-
Metal Precursor: [RuCl₂(p-cymene)]₂ or [IrCp*Cl₂]₂
-
Chiral Ligand (L):* (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine
-
Hydrogen Source: Formic acid/triethylamine (5:2 azeotrope) or 2-propanol
-
Base (if using 2-propanol): Potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH)
-
Substrate: Prochiral aromatic or aliphatic ketones
Hypothesized Catalytic Cycle
The proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone is depicted below. This mechanism is based on the widely accepted outer-sphere hydrogen transfer mechanism for Noyori-type catalysts.
Caption: Hypothesized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. The metal precursors and the ligand should be handled under an inert atmosphere (N₂ or Ar).
Protocol 4: In-situ Preparation of the Ruthenium Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine
-
Anhydrous, degassed solvent (e.g., 2-propanol or dichloromethane)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 mol%).
-
Add the chiral ligand, (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine (2.2 mol%).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the catalyst complex. This solution can be used directly for the catalytic reaction.
Protocol 5: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
In-situ prepared Ru-catalyst solution
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotrope)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To the Schlenk flask containing the in-situ prepared catalyst, add the solvent.
-
Add acetophenone (1.0 eq., e.g., 1 mmol).
-
Add the formic acid/triethylamine azeotrope (2.0-5.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral HPLC or GC analysis.
Data Presentation: Expected Performance
Based on results from analogous catalytic systems, the following table presents hypothetical data for the asymmetric transfer hydrogenation of various prochiral ketones using the proposed catalytic system.
| Entry | Substrate (Ketone) | Product (Alcohol) | Hypothesized Conv. (%) | Hypothesized ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 (R) |
| 2 | 1-Indanone | 1-Indanol | >99 | 98 (S) |
| 3 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 98 | 96 (R) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | >99 | 94 (R) |
| 5 | Benzylacetone | 4-Phenyl-2-butanol | 95 | 92 (S) |
Conclusion
This compound presents itself as a structurally intriguing and synthetically accessible chiral ligand. The proposed application in asymmetric transfer hydrogenation is strongly supported by extensive literature on analogous chiral diamine ligands. The detailed synthetic and catalytic protocols provided herein offer a robust framework for researchers to explore the potential of this ligand in developing novel and efficient asymmetric catalytic transformations. Further investigations into its coordination chemistry and application in other catalytic reactions, such as cross-coupling, are warranted and could unveil even broader utility.
References
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Li, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed Central. Available at: [Link]
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Rovis, T., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central. Available at: [Link]
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Xiao, J. (2019). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Application Note: A Scalable and Robust Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a valuable piperidine-based building block in pharmaceutical research and development. The described two-step synthetic pathway is designed for robust performance and scalability, commencing from commercially available N-Boc-3-piperidinecarboxaldehyde. The core transformations involve a highly selective reductive amination followed by an efficient N-Boc deprotection. This guide offers in-depth explanations for experimental choices, detailed step-by-step protocols for laboratory (10 g) and pilot (1 kg) scales, comprehensive safety guidelines, and critical considerations for process scale-up.
Introduction and Synthetic Strategy
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. This compound serves as a key intermediate, providing a versatile handle for further chemical elaboration. The development of a scalable, efficient, and reliable synthetic route is therefore of significant interest to drug development professionals.
The strategy outlined herein employs a protecting group approach to ensure high selectivity and yield. The synthesis proceeds in two distinct stages:
-
Reductive Amination: The commercially available aldehyde, tert-butyl 3-formylpiperidine-1-carboxylate, is reacted with dimethylamine to form an intermediate iminium ion, which is subsequently reduced in situ by Sodium Triacetoxyborohydride (STAB) to yield the N-Boc protected intermediate, tert-butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate.
-
N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions to yield the final target compound, which can be isolated as the free base or a stable salt.[1]
This pathway is advantageous due to the use of mild and selective reagents, straightforward reaction procedures, and the avoidance of harsh conditions or complex purification steps, making it amenable to large-scale production.
Overall Reaction Pathway
Caption: Step-by-step workflow for the synthesis process.
Safety and Hazard Management
All operations should be conducted by trained personnel in a well-ventilated fume hood or an appropriate chemical manufacturing facility. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.
-
Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and can release flammable gases upon contact with water. [2]It is also an irritant to the skin, eyes, and respiratory system. [3][4]Handle under an inert atmosphere (e.g., nitrogen) and store in a cool, dry place away from moisture. [2][5]In case of a spill, do not use water; smother with dry sand or a class D fire extinguisher. [4]* Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood to avoid inhalation.
-
Dimethylamine: A flammable and corrosive gas/liquid. Use with adequate ventilation and avoid inhalation of vapors.
-
4M HCl in Dioxane: Highly corrosive and flammable. Causes severe skin and eye burns. Handle with extreme care, ensuring no contact with skin or eyes. [4]1,4-Dioxane is also a suspected carcinogen.
-
Quench & Work-up: The quenching of STAB with aqueous bicarbonate and the neutralization of the final product with strong base are both exothermic and involve gas evolution. These additions must be performed slowly and with efficient cooling and stirring.
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Application of "N,N-Dimethyl-1-piperidin-3-ylmethanamine" in fragment-based drug design
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, complementing traditional high-throughput screening (HTS) by offering a more rational and efficient exploration of chemical space.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds ("fragments") that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits then serve as starting points for optimization into potent, selective, and drug-like leads.[4][5]
While early fragment libraries were often dominated by flat, aromatic compounds, there is a growing appreciation for the importance of three-dimensional (3D) scaffolds.[6][7] 3D fragments can provide access to more complex binding pockets, improve physicochemical properties such as solubility, and offer clearer intellectual property landscapes.[6][7] The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, and its saturated, non-planar nature makes it an excellent core for 3D fragments.[8]
This application note details the utility of N,N-Dimethyl-1-piperidin-3-ylmethanamine as a valuable 3D fragment in FBDD campaigns. We will analyze its properties, propose a strategic application, and provide detailed protocols for its integration into a typical FBDD workflow.
Fragment Profile: this compound
This compound is a readily available building block that presents several advantageous features for FBDD. Let's evaluate its properties against the widely accepted "Rule of Three" (Ro3), a set of guidelines for ideal fragments.[9][10][11]
| Property | Value | "Rule of Three" Guideline | Status |
| Molecular Weight | 142.24 g/mol [12] | < 300 Da | ✓ Compliant |
| cLogP (predicted) | ~0.6[12] | ≤ 3 | ✓ Compliant |
| Hydrogen Bond Donors | 1 (secondary amine) | ≤ 3 | ✓ Compliant |
| Hydrogen Bond Acceptors | 2 (tertiary and secondary amines) | ≤ 3 | ✓ Compliant |
| Rotatable Bonds | 2 | ≤ 3 | ✓ Compliant |
As shown, this compound comfortably adheres to the Ro3, indicating its suitability as a starting fragment. Beyond these basic metrics, its key strengths lie in its structure:
-
3D Conformation: The piperidine ring provides a rigid, non-planar scaffold that presents vectors for chemical elaboration in three dimensions. This is a significant advantage over flat aromatic fragments, especially when targeting complex protein surfaces or allosteric sites.[6]
-
Defined Vector for Growth: The primary dimethylaminomethyl group and the secondary amine within the piperidine ring offer two distinct points for chemical modification, allowing for controlled "fragment growing" strategies.[4][13]
-
Basic Centers: The presence of two basic nitrogen atoms allows for the formation of key salt-bridge or hydrogen-bond interactions with acidic residues (e.g., Asp, Glu) in a protein binding pocket, which can be a powerful driver of initial binding affinity.
Strategic Application: A Hypothetical FBDD Campaign Targeting a Protein Kinase
To illustrate the practical application of this compound, we will outline a hypothetical FBDD campaign against a protein kinase. Kinases are a well-established class of drug targets, and their ATP-binding sites often contain a conserved acidic residue in the hinge region, making our fragment an ideal candidate for interaction.
The overall workflow for this campaign is depicted below.
Caption: Step-by-step workflow for SPR-based hit validation.
From Hit to Lead: The Path Forward
Once this compound is confirmed as a binder with a determined affinity and, ideally, a co-crystal structure, the hit-to-lead phase begins. [4]The structure of the fragment provides clear vectors for optimization:
-
Fragment Growing: Chemists can synthesize analogs by adding functional groups to either the secondary amine of the piperidine ring or by modifying the dimethylamino group. For a kinase target, this could involve adding groups that extend into the ribose-binding pocket or towards the solvent-exposed region to improve potency and selectivity. [13]* Fragment Linking: If another fragment is found to bind in an adjacent pocket, the two can be chemically linked to create a larger, higher-affinity molecule. [4] This iterative process of structure-guided design, chemical synthesis, and biological testing is the essence of FBDD, transforming a low-affinity fragment into a potent and selective lead compound. [5]
Conclusion
This compound is an exemplary 3D fragment that meets the criteria for modern FBDD libraries. Its inherent three-dimensionality, coupled with strategically placed functional groups for interaction and elaboration, makes it a valuable starting point for tackling challenging drug targets. The protocols outlined in this note provide a clear and actionable framework for researchers to incorporate this and similar 3D fragments into their drug discovery campaigns, leveraging powerful biophysical techniques to identify and validate novel chemical matter.
References
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Synthesis of chiral derivatives from (R)- or (S)-"N,N-Dimethyl-1-piperidin-3-ylmethanamine"
Stereoselective Synthesis of Advanced Chiral Derivatives from (R)- or (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine
Abstract
The 3-substituted chiral piperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and complex natural products.[1][2][3] This structural framework offers a unique combination of metabolic stability, favorable physicochemical properties, and the capacity for precise three-dimensional interactions with biological targets.[1][4] (R)- and (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine are versatile chiral building blocks that provide an excellent entry point for generating libraries of stereochemically defined molecules. This guide provides an in-depth exploration of the strategic importance of these synthons and details robust protocols for their derivatization, focusing on N-arylation and N-alkylation reactions, while ensuring the preservation of stereochemical integrity.
The Strategic Value of the 3-Substituted Piperidine Scaffold
The introduction of a chiral center at the 3-position of the piperidine ring is a powerful strategy in drug design. This specific stereochemical arrangement can profoundly influence a molecule's binding affinity, selectivity, and overall pharmacological profile.[4][5] The non-planar, chair-like conformation of the piperidine ring allows substituents to project into specific vectors in 3D space, which is critical for optimizing interactions with enzyme active sites or receptor binding pockets.
The dimethylaminomethyl side chain of the title compounds further enhances their utility by improving aqueous solubility, a key factor in drug development. This group can also engage in additional hydrogen bonding or ionic interactions, further anchoring the molecule to its biological target. The piperidine nitrogen, a secondary amine, serves as a prime handle for synthetic modification, allowing for the systematic exploration of chemical space around this privileged scaffold.
Diagram 1: Key structural features of the chiral building block and their significance in drug design.
Synthetic Pathways for Derivatization
The nucleophilic secondary amine of the piperidine ring is the primary site for derivatization. Two of the most robust and widely used methods for forming new carbon-nitrogen bonds at this position are Palladium-catalyzed Buchwald-Hartwig amination for N-arylation and reductive amination for N-alkylation.
Buchwald-Hartwig N-Arylation
This cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(aryl)-N bonds with high efficiency and functional group tolerance. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing racemization of the adjacent chiral center. The use of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) is often essential to promote the reductive elimination step and prevent catalyst inhibition by the nitrogen-containing substrate.[6]
Diastereoselective Reductive Amination
Reductive amination provides a straightforward method for installing alkyl groups on the piperidine nitrogen. The reaction proceeds via the formation of an intermediate iminium ion upon condensation with an aldehyde or ketone, which is then reduced in situ by a hydride reducing agent. For substrates with existing chirality, the choice of reducing agent can be critical to avoid epimerization. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they operate under slightly acidic conditions that favor iminium ion formation without compromising the stereochemical integrity of the chiral center.
Diagram 2: Overview of primary synthetic routes for derivatization.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Buchwald-Hartwig N-Arylation of (R)-N,N-Dimethyl-1-piperidin-3-ylmethanamine
This protocol describes a general procedure for the coupling of an aryl bromide with the chiral amine.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| (R)-N,N-Dimethyl-1-piperidin-3-ylmethanamine | 142.24 | 1.0 | 142 mg |
| Aryl Bromide (e.g., 4-bromotoluene) | 171.04 | 1.2 | 205 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18.3 mg |
| XPhos | 476.65 | 0.08 (8 mol%) | 38.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5 mL |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the aryl bromide, followed by (R)-N,N-Dimethyl-1-piperidin-3-ylmethanamine.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the desired N-aryl derivative.
-
Characterization: Confirm the structure and assess purity and stereochemical integrity via ¹H NMR, ¹³C NMR, HRMS, and Chiral HPLC.
Protocol 2: Diastereoselective N-Alkylation via Reductive Amination
This protocol details the N-alkylation using a representative aldehyde.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine | 142.24 | 1.0 | 142 mg |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.1 | 117 mg (112 µL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Acetic Acid (AcOH) | 60.05 | 0.1 | 6 µL |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Initial Setup: In a round-bottom flask, dissolve (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine and the aldehyde in dichloromethane.
-
Acid Catalyst: Add a catalytic amount of acetic acid to the solution. Stir for 20 minutes at room temperature to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes with 1% triethylamine) to afford the pure N-alkylated product.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, HRMS, and determine the enantiomeric excess (ee) or diastereomeric ratio (dr) by Chiral HPLC.
Characterization and Quality Control
Ensuring the stereochemical integrity of the synthesized derivatives is paramount.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the final products. A baseline analysis of the starting material should be performed, followed by analysis of the purified product using a suitable chiral stationary phase (e.g., Chiralpak® series).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are essential for structural confirmation. In some cases, the formation of diastereomers can be observed directly in the NMR spectrum, as diastereotopic protons may exhibit distinct signals.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the retention of the bulk sample's chirality, comparing it to the starting material or literature values if available.
| Analysis Technique | Purpose | Expected Outcome |
| Chiral HPLC | Quantify enantiomeric purity | ee > 99% for the final product, confirming no racemization. |
| ¹H & ¹³C NMR | Confirm chemical structure | Spectra consistent with the proposed derivatized structure. |
| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition | Measured mass matches the calculated mass to within 5 ppm. |
| Polarimetry | Confirm bulk chirality | Sign of optical rotation consistent with the starting enantiomer. |
Conclusion
(R)- and (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine are high-value chiral building blocks for drug discovery and development. The protocols outlined herein for N-arylation and N-alkylation provide reliable and efficient pathways to a diverse range of stereochemically pure derivatives. Careful selection of reaction conditions and rigorous analytical characterization are critical to leveraging the full potential of these versatile synthons in the creation of novel and potent therapeutic agents.
References
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Zhang, P., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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Organic-Chemistry.org. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis Portal. [Link]
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Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(34), 15593–15600. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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ResearchGate. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Inno Pharmchem. [Link]
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Zhang, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 4989. [Link]
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Głowacka, I. E., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 245. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Inno Pharmchem. [Link]
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SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link]
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Chemsrc. (2024). (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. [Link]
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Rogozhnikov, K. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4935. [Link]
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ChemSrc. (n.d.). CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride. [Link]
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Application Notes and Protocols: Leveraging N,N-Dimethyl-1-piperidin-3-ylmethanamine in the Synthesis of Novel PET Imaging Agents for the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Piperidine Scaffold and the Significance of the Sigma-1 Receptor in Neuroimaging
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for engaging with a variety of neurological targets. In the realm of Positron Emission Tomography (PET) imaging, piperidine-containing molecules have been successfully developed into highly specific radiotracers for visualizing and quantifying neuroreceptors and transporters implicated in a range of neuropsychiatric and neurodegenerative disorders.
A particularly compelling target for these piperidine-based probes is the sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-regulated molecular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems. Aberrant σ1 receptor expression and function have been linked to conditions such as Alzheimer's disease, Parkinson's disease, major depressive disorder, and neuropathic pain. Consequently, the development of selective PET radioligands for the σ1 receptor is of paramount importance for disease diagnosis, monitoring progression, and evaluating the therapeutic efficacy of novel drugs.
This application note will detail a plausible and scientifically grounded approach for the utilization of N,N-Dimethyl-1-piperidin-3-ylmethanamine as a foundational building block for the synthesis of a novel PET imaging agent targeting the σ1 receptor. While this specific molecule may not be a direct precursor to a currently established clinical radiotracer, its structural features are representative of those found in potent σ1 ligands, making it an excellent exemplar for outlining the principles of tracer development. We will present a hypothetical, yet rational, synthetic pathway and radiolabeling protocol, supported by data from analogous and well-characterized piperidine-based σ1 receptor PET tracers.
Design and Synthesis of a Hypothetical σ1 Receptor PET Tracer from this compound
Our hypothetical target PET tracer, [18F]Pip-σ1 , is designed based on the known structure-activity relationships of piperidine-based σ1 ligands. These ligands typically feature a basic nitrogen atom within the piperidine ring, which forms a key ionic interaction with a glutamate residue (Glu172) in the σ1 receptor binding pocket, and a hydrophobic moiety that engages with a lipophilic region of the receptor.
Starting from This compound , we propose the synthesis of a precursor suitable for [18F]fluoroethylation, a common and robust method for introducing the positron-emitting isotope Fluorine-18. The N,N-dimethylaminomethyl group at the 3-position of the piperidine ring can be envisioned to interact with accessory binding pockets of the σ1 receptor, while the piperidine nitrogen will be functionalized with a hydrophobic group containing the site for radiolabeling.
Experimental Workflow for Precursor Synthesis
The following diagram illustrates the proposed synthetic workflow for the tosylate precursor of our hypothetical PET tracer, Pip-σ1-OTs .
Caption: Synthetic workflow for the tosylate precursor.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Tosylate Precursor (Pip-σ1-OTs)
This protocol outlines a plausible multi-step synthesis of the tosylate precursor required for the [18F]radiolabeling of our hypothetical PET tracer, [18F]Pip-σ1 .
Step 1: N-Alkylation of this compound
-
To a solution of This compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K2CO3, 2.0 eq.).
-
To this stirred suspension, add a solution of a bifunctional linker, for example, 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1.1 eq.), dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
Step 2: Introduction of a Hydrophobic Moiety and Terminal Hydroxyl Group
-
The terminal bromide of the N-alkylated intermediate can be reacted with a suitable phenol, for instance, 4-cyanophenol, in the presence of a base (e.g., K2CO3) in DMF to introduce a hydrophobic, receptor-binding element.
-
Alternatively, a linker already containing a protected hydroxyl group can be used in Step 1. For example, using 2-(2-bromoethoxy)ethyl 2,2-dimethylpropanoate followed by deprotection would yield a terminal hydroxyl group.
Step 3: Tosylation of the Terminal Hydroxyl Group
-
Dissolve the hydroxyl-containing intermediate (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 1.5 eq.) or pyridine as a base.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final tosylate precursor, Pip-σ1-OTs .
Protocol 2: Automated Radiosynthesis of [18F]Pip-σ1
This protocol describes a typical automated radiosynthesis of a [18F]fluoroethylated PET tracer using a commercial synthesis module (e.g., TRACERlab FX FN).[1]
Radiolabeling Workflow
Caption: Automated radiosynthesis workflow for [18F]Pip-σ1.
Step-by-Step Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride produced from a cyclotron is passed through a quaternary ammonium anion exchange cartridge (e.g., QMA-Light) to trap the [18F]F-.
-
The trapped [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2. (K2.2.2.) and potassium carbonate (K2CO3) in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed under a stream of nitrogen with heating (100-110 °C) to form the highly reactive, "naked" [18F]fluoride-K2.2.2. complex. This step is typically repeated with additions of anhydrous acetonitrile.
-
-
18F-Fluorination Reaction:
-
A solution of the Pip-σ1-OTs precursor (typically 2-5 mg) in anhydrous acetonitrile or dimethyl sulfoxide (DMSO) is added to the dried [18F]fluoride complex.
-
The reaction vessel is sealed and heated to 100-120 °C for 10-15 minutes.[1]
-
-
Purification:
-
The crude reaction mixture is diluted with water and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (e.g., C18) to separate the [18F]Pip-σ1 from unreacted [18F]fluoride and other impurities.
-
The radioactive peak corresponding to the product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.
-
The cartridge is washed with sterile water to remove the HPLC solvent.
-
The final product, [18F]Pip-σ1 , is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection. The final solution is passed through a sterile 0.22 µm filter into a sterile vial.
-
-
Quality Control:
-
The final product is tested for radiochemical purity (typically >95%) by analytical HPLC, pH, residual solvents, and sterility before being released for preclinical or clinical use.
-
Data Presentation: Characteristics of Structurally Related σ1 Receptor PET Tracers
The following table summarizes key parameters for well-established piperidine-based σ1 receptor PET tracers, providing a benchmark for the expected performance of a novel tracer like [18F]Pip-σ1 .
| Radiotracer | Precursor Type | Radiochemical Yield (decay-corrected) | Molar Activity (Am) at EOS | σ1 Affinity (Ki, nM) |
| [18F]Fluspidine | Tosylate | 35-45%[2] | 150-350 GBq/µmol[2] | 0.59[3] |
| [18F]FE-SA4503 | O-demethyl | 4-7% | >100 TBq/mmol | 6.48[4] |
| [18F]FPS | Mesylate | 56-70% | >74,000 MBq/µmol | 4.3[5] |
| [18F]2 (Spiro-piperidine) | Tosylate | 8-10% | 56-78 GBq/µmol | 2.30[6] |
EOS: End of Synthesis
Trustworthiness and Self-Validation
The protocols described herein are based on established and validated radiochemical methodologies for the synthesis of PET tracers.[1][2] The success of the synthesis and the quality of the final product are ensured through a series of in-process and final quality control checks. The identity and purity of the non-radioactive precursor are confirmed by standard analytical techniques (NMR, MS, HPLC). The radiolabeled product is validated by co-elution with a non-radioactive standard on analytical HPLC. Furthermore, the biological efficacy of the tracer would be confirmed in preclinical studies by demonstrating specific binding in tissues known to express the σ1 receptor and displacement by known σ1 receptor ligands.
Conclusion and Future Directions
The presented application note provides a comprehensive and scientifically rigorous framework for the development of novel piperidine-based PET imaging agents for the σ1 receptor, using This compound as a representative starting material. The detailed protocols for precursor synthesis and automated radiolabeling are grounded in established chemical principles and analogous procedures from the peer-reviewed literature. The development of such tracers holds immense potential for advancing our understanding of the role of the σ1 receptor in health and disease, and for accelerating the development of novel therapeutics for a host of neurological and psychiatric conditions.
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Brust, P., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 166. [Link]
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Wünsch, B., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals (Basel), 17(2), 166. [Link]
- Ishiwata, K., et al. (2007). Synthesis and evaluation of [18F]fluoroethyl SA4503 as a PET ligand for the sigma receptor. Nuclear Medicine and Biology, 34(6), 685-693.
- Wilson, A. A., et al. (1991). Radiosynthesis of sigma receptor ligands for positron emission tomography: 11C- and 18F-labeled guanidines. Journal of Medicinal Chemistry, 34(6), 1867-1870.
- Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 127-134.
- Abate, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1347.
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- Waterhouse, R. N., et al. (2006). Preclinical acute toxicity studies and dosimetry estimates of the novel sigma-1 receptor radiotracer, [18F]SFE. Molecular Imaging and Biology, 8(5), 284-291.
- Jia, H., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry, 22(20), 5648-5655.
- Wang, M., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience, 15(19), 3459-3472.
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- Various Authors. (2017). Procedure for N-alkylation of Piperidine?
- Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26.
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- Foley, D. J., et al. (2022).
- Sebhat, I. K., et al. (2002). Piperazine- and piperidine-derivatives as melanocortin receptor agonists.
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Application Note: Continuous Flow Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine
Introduction
N,N-Dimethyl-1-piperidin-3-ylmethanamine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine motif is a prevalent scaffold in numerous FDA-approved pharmaceuticals, underscoring the importance of efficient and scalable synthetic routes to its derivatives.[1] Traditional batch synthesis methods for such molecules can be time-consuming, difficult to scale, and may present safety challenges, particularly with highly exothermic reactions or the use of hazardous reagents.
Continuous flow chemistry offers a compelling alternative to conventional batch processing. By conducting reactions in a continuously flowing stream through a reactor, this technology provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volumes, and the potential for higher yields and purity.[2] Furthermore, flow chemistry facilitates process automation and seamless integration of reaction and purification steps, accelerating drug development timelines.[2][3]
This application note details a proposed two-step continuous flow synthesis of this compound. The synthetic strategy involves an initial catalytic hydrogenation of piperidine-3-carbonitrile to form the primary amine intermediate, followed by an N,N-dimethylation via a flow-adapted Eschweiler-Clarke reaction. This approach is designed to be efficient, scalable, and leverages the inherent safety and control benefits of flow chemistry.
Proposed Two-Step Flow Synthesis Pathway
The synthesis is designed as a two-stage continuous process. The first stage focuses on the formation of the primary amine, 1-piperidin-3-ylmethanamine, via catalytic hydrogenation. The second stage implements a continuous N,N-dimethylation to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Part 1: Continuous Catalytic Hydrogenation of Piperidine-3-carbonitrile
The initial step involves the reduction of the nitrile group of piperidine-3-carbonitrile to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. In a flow setup, a packed-bed reactor containing a heterogeneous catalyst is ideal, as it simplifies catalyst handling and product separation.
Mechanism and Rationale
The hydrogenation of a nitrile to a primary amine over a metal catalyst (such as Raney Nickel or Platinum on carbon) involves the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The reaction typically proceeds through an imine intermediate, which is further reduced to the amine.
Flow chemistry is particularly advantageous for hydrogenation reactions. The high surface-area-to-volume ratio in flow reactors enhances the interaction between the reagents and the catalyst, while superior control over temperature and pressure can prevent over-reduction and side reactions.[4][5] The use of a fixed-bed reactor allows for the continuous processing of the starting material without the need for catalyst filtration, a common bottleneck in batch processes.[6]
Experimental Protocol: Flow Hydrogenation
System Setup: A continuous flow hydrogenation system (e.g., H-Cube Pro™ or similar) equipped with a packed-bed catalyst cartridge (CatCart®) is utilized. The system consists of HPLC pumps for reagent delivery, a hydrogen generator, a back-pressure regulator to maintain the desired pressure, and the heated catalyst bed.
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Microwave-assisted synthesis of "N,N-Dimethyl-1-piperidin-3-ylmethanamine" derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Rapid Synthesis of this compound Derivatives via Microwave Irradiation
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2][3][4] The specific substructure, this compound, and its analogs are of significant interest due to their potential as versatile intermediates and pharmacologically active agents themselves. Traditional synthetic routes to such derivatives often involve lengthy reaction times, harsh conditions, and laborious purification procedures. This guide provides a comprehensive overview and a detailed protocol for the efficient synthesis of this compound derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS).
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods.[5][6][7][8] By directly coupling microwave energy with the polar molecules in a reaction mixture, MAOS leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity profiles.[8][9][10] This application note will detail a robust protocol for the N-alkylation of a piperidine precursor, leveraging the benefits of microwave irradiation to accelerate the synthesis of a diverse library of derivatives.
The Rationale for Microwave-Assisted N-Alkylation
The core of this synthetic approach is the N-alkylation of a suitable piperidine precursor. In this case, we will focus on the reaction of 3-(aminomethyl)piperidine with various electrophiles under microwave irradiation. The choice of microwave heating is predicated on several key principles of dielectric heating.[5][8] Polar reagents and solvents absorb microwave energy, leading to a rapid increase in internal temperature. This localized heating can overcome activation energy barriers more efficiently than conventional oil bath heating, leading to accelerated reaction rates.[6][7] For the N-alkylation of amines, this often translates to shorter reaction times, minimized side product formation, and the ability to use more environmentally benign solvents.
Experimental Protocol: Microwave-Assisted Synthesis of a Representative Derivative
This protocol details the synthesis of N,N-Dimethyl-1-(1-benzylpiperidin-3-yl)methanamine as a representative example. The same general procedure can be adapted for the synthesis of other derivatives by varying the starting electrophile.
Materials and Reagents
-
N,N-Dimethyl-1-(piperidin-3-yl)methanamine (or its dihydrochloride salt)[11][12]
-
Benzyl bromide (or other suitable alkyl/aryl halide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (Microwave grade)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave reactor vials (10 mL) with stir bars
-
Monowave Microwave Reactor
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add N,N-Dimethyl-1-(piperidin-3-yl)methanamine (1.0 mmol, 1.0 eq.). If using the dihydrochloride salt, use 1.0 mmol and increase the base to 3.0 eq.
-
Addition of Base and Solvent: Add potassium carbonate (2.0 mmol, 2.0 eq.) and 5 mL of acetonitrile to the vial. The use of a base is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards the product.[13]
-
Addition of Electrophile: Add benzyl bromide (1.1 mmol, 1.1 eq.) to the reaction mixture. A slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Extraction: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (20 mL) and deionized water (20 mL).
-
Purification: Separate the organic layer, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N,N-Dimethyl-1-(1-benzylpiperidin-3-yl)methanamine.
General Reaction Scheme
Caption: General reaction scheme for the microwave-assisted N-alkylation.
Data Presentation: A Representative Library
The following table summarizes the expected outcomes for the microwave-assisted synthesis of a small library of this compound derivatives, illustrating the versatility of the protocol.
| Entry | Electrophile (R-X) | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzyl bromide | N,N-Dimethyl-1-(1-benzylpiperidin-3-yl)methanamine | 10 | 92 |
| 2 | Ethyl bromide | N,N-Dimethyl-1-(1-ethylpiperidin-3-yl)methanamine | 8 | 88 |
| 3 | 4-Fluorobenzyl chloride | N,N-Dimethyl-1-(1-(4-fluorobenzyl)piperidin-3-yl)methanamine | 12 | 85 |
| 4 | 2-Bromopyridine | N,N-Dimethyl-1-(1-(pyridin-2-yl)piperidin-3-yl)methanamine | 15 | 78 |
Note: Reaction conditions: Substrate (1.0 mmol), electrophile (1.1 mmol), K₂CO₃ (2.0 mmol), Acetonitrile (5 mL), 120°C. Yields are for isolated, purified products.
Characterization of Synthesized Derivatives
The structural integrity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final products.[14][15][16] Successful N-alkylation will be evident by the appearance of new signals corresponding to the introduced alkyl or aryl group and characteristic shifts in the piperidine ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compounds.
Characterization Workflow
Caption: Logical workflow for the characterization of synthesized derivatives.
Conclusion
This application note provides a detailed and robust protocol for the microwave-assisted synthesis of this compound derivatives. The presented methodology offers significant advantages in terms of reaction speed and efficiency, making it a highly attractive approach for the rapid generation of compound libraries for drug discovery and development. The principles and techniques outlined herein are broadly applicable and can be adapted for the synthesis of a wide array of N-substituted piperidines.
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RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
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International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]
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ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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RSC Publishing. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]
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RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
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PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
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MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]
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ResearchGate. ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
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PubMed. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. [Link]
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ResearchGate. Advances in the Synthesis of Some Drug Derivatives via. a Microwave-Assisted Technique: A Review. [Link]
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PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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ResearchGate. Rapid and Convenient Microwave-Assisted Synthesis of Aromatic Imides and N-Hydroxymethylimides. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Bentham Science. Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][5][17] oxazin-4-ones. [Link]
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- 11. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride,1211495-34-9-Amadis Chemical [amadischem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethyl-1-piperidin-3-ylmethanamine Synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for a successful outcome.
Overview of Synthetic Strategy
The most common and efficient pathway to synthesize this compound involves a two-step process starting from a commercially available or synthesized precursor, 1-Boc-3-(aminomethyl)piperidine. This strategy utilizes a protecting group to ensure selective methylation of the primary exocyclic amine. The overall synthesis can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the most reliable method for the N,N-dimethylation of 1-piperidin-3-ylmethanamine?
A1: The Eschweiler-Clarke reaction is a highly reliable and widely used method for the exhaustive methylation of primary and secondary amines to yield tertiary amines.[1] This reaction utilizes an excess of formic acid and formaldehyde. The key advantages of the Eschweiler-Clarke reaction are that it is a one-pot procedure and it inherently prevents the formation of quaternary ammonium salts, a common side product in other methylation methods using alkyl halides.[1]
Q2: Why is a Boc protecting group necessary in the initial steps?
A2: The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a crucial strategic decision. It ensures that the subsequent N,N-dimethylation occurs selectively on the primary exocyclic amine of the 3-(aminomethyl) group. Without this protection, the Eschweiler-Clarke reaction would non-selectively methylate both the piperidine ring nitrogen and the exocyclic amine, leading to a mixture of products that would be difficult to separate.
Q3: Can I use other reducing agents for the Eschweiler-Clarke reaction?
A3: While formic acid is the classic and most common reducing agent in the Eschweiler-Clarke reaction, other hydride sources can be used in reductive amination protocols. These include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.[2] However, the combination of formaldehyde and formic acid in the Eschweiler-Clarke reaction is particularly effective for exhaustive methylation.[1]
Q4: What are the typical storage and handling considerations for this compound?
A4: this compound is a diamine and should be handled in a well-ventilated fume hood. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation. Being a basic compound, it can react with atmospheric carbon dioxide.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Eschweiler-Clarke Reaction
| Potential Cause | Scientific Explanation | Troubleshooting Strategy |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient heating, inadequate reaction time, or suboptimal stoichiometry of reagents. The Eschweiler-Clarke reaction typically requires heating to proceed at an efficient rate.[3] | 1. Increase Reaction Temperature: Ensure the reaction mixture is heated to the recommended temperature (typically 80-100 °C) and maintained consistently.[3] 2. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If starting material is still present, extend the reaction time. 3. Ensure Excess Reagents: Use a sufficient excess of both formaldehyde and formic acid as per the established protocols. |
| Decomposition of Starting Material or Product | Prolonged exposure to high temperatures or highly acidic conditions can sometimes lead to degradation of the starting material or the desired product. | 1. Optimize Temperature and Time: While heating is necessary, avoid excessively high temperatures or prolonged reaction times beyond what is required for completion. 2. Gradual Addition of Reagents: For sensitive substrates, consider the gradual addition of formaldehyde to the heated solution of the amine in formic acid. |
| Losses During Work-up | The product, being a diamine, can be water-soluble, especially in its protonated form. Improper pH adjustment during the aqueous work-up can lead to significant product loss in the aqueous layer. | 1. Careful Basification: After the reaction, ensure the aqueous phase is made sufficiently basic (pH > 11) before extraction with an organic solvent. This will ensure the diamine is in its free base form and partitions into the organic layer. 2. Use of Appropriate Extraction Solvent: Employ a suitable organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol, to ensure efficient recovery of the product. 3. Brine Wash: Washing the combined organic layers with brine can help to break up any emulsions and reduce the amount of dissolved water. |
Problem 2: Formation of Impurities
| Potential Cause | Scientific Explanation | Troubleshooting Strategy |
| Incomplete Methylation | Insufficient formaldehyde or formic acid can lead to the formation of the mono-methylated intermediate (N-methyl-1-piperidin-3-ylmethanamine) as a significant impurity. | 1. Adjust Reagent Stoichiometry: Ensure that a sufficient excess of both formaldehyde and formic acid is used to drive the reaction to the fully di-methylated product. |
| Side Reactions of Formaldehyde | Formaldehyde can undergo side reactions, such as polymerization to paraformaldehyde, especially if the quality of the reagent is poor or if it has been stored improperly. | 1. Use High-Quality Reagents: Employ fresh, high-quality formaldehyde solution. If using paraformaldehyde, ensure it is fully depolymerized before or during the reaction. |
| Residual Starting Material | Incomplete reaction will result in the presence of the starting 1-piperidin-3-ylmethanamine in the crude product. | 1. Monitor Reaction to Completion: Use TLC or LC-MS to confirm the complete consumption of the starting material before proceeding with the work-up. 2. Optimize Reaction Conditions: Refer to the strategies for addressing low yield to drive the reaction to completion. |
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Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-(aminomethyl)piperidine
This protocol describes the synthesis of the key starting material from 1-Boc-3-piperidone via reductive amination.
Materials:
-
1-Boc-3-piperidone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-Boc-3-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
This protocol details the synthesis of this compound from 1-piperidin-3-ylmethanamine (obtained after Boc deprotection of the product from Protocol 1). A standard procedure for Boc deprotection using trifluoroacetic acid (TFA) in DCM or HCl in dioxane can be followed.[1]
Materials:
-
1-Piperidin-3-ylmethanamine
-
Formic acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-piperidin-3-ylmethanamine (1.0 eq), add formic acid (3.0 eq).
-
To this mixture, add a 37% aqueous solution of formaldehyde (2.5 eq).
-
Heat the reaction mixture to 80-90 °C for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add 1 M HCl.
-
Wash the acidic aqueous solution with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to pH > 11 by the careful addition of sodium hydroxide.
-
Extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
Stationary Phase: Silica gel
Mobile Phase: A gradient of dichloromethane and methanol is typically effective. Due to the basic nature of the diamine product, adding a small amount of a basic modifier to the mobile phase can improve the peak shape and reduce tailing. A common mobile phase system is:
-
Dichloromethane : Methanol : Ammonium Hydroxide (e.g., 90:9:1)
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity by increasing the proportion of methanol.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Value | Reference |
| Eschweiler-Clarke Reaction Temperature | 80-100 °C | [3] |
| Formaldehyde (37% aq.) Stoichiometry | ≥ 2.5 equivalents | [3] |
| Formic Acid Stoichiometry | ≥ 3.0 equivalents | [3] |
| Work-up pH for Extraction | > 11 | |
| Chromatography Mobile Phase Modifier | ~1% Ammonium Hydroxide |
References
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine.
- BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Column chromatography. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151997.
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Deprotection of different N-Boc-compounds [Table]. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- MDPI. (2023).
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]
-
Scribd. (n.d.). Simplified Version of The Eschweiler Clarke Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound dihydrochloride | CAS 90203-05-7. Retrieved from [Link]
-
Chemsrc.com. (2024, July 15). (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds.
Sources
Technical Support Center: Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine
Introduction
Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis of this valuable piperidine derivative. As a key building block in medicinal chemistry, ensuring the purity and minimizing side products during the synthesis of this compound is crucial for the successful development of novel therapeutics.
This document provides a detailed examination of the common synthetic routes and the potential side products that may be encountered. We will delve into the mechanistic rationale behind the formation of these impurities and offer practical, field-proven strategies to mitigate their formation and ensure a high-purity final product.
Synthetic Pathways and Potential Side Products
The two most common and practical synthetic routes for the preparation of this compound are:
-
Eschweiler-Clarke Reaction of 3-(aminomethyl)piperidine.
-
Reductive Amination of 3-piperidinecarboxaldehyde with dimethylamine.
Each pathway, while effective, presents a unique profile of potential side products that can complicate purification and impact the quality of the final compound. Understanding these potential pitfalls is the first step toward a successful synthesis.
Visualizing the Synthetic Landscape
Figure 1: Synthetic routes to this compound and major side products.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Eschweiler-Clarke Reaction Route
Q1: My reaction seems to have stalled, and I am isolating a significant amount of a mono-methylated side product, N-methyl-1-piperidin-3-ylmethanamine. What is causing this incomplete methylation?
A1: The presence of the mono-methylated product is a classic sign of incomplete reaction in an Eschweiler-Clarke synthesis. The reaction proceeds in two successive methylation steps. Several factors can lead to the stalling of the reaction at the intermediate stage:
-
Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1] A molar ratio of at least 2.5-3 equivalents of formaldehyde and formic acid per amine group is recommended.
-
Low Reaction Temperature: This reaction is typically performed at or near the boiling point of the aqueous solution.[2] Insufficient temperature can lead to slow reaction kinetics, favoring the formation of the mono-methylated intermediate.
-
Reaction Time: While the reaction is generally robust, insufficient reaction time can also result in incomplete conversion. Monitoring the reaction by TLC or GC-MS is crucial to determine the point of completion.
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid.
-
Increase Temperature: Carefully increase the reaction temperature to reflux and monitor the progress.
-
Extend Reaction Time: Continue heating the reaction mixture and track the disappearance of the mono-methylated intermediate by an appropriate analytical method.
Q2: I've noticed an unexpected peak in my NMR/GC-MS that I suspect is an N-formyl derivative. How is this formed and how can I avoid it?
A2: The formation of N-formyl impurities can occur under certain conditions in the Eschweiler-Clarke reaction. This is often attributed to a side reaction where formic acid acts as a formylating agent rather than just a hydride donor. This can be more prevalent if the reaction conditions are not optimal.
Causality and Prevention:
-
Mechanism: The N-formyl derivative can arise from the reaction of the amine with formic acid, especially if there are impurities in the formic acid or if the reaction is heated for an extended period in the absence of sufficient formaldehyde.
-
Prevention:
-
Use high-purity formic acid.
-
Ensure a sufficient excess of formaldehyde is present throughout the reaction to favor the reductive amination pathway.
-
Avoid unnecessarily prolonged reaction times once the desired product is formed.
-
Reductive Amination Route
Q3: My reductive amination of 3-piperidinecarboxaldehyde with dimethylamine is sluggish and gives a low yield of the desired product. What are the likely causes?
A3: Low yields in reductive amination can often be traced back to the initial iminium ion formation or the activity of the reducing agent.
-
Iminium Ion Formation: The condensation of the aldehyde and the secondary amine to form the iminium ion is a critical equilibrium step. The presence of water can hinder this process.
-
Choice of Reducing Agent: While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the reduction of the iminium ion in the presence of the aldehyde.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to the formation of 3-piperidinemethanol.
-
pH of the Reaction: The pH of the reaction medium is crucial. A slightly acidic environment (pH 4-6) is often optimal to catalyze iminium ion formation without deactivating the amine.[4]
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for low yield in reductive amination.
Q4: I am observing a side product with a mass corresponding to the alcohol of my starting aldehyde (3-piperidinemethanol). Why is this happening?
A4: The formation of 3-piperidinemethanol is a clear indication that your reducing agent is reducing the starting aldehyde before it can form the iminium ion with dimethylamine. This is a common issue when using less selective reducing agents.
-
Reducing Agent Selection: As mentioned, sodium borohydride (NaBH₄) can reduce aldehydes. If you are using NaBH₄, it is crucial to allow sufficient time for the iminium ion to form before adding the reducing agent.
-
Recommended Practice: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is less likely to reduce the aldehyde, thus minimizing the formation of the corresponding alcohol.[3]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
This protocol describes the methylation of 3-(aminomethyl)piperidine.
Materials:
-
3-(aminomethyl)piperidine
-
Formaldehyde (37% in H₂O)
-
Formic acid (≥95%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(aminomethyl)piperidine (1.0 eq).
-
Carefully add formic acid (3.0 eq) to the flask while cooling in an ice bath.
-
Slowly add formaldehyde solution (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the mixture to pH > 12 by the slow addition of a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
This protocol outlines the reductive amination of 3-piperidinecarboxaldehyde with dimethylamine.
Materials:
-
3-piperidinecarboxaldehyde
-
Dimethylamine (2M solution in THF or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-piperidinecarboxaldehyde (1.0 eq) in anhydrous DCE.
-
Add dimethylamine solution (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary of Potential Side Products
The following table summarizes the key characteristics of the potential side products discussed.
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Signature | Mitigation Strategy |
| N-methyl-1-piperidin-3-ylmethanamine | C₇H₁₆N₂ | 128.22 | A distinct peak in GC-MS with a mass of 128.22. | Use excess Eschweiler-Clarke reagents, increase reaction temperature and time. |
| N-formylpiperidine derivatives | Varies | Varies | Presence of a formyl proton signal in ¹H NMR (~8 ppm). | Use high-purity formic acid, ensure excess formaldehyde. |
| 3-Piperidinemethanol | C₆H₁₃NO | 115.17 | A GC-MS peak with a mass of 115.17. | Use a selective reducing agent like NaBH(OAc)₃ in reductive amination. |
| Unreacted 3-(aminomethyl)piperidine | C₆H₁₄N₂ | 114.19 | Corresponds to the starting material peak in GC-MS or LC-MS. | Ensure sufficient reaction time and temperature. |
| Unreacted 3-piperidinecarboxaldehyde | C₆H₁₁NO | 113.16 | Corresponds to the starting material peak in GC-MS or LC-MS. | Drive the iminium ion formation to completion. |
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (URL not available)
- Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine. Benchchem. (URL not available)
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem. (URL not available)
- CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride. Synblock. (URL not available)
- WO 2018/002696 A1.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL not available)
-
Eschweiler–Clarke reaction. Wikipedia. (URL: [Link])
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-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. (URL: [Link])
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. (URL: [Link])
- Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry. Analyst (RSC Publishing). (URL not available)
- N-methyl-piperidine. Sigma-Aldrich. (URL not available)
- Show how to synthesize the following amines from the indicated st.... Pearson+. (URL not available)
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. (URL: [Link])
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. (URL not available)
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. (URL: [Link])
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH. (URL: [Link])
- An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds. Benchchem. (URL not available)
- CN101967076A - Preparation method of nitrogen dimethylated derivative of amino acid.
- 3-(aminomethyl)piperidine AldrichCPR. Sigma-Aldrich. (URL not available)
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (URL not available)
-
Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL not available)
-
Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. PMC - PubMed Central. (URL: [Link])
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. (URL: [Link])
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (URL not available)
- 3-aminomethyl piperidine. Sigma-Aldrich. (URL not available)
- Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N′-Dialkyl-1,3-propanedialdimines, and Lithium N,N′-Dialkyl-1,3-propanedialdiminates.
- Characterization of N-nitrosodimethylamine formation from the ozon
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- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Distillation of N,N-Dimethyl-1-piperidin-3-ylmethanamine under Reduced Pressure
Welcome to the Technical Support Center for the purification of N,N-Dimethyl-1-piperidin-3-ylmethanamine via vacuum distillation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the distillation of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound under reduced pressure?
The boiling point of a liquid is dependent on the applied pressure. For this compound, the atmospheric boiling point is approximately 178.8°C at 760 mmHg.[1] Distillation at this temperature may lead to decomposition. Therefore, vacuum distillation is the recommended method for purification.
A known boiling point under reduced pressure is 79-80°C at 12 Torr.[2] This data can be used to estimate the boiling point at other pressures using a pressure-temperature nomograph or the Clausius-Clapeyron equation. Several online calculators are available for this purpose.[3][4][5][6][7]
Boiling Point Data for this compound
| Pressure (mmHg/Torr) | Boiling Point (°C) |
| 760 | ~178.8 |
| 12 | 79-80 |
Q2: Why is vacuum distillation necessary for this compound?
Vacuum distillation is employed for two primary reasons:
-
Thermal Stability: High temperatures can cause the decomposition of many organic compounds, especially complex amines. By reducing the pressure, the boiling point is significantly lowered, minimizing the risk of thermal degradation and the formation of impurities.
-
Efficiency: Distilling at a lower temperature is often more energy-efficient and can be faster than distillation at atmospheric pressure, especially for high-boiling compounds.
Q3: What are the potential decomposition pathways for this tertiary amine during distillation?
-
Oxidation: Tertiary amines can be oxidized by atmospheric oxygen to form N-oxides.
-
Hofmann Elimination: Although more relevant for quaternary ammonium salts, under certain conditions, elimination reactions can occur.
-
Ring Opening: The piperidine ring may undergo cleavage under harsh thermal stress.
To mitigate these risks, it is crucial to distill under a deep vacuum and at the lowest feasible temperature. Performing the distillation under an inert atmosphere (e.g., by backfilling with nitrogen or argon after evacuation) can further minimize oxidative degradation.
Troubleshooting Guide
This section addresses common issues encountered during the vacuum distillation of this compound and provides systematic solutions.
Problem 1: Difficulty Achieving or Maintaining a Stable Vacuum
-
Symptom: The pressure in the system does not drop to the expected level, or it fluctuates significantly.
-
Potential Causes & Solutions:
-
Leaks: This is the most common cause.
-
Troubleshooting: Inspect all ground glass joints. Ensure they are properly sealed with a suitable vacuum grease. Check all tubing connections for cracks or loose fittings. Listen for a hissing sound, which indicates a leak.
-
Solution: Re-grease joints, tighten connections, and replace any damaged tubing. For a systematic approach, isolate different parts of the system to pinpoint the leak's location.
-
-
Inadequate Vacuum Pump:
-
Troubleshooting: Check the pump's specifications to ensure it can achieve the desired vacuum level. Inspect the pump oil; it should be clean and at the correct level.
-
Solution: Change the pump oil if it is cloudy or discolored. If the pump is not powerful enough, a higher-capacity pump may be required.
-
-
Outgassing:
-
Troubleshooting: Residual solvents or moisture in the compound or on the glassware can vaporize under vacuum, increasing the pressure.
-
Solution: Ensure the crude material is as dry as possible before distillation. Gently warm the apparatus under vacuum before applying high heat to the distillation flask to drive off volatile impurities.
-
-
Problem 2: Bumping or Foaming of the Liquid in the Distillation Flask
-
Symptom: The liquid boils erratically with large bubbles (bumping) or forms a stable foam that can be carried over into the condenser and receiving flask.
-
Potential Causes & Solutions:
-
Superheating: Lack of nucleation sites for smooth boiling.
-
Troubleshooting: Boiling chips are ineffective under vacuum.
-
Solution: Use a magnetic stir bar and stir plate to ensure vigorous and constant agitation of the liquid. This provides a large surface area for even boiling. Alternatively, a fine capillary tube can be inserted to introduce a slow stream of inert gas (e.g., nitrogen) to promote smooth boiling.
-
-
Presence of Surfactants or Impurities:
-
Troubleshooting: Foaming is often caused by impurities that lower the surface tension of the liquid.
-
Solution: If possible, pre-treat the crude material to remove these impurities (e.g., by washing with a suitable solvent). During distillation, apply the vacuum and heat slowly and gradually to minimize foam formation. Using a larger distillation flask (no more than half full) can also help contain the foam.
-
-
Problem 3: The Compound is Not Distilling at the Expected Temperature
-
Symptom: The heating bath is at the calculated temperature for the measured pressure, but no distillate is being collected.
-
Potential Causes & Solutions:
-
Inaccurate Pressure Reading:
-
Troubleshooting: The pressure gauge may be faulty or placed incorrectly in the system.
-
Solution: Calibrate the pressure gauge or use a new one. Ensure the gauge is positioned correctly to measure the pressure of the distillation system accurately.
-
-
Heat Loss:
-
Troubleshooting: Insufficient insulation of the distillation apparatus can lead to significant heat loss, preventing the vapor from reaching the condenser.
-
Solution: Insulate the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.
-
-
Presence of Non-Volatile Impurities:
-
Troubleshooting: A high concentration of non-volatile impurities can elevate the boiling point of the mixture.
-
Solution: Consider a pre-purification step to remove these impurities if they are present in large quantities.
-
-
Experimental Protocols
Protocol 1: Standard Vacuum Distillation Setup
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or star-gazing, as these can be points of failure under vacuum, leading to implosion.[8][9]
-
Assembly:
-
Place a magnetic stir bar in a round-bottom flask appropriately sized for the volume of the liquid (the flask should be no more than two-thirds full).
-
Connect a short path distillation head or a Claisen adapter with a condenser.
-
Use a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect a receiving flask.
-
Apply a thin, even layer of a suitable vacuum grease to all ground glass joints.[10][11][12]
-
-
Vacuum Connection:
-
Connect the vacuum adapter to a cold trap (to protect the vacuum pump from corrosive vapors) and then to the vacuum pump using thick-walled vacuum tubing.
-
-
Operation:
-
Begin stirring the liquid.
-
Slowly and carefully apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by introducing an inert gas or air.
-
Turn off the vacuum pump.
-
Visualizations
Diagram 1: Recommended Vacuum Distillation Setup
Caption: A standard setup for vacuum distillation.
Diagram 2: Troubleshooting Logic for Vacuum Instability
Sources
- 1. (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. 90203-05-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. omnicalculator.com [omnicalculator.com]
- 4. Boiling Point at Altitude Calculator | Water & Clausius–Clapeyron Equation [pearson.com]
- 5. 壓力溫度示意圖工具 [sigmaaldrich.com]
- 6. chemicaltweak.com [chemicaltweak.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. inlandvacuum.com [inlandvacuum.com]
- 11. labcradle.com [labcradle.com]
- 12. ISOLAB | HIGH VACUUM JOINT GREASE - ISOLAB Laborgeräte GmbH [isolab.de]
Technical Support Center: Troubleshooting Low Yield in the Reductive Amination of 3-Piperidinecarboxaldehyde
Welcome to the technical support center for the reductive amination of 3-piperidinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in this critical transformation. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of 3-piperidinecarboxaldehyde is resulting in a very low yield of the desired amine. What are the most common initial checks I should perform?
Low yield in this reaction is a frequent issue that can often be resolved by systematically evaluating the fundamental reaction parameters. Before delving into more complex troubleshooting, begin with these primary checks:
-
Reagent Quality and Stoichiometry:
-
Aldehyde Stability: 3-Piperidinecarboxaldehyde, particularly in its unprotected form, can be unstable. It is susceptible to oxidation and self-condensation. Ensure you are using a freshly prepared or recently purchased aldehyde. If the aldehyde has been stored for an extended period, consider purification by distillation or chromatography before use. For long-term storage, keeping it as a salt or an N-protected derivative is advisable.
-
Amine Purity: Ensure the amine you are coupling is pure and free of contaminants that could interfere with the reaction.
-
Reducing Agent Activity: Hydride-based reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are moisture-sensitive. Use a fresh bottle or a properly stored reagent. You can test the activity of your reducing agent on a simple substrate like cyclohexanone.
-
-
Imine/Iminium Ion Formation:
-
The crucial first step is the formation of the imine or iminium ion intermediate. This equilibrium can be unfavorable. Monitor the formation of this intermediate by TLC, LC-MS, or ¹H NMR before adding the reducing agent, especially if you are performing a stepwise procedure.
-
-
Reaction Conditions:
-
pH Control: The formation of the iminium ion is typically most efficient under mildly acidic conditions (pH 4-6).[1] If the reaction medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated for nucleophilic attack. The addition of a catalytic amount of acetic acid is common practice.[2]
-
Solvent Choice: Ensure your solvent is anhydrous. Common solvents for this reaction include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol (MeOH). The choice of solvent can depend on the reducing agent used. For instance, NaBH(OAc)₃ is often used in DCE or THF, while NaBH₃CN is compatible with MeOH.
-
Q2: I suspect the imine is not forming efficiently. How can I drive the reaction towards imine formation?
Inefficient imine formation is a primary cause of low yields. Here are several strategies to promote this crucial step:
-
Addition of a Dehydrating Agent: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water.[3] This equilibrium can be shifted towards the product by removing water as it is formed. The use of dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can significantly improve the yield of the imine intermediate.[2]
-
Azeotropic Removal of Water: For reactions run at elevated temperatures, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove it from the reaction mixture.
-
Use of a Lewis Acid Catalyst: Lewis acids such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be used to activate the aldehyde and facilitate imine formation.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, complete with experimental protocols.
Issue 1: My starting aldehyde is being consumed, but I am not getting my desired product. Instead, I see a significant amount of the corresponding alcohol.
This indicates that the reduction of the aldehyde is competing with or outpacing the reduction of the iminium ion.
Causality: This issue often arises when using a reducing agent that is too reactive towards aldehydes under the reaction conditions. Sodium borohydride (NaBH₄), for example, can readily reduce aldehydes.[2]
Solutions:
-
Switch to a Milder, More Selective Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations due to its mildness and selectivity for iminium ions over aldehydes and ketones.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, NaBH₃CN is also selective for iminium ions, especially at a controlled pH. However, it is highly toxic and generates cyanide waste.
-
-
Employ a Stepwise Procedure:
-
If you must use a less selective reducing agent like NaBH₄, a two-step process is recommended. First, allow the imine to form completely (monitor by TLC or NMR). Then, add the NaBH₄ to reduce the pre-formed imine. This temporal separation of imine formation and reduction can prevent the premature reduction of the aldehyde.
-
Issue 2: I am observing the formation of a side product with a mass corresponding to the addition of two aldehyde units to my amine (dialkylation). How can I prevent this?
This side reaction occurs when the secondary amine product is more nucleophilic than the primary amine starting material and reacts with another molecule of the aldehyde.
Causality: The newly formed secondary amine can compete with the starting primary amine in reacting with the aldehyde, leading to the formation of a tertiary amine.
Solutions:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) to outcompete the secondary amine product for the aldehyde.
-
Slow Addition of the Aldehyde: If the amine is more valuable, the aldehyde can be added slowly to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the aldehyde, favoring reaction with the more abundant primary amine.
-
Protect the Product in situ: A one-pot reductive amination followed by N-Boc protection can be an effective strategy. After the initial reductive amination, the addition of di-tert-butyl dicarbonate ((Boc)₂O) will cap the secondary amine, preventing it from reacting further.[4]
Issue 3: I am starting with an enantiomerically pure N-protected 3-piperidinecarboxaldehyde, but my final product has low enantiomeric excess (ee). What could be causing this?
Loss of stereochemical integrity at the C3 position is a significant concern.
Causality: The alpha-proton at the C3 position of the piperidine ring is acidic and can be removed under either acidic or basic conditions to form an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to racemization or epimerization.[2] The mildly acidic conditions often used for reductive amination can be sufficient to catalyze this process.
Solutions:
-
Strict pH Control: Avoid excessively acidic or basic conditions. Buffer the reaction if necessary to maintain a pH between 5 and 6.
-
Minimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of epimerization. Monitor the reaction closely and work it up as soon as it is complete. Running the reaction at a lower temperature may also help.
-
Choice of N-Protecting Group: The nature of the protecting group on the piperidine nitrogen can influence the stability of the chiral center. An electron-withdrawing group like Boc can enhance the stability of the molecule.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
This protocol is a good starting point for the reductive amination of N-Boc-3-piperidinecarboxaldehyde.
Materials:
-
N-Boc-3-piperidinecarboxaldehyde (1.0 eq.)
-
Primary or Secondary Amine (1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Acetic Acid (catalytic, optional)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-piperidinecarboxaldehyde and the amine.
-
Dissolve the starting materials in anhydrous DCE (to a concentration of approximately 0.1 M).
-
If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | DCE, THF, CH₂Cl₂ | Mild and selective for imines/iminium ions; good for one-pot procedures. | Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for iminium ions at controlled pH. | Highly toxic; generates cyanide waste. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive and readily available. | Can reduce aldehydes/ketones; often requires a two-step procedure. |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH, EtOH, EtOAc | "Green" reducing agent; high yielding. | May not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Visualizations
Diagram 1: Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
References
-
Yadav, V. K., & Kumar, N. V. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 53B(1), 100-105. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(27), 4447-4462. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Reddy, K. L., & Kumar, K. A. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 51(49), 6474-6477. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. European Journal of Organic Chemistry. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Reddit. (2024). Reductive amination of piperazine. [Link]
-
LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Wordpress. Reductive Amination. [Link]
- Wirth, T. (2016). Organoselenium Chemistry: Synthesis and Reactions. John Wiley & Sons.
Sources
Preventing over-alkylation in "N,N-Dimethyl-1-piperidin-3-ylmethanamine" synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the formation of quaternary ammonium salts through over-alkylation. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of Over-Alkylation
In the synthesis of tertiary amines like this compound, a frequent and yield-reducing side reaction is over-alkylation. This occurs when the desired tertiary amine product, being nucleophilic itself, reacts further with the alkylating agent to form a quaternary ammonium salt.[1] This byproduct not only consumes the target molecule but also complicates purification due to its different solubility characteristics.[1]
Traditional N-alkylation methods using alkyl halides (e.g., methyl iodide) are particularly prone to this issue, as it can be difficult to control the reaction exclusively at the tertiary amine stage.[2] This guide will explore the root causes of over-alkylation and present a robust synthetic strategy that inherently avoids this pitfall.
Troubleshooting Guide: Addressing Over-Alkylation
This section is dedicated to resolving specific issues you may encounter during your synthesis.
Question 1: I'm seeing a significant amount of a highly polar, water-soluble byproduct in my reaction mixture that I suspect is a quaternary ammonium salt. How can I confirm this and what is the primary cause?
Answer: Your suspicion is likely correct. Quaternary ammonium salts are charged species and exhibit high polarity, often making them soluble in aqueous media and immobile on standard silica gel TLC plates. Confirmation can be achieved using techniques like LC-MS, where you would observe a molecular ion corresponding to the addition of another methyl group to your target molecule, or via NMR spectroscopy, by observing a characteristic downfield shift of the N-methyl protons.
The primary cause of this is the use of a reactive alkylating agent (like methyl iodide or dimethyl sulfate) that does not differentiate between the secondary amine precursor and the tertiary amine product.[2] The newly formed tertiary amine competes with the starting material for the alkylating agent, leading to the formation of the quaternary salt.
Question 2: I've tried to control the stoichiometry by using a limited amount of methylating agent, but I'm still getting a mixture of unreacted starting material, the desired product, and the over-alkylated salt. How can I improve selectivity?
Answer: While controlling stoichiometry is a valid strategy, it often leads to incomplete conversion or complex mixtures, as you've experienced. A more effective approach using traditional alkylating agents is the slow, controlled addition of the alkylating agent to the reaction mixture containing the amine.[1] This maintains a high concentration of the starting amine relative to the alkylating agent, favoring the initial methylation over the subsequent quaternization. However, a far superior solution is to change your synthetic methodology to one that is not susceptible to over-alkylation.
The recommended and most definitive solution is to employ the Eschweiler-Clarke reaction. This reaction is a reductive amination process that methylates primary or secondary amines using excess formic acid and formaldehyde.[2][3][4] A key advantage of this method is that the reaction mechanism inherently prevents the formation of quaternary ammonium salts.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the Eschweiler-Clarke reaction and why doesn't it cause over-alkylation?
A1: The Eschweiler-Clarke reaction is a specialized form of reductive amination for the N-methylation of amines.[2] The reaction proceeds by first forming an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine.[4][6] The reaction stops at the tertiary amine stage because a tertiary amine cannot form another imine or iminium ion with formaldehyde, making the formation of a quaternary ammonium salt impossible under these conditions.[3]
Q2: What are the typical reaction conditions for an Eschweiler-Clarke synthesis of this compound?
A2: The reaction is typically carried out by heating the starting amine, 1-piperidin-3-ylmethanamine, with an excess of both formaldehyde (usually as an aqueous solution) and formic acid. The mixture is often heated to a temperature between 80-100 °C for several hours.[4] The reaction is irreversible due to the evolution of carbon dioxide gas.[3]
Q3: Are there any functional groups that are incompatible with the Eschweiler-Clarke reaction?
A3: The Eschweiler-Clarke conditions are generally mild and compatible with a wide range of functional groups. However, molecules containing functionalities that are sensitive to hot acid (formic acid) or that can react with formaldehyde (e.g., certain active methylene compounds or phenols) may require careful consideration or protection. For the synthesis of this compound from 1-piperidin-3-ylmethanamine, there are no incompatible functional groups.
Q4: My starting material is (piperidin-3-yl)methanamine, which has both a primary and a secondary amine. Which one will be methylated?
A4: In (piperidin-3-yl)methanamine, you have a primary amine (-CH₂NH₂) and a secondary amine within the piperidine ring (-NH-). The Eschweiler-Clarke reaction will methylate both amines. To selectively synthesize this compound, you would need to start with a precursor where the piperidine nitrogen is either already substituted with a non-methyl group or is protected, for example, with a Boc group. If you start with 1-Boc-piperidin-3-ylmethanamine, you can selectively dimethylate the primary amine, and then deprotect the Boc group in a subsequent step. However, if your intended starting material is 1-piperidin-3-ylmethanamine and the goal is to obtain this compound, the Eschweiler-Clarke reaction will result in the methylation of the piperidine nitrogen as well, yielding 1,N,N-trimethyl-piperidin-3-ylmethanamine. For the synthesis of the title compound, the ideal starting material would be 3-(aminomethyl)piperidine where the piperidine nitrogen is protected.
Recommended Synthetic Protocol: Eschweiler-Clarke N,N-Dimethylation
This protocol outlines the synthesis of this compound starting from 1-Boc-3-(aminomethyl)piperidine to ensure selective dimethylation of the primary amine.
Step 1: N,N-Dimethylation of 1-Boc-3-(aminomethyl)piperidine
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Boc-3-(aminomethyl)piperidine (1.0 eq).
-
Add formic acid (88%, 5.0 eq).
-
Add formaldehyde (37% aqueous solution, 5.0 eq).
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The evolution of CO₂ should be observed.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution basic (pH > 11) by the slow addition of a saturated aqueous solution of sodium hydroxide or potassium hydroxide while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate.
-
Step 2: Boc Deprotection
-
Reagents and Setup:
-
Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).
-
-
Reaction:
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product will be the corresponding salt (e.g., dihydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify with NaOH or K₂CO₃, and extract with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be performed by distillation or column chromatography if necessary.
-
| Parameter | Recommended Condition | Rationale |
| Methylation Reagents | Formaldehyde & Formic Acid | Inherently prevents over-alkylation to the quaternary salt.[3][5] |
| Stoichiometry | Excess of HCHO & HCOOH | Drives the reaction to completion. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.[4] |
| pH during Work-up | Basic (pH > 11) | To deprotonate the tertiary amine product and enable its extraction into an organic solvent. |
Visualizing the Chemistry
Reaction Pathway and the Over-Alkylation Problem
Caption: Comparison of traditional N-alkylation vs. the Eschweiler-Clarke reaction pathway.
Troubleshooting Workflow for Over-Alkylation
Caption: A decision-making workflow for troubleshooting over-alkylation.
References
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]
-
Eschweiler-Clarke Reaction - Online Organic Chemistry Tutor. [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]
Sources
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- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Removal of unreacted starting materials from "N,N-Dimethyl-1-piperidin-3-ylmethanamine"
Welcome to the technical support center for the synthesis and purification of N,N-Dimethyl-1-piperidin-3-ylmethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis workup of this compound. Our focus is on the effective removal of unreacted starting materials to achieve high purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect after synthesizing this compound?
The most common synthetic route to this compound is the Eschweiler-Clarke reaction .[1][2] This is a reductive amination process that methylates a primary or secondary amine using excess formaldehyde and formic acid.[3]
Therefore, the primary contaminants in your crude product mixture will be:
-
Unreacted Starting Material: Piperidine-3-ylmethanamine (which contains both a primary and a secondary amine).
-
Excess Reagents: Formic acid and formaldehyde.
-
Partially Methylated Intermediate: N-Methyl-1-piperidin-3-ylmethanamine (a secondary amine).
The Eschweiler-Clarke reaction is designed to proceed to the tertiary amine, as the formation of the final iminium ion intermediate from the secondary amine is often more favorable.[1] However, incomplete reactions can leave residual starting material and intermediates.
Q2: Before purification, what is the essential first step to handle the crude reaction mixture?
The first step is a standard aqueous workup to remove the excess acidic and water-soluble reagents.
Protocol: Basic Aqueous Workup
-
Cooling: Once the reaction is complete (typically monitored by TLC or LCMS), cool the reaction vessel to room temperature.
-
Basification: Carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 1-2 M solution of sodium hydroxide (NaOH) to the mixture until the pH is strongly basic (pH > 11). This neutralizes the excess formic acid and deprotonates the amine products, making them soluble in organic solvents. Caution: This neutralization is exothermic and will release CO₂ gas; perform it slowly in a well-ventilated fume hood.[4]
-
Extraction: Transfer the basified aqueous mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[4]
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
The resulting crude oil contains your desired tertiary amine product along with the unreacted starting amine and any partially methylated intermediates.
Purification Strategy: Separating Tertiary and Primary/Secondary Amines
The core challenge is separating the tertiary amine product from the more polar primary/secondary starting amine. The significant difference in their physical properties allows for effective separation.
Table 1: Physical Properties of Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point | Amine Type |
| Piperidine-3-ylmethanamine (Starting Material) | 114.19[5][6] | 89 °C @ 18 mmHg[6][7] | Primary & Secondary | |
| This compound (Product) | 142.24[8][9] | 178.8 °C @ 760 mmHg[8] 79-80 °C @ 12 Torr[10] | Tertiary & Secondary |
Q3: What is the most direct method to purify this compound?
Fractional vacuum distillation is the most efficient and scalable method for this separation. The boiling point of the product (a tertiary amine) is significantly higher than that of the starting material (a primary amine), allowing for a clean separation.
Workflow: Purification by Fractional Vacuum Distillation
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. mdpi.com [mdpi.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Piperidine-3-methylamine | C6H14N2 | CID 90880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 9. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 90203-05-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
"N,N-Dimethyl-1-piperidin-3-ylmethanamine" stability and storage conditions
Technical Support Center: N,N-Dimethyl-1-piperidin-3-ylmethanamine
Welcome to the technical support guide for this compound (CAS No. 90203-05-7). This document, prepared by our senior application scientists, provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound upon receipt?
A1: Proper initial handling is critical to preserving the long-term stability of the compound. Upon receipt, immediately inspect the container for any signs of damage. The compound is typically a liquid or low-melting solid at room temperature. We recommend following this workflow to minimize potential contamination or degradation.
Experimental Protocol: Initial Handling and Aliquoting
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture inside the container, which can hydrolyze or react with the amine.
-
Inert Atmosphere: Conduct all handling in a chemical fume hood. For long-term storage, it is best practice to aliquot the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and carbon dioxide.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][2] This compound is classified as an irritant and may cause allergic skin reactions.[3]
-
Aliquoting: Use clean, dry glass vials for aliquoting. Avoid plastic containers for long-term storage unless their compatibility has been verified, as amines can sometimes interact with or leach plasticizers.
-
Sealing and Labeling: Seal the aliquots tightly with high-quality caps (e.g., PTFE-lined). Label each vial clearly with the compound name, concentration (if in solution), and the date of aliquoting.
Diagram: Recommended Initial Handling Workflow
Caption: Workflow for receiving and preparing the compound for storage.
Q2: What are the optimal storage conditions for this compound?
A2: The stability of this compound is dependent on temperature, atmosphere, and form (neat vs. solution). Based on supplier data and the chemical nature of tertiary amines, we recommend the following conditions.[4]
| Condition | Form | Temperature | Atmosphere | Duration | Rationale |
| Short-Term Storage | Neat (Liquid/Solid) | 2-8°C | Air (Tightly Sealed) | Up to 1 month | Refrigeration slows potential degradation. A tight seal minimizes ingress of moisture and CO₂.[4] |
| Long-Term Storage | Neat (Liquid/Solid) | 2-8°C | Inert Gas (Argon/N₂) | > 1 month | An inert atmosphere is crucial to prevent slow oxidation of the tertiary amine and reaction with atmospheric CO₂ over extended periods. |
| Working Solutions | In Solvent | -20°C | Inert Gas (Argon/N₂) | Varies | Frozen storage in a suitable solvent (e.g., DMSO, Ethanol) minimizes degradation. Avoid repeated freeze-thaw cycles. |
Causality: Tertiary amines like this compound are susceptible to oxidation, which can lead to the formation of N-oxides. They are also basic and can readily react with atmospheric carbon dioxide to form carbamates. Storing under a dry, inert atmosphere at reduced temperatures mitigates these degradation pathways.
Q3: Is this compound sensitive to light?
A3: While there is no specific photostability data for this exact molecule, amine compounds, in general, can be sensitive to UV light. Photons can provide the activation energy for oxidation or other radical-mediated degradation reactions. Therefore, as a standard precautionary measure, we recommend storing the compound in amber glass vials or in a dark location to protect it from light.
Q4: What are the signs of compound degradation?
A4: Degradation may not always be visually apparent, but you should look for the following indicators:
-
Color Change: A pure compound should be colorless to pale yellow. The development of a darker yellow or brown color can indicate oxidation or the formation of impurities.
-
Insolubility: If the compound or a prepared stock solution becomes difficult to dissolve in a solvent in which it was previously soluble, this may suggest polymerization or the formation of insoluble degradation products.
-
Inconsistent Experimental Results: The most critical sign of degradation is a loss of biological or chemical activity, or a change in chromatographic profile (e.g., appearance of new peaks in HPLC or LC-MS).
Troubleshooting Guide
Problem: I am observing decreased efficacy or variability in my experimental results.
This is a common issue that can often be traced back to compound integrity. Follow this troubleshooting workflow to diagnose the problem.
Troubleshooting Protocol
-
Visual Inspection: Check the physical appearance of your neat compound and any stock solutions. Note any color changes or precipitation as described in FAQ Q4.
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from your neat compound. If you have multiple aliquots, use one that has not been opened or subjected to freeze-thaw cycles. Re-run the experiment with the fresh solution.
-
Compare Lots (If Applicable): If you have a new batch of the compound, run a side-by-side comparison with the old batch under identical experimental conditions.
-
Analytical Verification (Optional but Recommended): If your facility has the capability, verify the compound's identity and purity using techniques like LC-MS or NMR. Compare the results to the certificate of analysis provided by the supplier or to data from a fresh sample.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for tertiary amines.
Problem: The compound will not fully dissolve in my chosen solvent.
A1: First, confirm the solvent's suitability. While this compound is expected to be soluble in many organic solvents, its dihydrochloride salt form has very different solubility properties, being more soluble in water and alcohols and less soluble in nonpolar organic solvents.[5][6]
-
Check the Form: Verify whether you are using the free base or a salt form (e.g., dihydrochloride).[7]
-
Use a Fresh Solvent: Ensure your solvent is anhydrous and of high purity. Contaminants or water in the solvent can affect solubility.
-
Gentle Warming/Sonication: Gentle warming (e.g., to 30-40°C) or brief sonication can aid dissolution. Avoid excessive heat, which could accelerate degradation.
-
Consider Degradation: As noted previously, insolubility can be a sign of degradation. If the compound was previously soluble in the same solvent system, its integrity may be compromised.
References
- Ambeed. (n.d.). 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.
- Fisher Scientific. (2010). Safety Data Sheet.
- ChemicalBook. (2025). N,N-DIMETHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE Chemical Safety Data Sheet.
- Sigma-Aldrich. (n.d.). N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride.
- Matrix Scientific. (n.d.). This compound.
- Chemical-Suppliers. (n.d.). This compound dihydrochloride | CAS 90203-05-7.
- Jubilant Ingrevia. (n.d.). N-Methylpiperidine Safety Data Sheet.
- Apollo Scientific. (2023). Safety Data Sheet: N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride.
- Chemsrc.com. (2024). (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine.
- BLD Pharm. (n.d.). 1124199-11-6|(S)-N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.
- Amadis Chemical. (n.d.). (S)-N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride,1124199-11-6.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- ChemicalBook. (2022). N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE.
- SBLCore. (2024). N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- Synblock. (n.d.). CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.
- Frontiers in Microbiology. (2024). Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater.
- Industrial & Engineering Chemistry Research. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- ResearchGate. (2017). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously.
Sources
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- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 90203-05-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE | 90203-05-7 [chemicalbook.com]
- 5. 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound dihydrochloride | CAS 90203-05-7 | Chemical-Suppliers [chemical-suppliers.eu]
Common impurities in commercially available "N,N-Dimethyl-1-piperidin-3-ylmethanamine"
Last Updated: 2026-01-12
Introduction
N,N-Dimethyl-1-piperidin-3-ylmethanamine is a key building block in contemporary pharmaceutical research and development, valued for its versatile applications in the synthesis of a wide array of biologically active molecules. The purity of this reagent is paramount, as even trace impurities can lead to unforeseen side reactions, compromised yields, and difficulties in the purification of the final active pharmaceutical ingredient (API). This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the procurement and use of commercially available this compound, with a focus on identifying, understanding, and mitigating the impact of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my commercially available this compound?
A1: The impurity profile of commercially available this compound is intrinsically linked to its synthetic route. The most prevalent method for its preparation is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using formaldehyde and formic acid.[1][2][3] Consequently, the most common impurities are related to incomplete methylation and side reactions.
Table 1: Common Impurities in this compound
| Impurity Name | Structure | Typical Origin |
| 3-(Aminomethyl)piperidine | Piperidine ring with a -CH2NH2 group at the 3-position | Unreacted starting material from a multi-step synthesis. |
| N-Methyl-1-piperidin-3-ylmethanamine | Piperidine ring with a -CH2NH(CH3) group at the 3-position | Incomplete methylation during the Eschweiler-Clarke reaction.[1] |
| N-Formyl-1-piperidin-3-ylmethanamine | Piperidine ring with a -CH2NH(CHO) group at the 3-position | By-product from the Eschweiler-Clarke reaction, especially with insufficient formic acid. |
| Residual Solvents | e.g., Toluene, Tetrahydrofuran (THF), Methanol | Used during synthesis and purification steps. |
| Water | Present in reagents or absorbed from the atmosphere | Can affect reaction stoichiometry and reagent stability. |
Q2: My reaction yield is consistently low when using a new batch of this compound. Could impurities be the cause?
A2: Absolutely. Impurities can significantly impact your reaction in several ways:
-
Stoichiometric Imbalance: If your starting material contains a significant percentage of incompletely methylated species (e.g., N-Methyl-1-piperidin-3-ylmethanamine), the actual molar amount of the desired tertiary amine is lower than calculated. This leads to an effective under-dosing of your reagent and consequently, lower yields.
-
Competing Side Reactions: The secondary amine impurity (N-Methyl-1-piperidin-3-ylmethanamine) can participate in the same reactions as your desired tertiary amine, but may lead to different, undesired by-products, complicating your purification process.
-
Catalyst Poisoning: Certain impurities, though less common, can interfere with or poison catalysts used in subsequent reaction steps.
Q3: How can I quickly assess the purity of my this compound sample?
A3: For a rapid assessment, ¹H NMR spectroscopy is an excellent choice. It provides a direct and quantitative overview of the sample's composition. By integrating the signals corresponding to the N,N-dimethyl group of the desired product against those of potential impurities (e.g., the N-methyl group of the secondary amine impurity), you can estimate the relative purity. For more detailed and sensitive analysis, GC-MS is highly effective for volatile amines. HPLC with UV detection can also be used, but often requires a derivatization step as the parent compound lacks a strong chromophore.[4]
Q4: Are there any specific storage conditions to prevent the formation of new impurities?
A4: Yes, proper storage is crucial. This compound is a tertiary amine and can be susceptible to oxidation over time. It is also hygroscopic. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dry place. Refrigeration (2-8°C) is often recommended by suppliers.[5]
Troubleshooting Guides
Issue 1: Presence of N-Methyl-1-piperidin-3-ylmethanamine Impurity Detected
-
Symptoms:
-
¹H NMR shows a signal for a single N-methyl group in addition to the N,N-dimethyl signal.
-
GC-MS analysis reveals a peak with a molecular ion corresponding to the mono-methylated species.
-
Inconsistent reaction outcomes, particularly in reactions sensitive to primary or secondary amines.
-
-
Root Cause Analysis:
-
This is the most common process-related impurity and arises from incomplete methylation during the Eschweiler-Clarke synthesis.[1] This can be due to insufficient equivalents of formaldehyde or formic acid, or non-optimized reaction time and temperature.
-
-
Corrective Actions:
-
Quantify the Impurity: Use ¹H NMR or a calibrated GC-MS method to determine the percentage of the N-methyl impurity.
-
Stoichiometry Adjustment: Adjust the stoichiometry of your reaction to account for the lower molar content of the desired tertiary amine.
-
Purification: If the impurity level is unacceptable, purification via fractional distillation under reduced pressure is often effective, given the difference in boiling points between the di- and mono-methylated species.[6]
-
Issue 2: Unexpected By-product Formation in Subsequent Reactions
-
Symptoms:
-
Formation of an unexpected side product in your reaction, often with a molecular weight corresponding to the addition of your electrophile to the N-methyl impurity.
-
Difficult purification of your target molecule due to the presence of closely related by-products.
-
-
Root Cause Analysis:
-
The secondary amine impurity (N-Methyl-1-piperidin-3-ylmethanamine) is nucleophilic and can compete with the desired tertiary amine in reactions involving electrophiles.
-
-
Corrective Actions:
-
Impurity Removal: Prioritize the removal of the N-methyl impurity from the starting material using the purification methods described above.
-
Reaction Condition Optimization: In some cases, adjusting reaction conditions (e.g., temperature, order of addition) may favor the reaction of the tertiary amine over the secondary amine, but this is often challenging to achieve with high selectivity.
-
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general method for the analysis of this compound and its common volatile impurities.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-400 amu.
-
-
Data Analysis:
-
Identify the peak for this compound (expected molecular ion m/z 142).
-
Search for peaks corresponding to potential impurities:
-
N-Methyl-1-piperidin-3-ylmethanamine (expected molecular ion m/z 128).
-
3-(Aminomethyl)piperidine (expected molecular ion m/z 114).
-
-
Calculate the relative peak areas to estimate the purity. For accurate quantification, calibration with certified reference standards is required.
-
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for removing less volatile or more volatile impurities from this compound.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is dry.
-
-
Distillation Procedure:
-
Place the impure this compound in the distillation flask with a magnetic stir bar.
-
Apply vacuum and slowly heat the flask in an oil bath.
-
Collect fractions based on the boiling point at the applied pressure. The boiling point of this compound is reported as 79-80°C at 12 Torr.[6]
-
Lower boiling impurities will distill first, followed by the pure product. Higher boiling impurities will remain in the distillation flask.
-
-
Post-Distillation Handling:
-
Analyze the collected fractions by GC-MS or NMR to confirm purity.
-
Store the purified product under an inert atmosphere.
-
Visualizations
Synthetic Pathway and Origin of Impurities
Caption: Synthetic pathway via Eschweiler-Clarke reaction and origin of common impurities.
Impurity Analysis Workflow
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 90203-05-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: Improving Stereoselectivity in the Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 3-substituted piperidine analogs. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in the synthesis of molecules related to N,N-Dimethyl-1-piperidin-3-ylmethanamine. The chiral center at the C3 position of the piperidine ring is a crucial feature in many pharmacologically active compounds, making stereocontrol a paramount objective.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis. We will explore the causality behind experimental choices, offering field-proven insights to enhance your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding stereoselective piperidine synthesis.
Q1: What are the primary strategies for introducing stereoselectivity in the synthesis of 3-substituted piperidines?
A1: There are three principal approaches to establishing a chiral center in a piperidine ring[1]:
-
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., L-glutamic acid) or alkaloids. The inherent stereochemistry of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary molecular fragment that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved. While effective, this approach adds steps to the synthesis for attachment and removal.
-
Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to generate a large quantity of enantiomerically enriched product.[2][3] Methods like asymmetric hydrogenation of pyridine derivatives or catalytic asymmetric additions to dihydropyridine intermediates are powerful examples.[4][5]
Q2: I'm getting a low enantiomeric excess (ee) in my catalytic reaction. What are the most common causes?
A2: Low enantiomeric excess is a frequent challenge. Before re-optimizing the entire reaction, systematically investigate these common culprits:
-
Analytical Method Validation: It is critical to first confirm that your analytical method (e.g., chiral HPLC or GC) is accurate. Always analyze a true racemic sample of your product to ensure you can achieve baseline separation of the two enantiomers.[6]
-
Reagent and Solvent Purity: Trace impurities can poison a catalyst or participate in non-selective background reactions. Water is a particularly common issue; ensure all solvents and reagents are rigorously dried.[7]
-
Catalyst Integrity and Activity: The chiral catalyst or ligand may have degraded or may not have been activated properly. For in-situ preparations, ensure the active catalyst has fully formed before adding the substrate.[7]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. A temperature that is too high can provide enough energy to overcome the preferential chiral transition state, leading to a loss of selectivity.[8]
Q3: How can I improve poor diastereoselectivity in a cyclization reaction?
A3: Poor diastereoselectivity often stems from a small energy difference between the transition states leading to the different diastereomers. You can influence the outcome by:
-
Controlling Reaction Conditions: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy (kinetic control).[8] Conversely, allowing the reaction to run for longer at a higher temperature might allow the product mixture to equilibrate to the most stable diastereomer (thermodynamic control).
-
Steric Hindrance: The choice of reagents and protecting groups can significantly impact diastereoselectivity. Using bulkier reagents or protecting groups can block one face of the molecule, forcing an incoming reactant to attack from the less hindered side.
-
Chelation Control: If your substrate has Lewis basic groups, you can sometimes use a chelating metal to lock the conformation of the molecule, leading to a highly selective reaction.
Q4: What is "kinetic resolution" and when should I consider it?
A4: Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. It works by reacting the racemate with a chiral reagent or catalyst that reacts much faster with one enantiomer than the other. This leaves you with an enantioenriched sample of the unreacted starting material and an enantioenriched sample of the product. This method is particularly useful when direct asymmetric synthesis is challenging or proves to be low-yielding.[9] The major drawback is that the theoretical maximum yield for the desired enantiomer is 50%.
Section 2: Troubleshooting Guides
This section provides detailed, scenario-based guides to resolve specific experimental issues.
Guide 1: Optimizing Asymmetric Catalysis for High Enantiomeric Excess (ee)
Scenario: A researcher is attempting to synthesize a chiral 3-aryl piperidine precursor via a Rhodium-catalyzed asymmetric reductive Heck reaction of an arylboronic acid with a dihydropyridine derivative, as described in recent literature[10][11]. The reaction yields the desired product but with a disappointingly low ee of 35%.
Caption: Logical workflow for troubleshooting low enantiomeric excess.
Step 1: Validate Analytical Method Before optimizing the reaction, confirm your ee measurement is accurate.
-
Protocol: Racemate Analysis
-
Synthesize a racemic version of your product, for example, by using an achiral ligand (e.g., triphenylphosphine) or no ligand in your reaction.
-
Dissolve the racemic product in your chiral HPLC/GC mobile phase or solvent.
-
Analyze the sample using your established method.
-
Expected Result: You must observe two baseline-separated peaks with a 50:50 area ratio. If not, your analytical method requires optimization (e.g., change column, mobile phase, or temperature) before you can trust your results.[6]
-
Step 2: Verify Reagent and Solvent Purity Impurities are a common cause of poor stereoselectivity.
-
Protocol: Solvent and Reagent Preparation
-
Solvents: Use anhydrous solvents. If using a solvent still, ensure it is properly maintained. Alternatively, use freshly opened bottles of anhydrous solvent or pass it through an activated alumina column.
-
Arylboronic Acid: Boronic acids can dehydrate to form boroxines upon storage. Check the purity by NMR and consider recrystallizing if necessary.
-
Dihydropyridine: Ensure the precursor is pure and free from decomposition products.
-
Step 3: Optimize Reaction Conditions Systematically vary key parameters to find the optimal conditions for stereoselectivity.
| Parameter | Variation | Rationale | Typical Starting Point |
| Temperature | -20 °C to 40 °C | Lower temperatures often increase enantioselectivity by favoring the transition state with the lowest activation energy.[8] | Room Temperature |
| Solvent | Toluene, THF, Dioxane | The solvent can influence catalyst solubility and the stability of the transition state. | Dioxane[11] |
| Catalyst Loading | 1 mol% to 5 mol% | Insufficient catalyst can lead to a more prominent, non-selective background reaction. | 2-3 mol% |
| Ligand:Metal Ratio | 1:1 to 1.2:1 | An excess of ligand can ensure all the metal is complexed in the active chiral form. | 1.1:1 |
Step 4: Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction This protocol is adapted from methodologies reported for the synthesis of 3-substituted piperidines.[10][11]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the Rhodium precursor (e.g., [Rh(cod)2]BF4, 0.02 mmol) and the chiral phosphine ligand (e.g., a Josiphos or BINAP-type ligand, 0.022 mmol).
-
Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
To this solution, add the arylboronic acid (1.2 mmol), the dihydropyridine substrate (1.0 mmol), and a base (e.g., K3PO4, 2.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Guide 2: Enhancing Diastereoselectivity in Piperidine Ring Formation
Scenario: A researcher is synthesizing a 2,3-disubstituted piperidine analog via an intramolecular aza-Michael addition. The reaction proceeds to completion but results in a non-selective 1:1 mixture of cis and trans diastereomers.
Caption: Energy profile illustrating kinetic versus thermodynamic product formation.
Step 1: Modulate Reaction Temperature and Time This is the most direct way to influence the diastereomeric ratio.[8]
-
To Favor the Kinetic Product: Run the reaction at a significantly lower temperature (e.g., -78 °C or 0 °C) for a shorter duration. The kinetic product is formed faster via the lower-energy transition state.
-
To Favor the Thermodynamic Product: Run the reaction at a higher temperature (e.g., room temperature or reflux) for an extended period. This allows the initially formed kinetic product to equilibrate to the more stable thermodynamic diastereomer.
Step 2: Screen Different Bases or Catalysts The size and nature of the base or catalyst can influence the facial selectivity of the cyclization.
-
Strategy: Compare a small, non-coordinating base (e.g., DBU) with a bulky base (e.g., LDA or LHMDS). The steric bulk of the base can deprotonate the substrate in a way that forces the subsequent cyclization to occur from the less hindered face. Chiral phosphoric acids have also proven effective in catalyzing these types of cyclizations with high diastereoselectivity and enantioselectivity.[12]
Step 3: Substrate Modification If conditions cannot be optimized, consider modifying the substrate.
-
Introduction of a Directing Group: A hydroxyl or other coordinating group can chelate to a Lewis acid, locking the conformation of the transition state and directing the cyclization.
-
Use of a Bulky Protecting Group: Placing a bulky protecting group (e.g., a triisopropylsilyl group) near one of the reacting centers can effectively block one face of the molecule, leading to high diastereoselectivity.
| Strategy | Action | Expected Outcome |
| Kinetic Control | Run reaction at -78 °C for 2 hours. | Increased ratio of the product formed via the lowest energy transition state. |
| Thermodynamic Control | Run reaction at 60 °C for 24 hours. | Increased ratio of the most stable diastereomer. |
| Reagent Control | Switch from NaH to the bulkier base LHMDS. | Steric interactions in the transition state may favor one diastereomer over the other. |
Section 3: Advanced Methodologies for Stereocontrol
For particularly challenging syntheses, modern enzymatic and organocatalytic methods offer powerful alternatives.
1. Chemo-enzymatic Synthesis A powerful strategy for accessing chiral piperidines involves the chemo-enzymatic dearomatization of pyridines. This approach combines chemical synthesis with highly selective biocatalysis. In a key step, an amine oxidase and an ene-imine reductase can work in a one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with excellent enantiomeric excess.[13]
2. Asymmetric Organocatalysis Chiral small organic molecules can catalyze reactions with high stereoselectivity, avoiding the use of metals. For instance, chiral phosphoric acids are excellent catalysts for intramolecular aza-Michael reactions, providing access to enantioenriched piperidine scaffolds.[12]
Caption: High-level comparison of major stereoselective synthetic strategies.
References
-
Fu, G. C. (2008). Catalytic Enantioselective Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]
-
Rovane, S. E. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available at: [Link]
-
O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications. Available at: [Link]
-
Qu, J. et al. (2015). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available at: [Link]
-
Lashkov, M. A. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Rowan, T. G. et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Clarke, M. L. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Chung, J. Y. L. et al. (2018). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH Public Access. Available at: [Link]
-
Boyd, S. et al. (2014). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Available at: [Link]
-
Prasad, K. R. & Kumar, C. S. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]
Sources
- 1. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedure for N,N-Dimethyl-1-piperidin-3-ylmethanamine Synthesis
This guide provides an in-depth technical resource for researchers, chemists, and process development professionals involved in the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine. The following sections offer a detailed work-up protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during the isolation and purification of this diamine.
Overview of the Synthesis and Work-up Strategy
This compound is a tertiary amine featuring two basic nitrogen atoms: one within the piperidine ring and another in the dimethylaminomethyl side chain. A common and efficient synthetic route is the Eschweiler-Clarke reaction, which involves the methylation of 3-(aminomethyl)piperidine using formaldehyde and formic acid.[1][2] This method is advantageous as it is a one-pot reaction and avoids the formation of quaternary ammonium salts.[2]
The work-up strategy is centered around the basic nature of the product. An acid-base liquid-liquid extraction is the method of choice for separating the amine product from non-basic impurities and excess reagents. The core principle relies on the pH-dependent solubility of the target molecule.[3][4] At an acidic pH, both nitrogen atoms are protonated, forming a water-soluble salt. Conversely, under basic conditions, the molecule is in its neutral, free-base form, which is more soluble in organic solvents.[5]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | [6] |
| Molecular Weight | 142.24 g/mol | [6] |
| CAS Number | 90203-05-7 | [6] |
| Predicted pKa (Piperidine) | ~10.5 - 11.0 | [7] |
| Predicted pKa (Dimethylamino) | ~9.5 - 10.5 | [7] |
Note: pKa values are estimated based on similar aliphatic amines and are for the corresponding conjugate acids.
Detailed Extractive Work-up Protocol
This protocol assumes the synthesis was performed via an Eschweiler-Clarke reaction or a similar reductive amination and the reaction has been monitored to completion.
Experimental Workflow Diagram
Caption: Workflow for the basic extractive work-up of this compound.
Step-by-Step Methodology
-
Reaction Quench and Basification:
-
Once the reaction is complete, cool the reaction vessel in an ice/water bath to 0-10 °C. This is to control the exotherm from the subsequent neutralization.
-
Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w NaOH) with vigorous stirring. The goal is to neutralize the excess formic acid and deprotonate the ammonium salt of the product to its free base form.
-
Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the base until the pH is strongly basic (pH > 12). This ensures both nitrogen atoms are in their neutral, free-base state for efficient extraction into the organic phase.
-
-
Liquid-Liquid Extraction:
-
Transfer the basified mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The volume should be sufficient to dissolve the product (e.g., equal to the reaction volume).
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Drain the organic layer. Perform two additional extractions on the aqueous layer with fresh portions of the organic solvent to maximize product recovery.
-
-
Washing and Drying:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with brine (saturated aqueous NaCl solution). This helps to remove the bulk of the dissolved water.[4]
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Allow the mixture to stand for at least 15-20 minutes, swirling occasionally, to ensure all residual water is absorbed.
-
-
Isolation of the Product:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The final product, this compound, should be obtained as an oil.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification.
Q1: After basification and addition of the organic solvent, a thick emulsion has formed, and the layers will not separate. What should I do?
A1: Emulsion formation is a common issue, especially with basic aqueous solutions and certain organic solvents.
-
Causality: Emulsions are often stabilized by fine particulate matter or compounds that act as surfactants at the aqueous-organic interface. The high salt concentration after neutralization can also contribute.
-
Solutions:
-
Add Brine: Add a significant amount of saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, gravity is sufficient to resolve the layers.
-
Filtration: If particulates are suspected, filtering the entire emulsified mixture through a pad of Celite® or glass wool can be effective.
-
Solvent Modification: Adding a small amount of a different solvent (e.g., a splash of methanol if using DCM) can sometimes alter the interfacial tension and break the emulsion. Use this sparingly as it can affect the partitioning of your product.
-
Q2: My final yield is very low. Where could my product have gone?
A2: Low yield can result from issues in the reaction itself or during the work-up. Assuming the reaction went to completion, here are common work-up pitfalls:
-
Causality:
-
Incomplete Basification: If the pH was not raised sufficiently (>12), the diamine would remain partially or fully protonated as a salt, leading to poor extraction into the organic layer.[5]
-
Insufficient Extraction: The product may have some water solubility even in its free-base form. One or two extractions may not be enough to recover all the material.
-
Product Volatility: While the boiling point is relatively high, some product may be lost during solvent removal if excessive vacuum or heat is applied.
-
-
Solutions:
-
Verify pH: Before extraction, ensure the aqueous layer is strongly basic (pH > 12).
-
Increase Extractions: Perform at least three, and up to five, extractions with your organic solvent to ensure complete recovery from the aqueous phase.
-
Back-Extraction (Recovery): If you suspect the product is in the aqueous layer, you can re-acidify it, wash with an organic solvent to remove neutral impurities, then re-basify and extract again.
-
Gentle Concentration: Use moderate temperature and vacuum settings on the rotary evaporator.
-
Q3: The NMR of my final product shows contamination with formic acid or formate salts. How can I remove this?
A3: This indicates an issue with the neutralization or washing steps.
-
Causality: Formic acid can form salts with the amine product. If neutralization is incomplete or the washing is insufficient, these salts can be carried through the work-up.
-
Solutions:
-
Re-dissolve and Wash: Dissolve the crude product in an organic solvent (e.g., DCM) and wash it with a dilute basic solution (e.g., 5% NaHCO₃ or Na₂CO₃ solution), followed by a brine wash. Re-dry the organic layer and concentrate.
-
Acid/Base Purification: For a more rigorous purification, dissolve the crude product in an organic solvent and perform an acid extraction. Wash the organic layer with dilute HCl (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Separate the aqueous layer, basify it to pH > 12 with NaOH, and then re-extract the pure amine with an organic solvent. This process is illustrated in the diagram below.
-
Acid-Base Purification Workflow
Caption: Acid-base extraction workflow for enhanced purification of the amine product.
Frequently Asked Questions (FAQs)
Q: What is the most likely synthetic route for this molecule? A: The Eschweiler-Clarke reaction is a highly probable and efficient method. It involves reacting 3-(aminomethyl)piperidine with an excess of formaldehyde and formic acid.[2][8] The formic acid serves as the reducing agent.[9] This one-pot procedure directly yields the desired tertiary amine.
Q: Why is it important to use excess formic acid and formaldehyde in an Eschweiler-Clarke reaction? A: Excess reagents are used to drive the reaction to completion. The mechanism involves two successive methylations. Using sufficient formaldehyde ensures the formation of the iminium ion intermediate, and excess formic acid ensures its complete reduction.[2] This minimizes the presence of the starting material and the mono-methylated intermediate in the final product.
Q: Can I purify this compound using silica gel chromatography? A: While possible, purifying highly basic amines like this one on standard silica gel can be challenging. The acidic nature of silica can lead to strong adsorption, resulting in peak tailing, smearing, and potential product loss on the column. If chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine) or using a deactivated stationary phase like basic alumina.
Q: My final product is an oil, but I've seen it sold as a solid. Why is that? A: The free-base form of this compound is typically an oil at room temperature. The solid form is likely a salt, most commonly the dihydrochloride salt.[10] Salts are often preferred in a pharmaceutical context due to their improved stability, crystallinity, and handling properties.
Q: How can I convert my purified free-base oil to the dihydrochloride salt? A: To prepare the dihydrochloride salt, dissolve the purified free-base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Then, add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The salt will typically precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
References
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
Flynn, A. (2024). Video pH pKa and Extraction. YouTube. Available at: [Link]
-
Wikipedia. (2023). Acid–base extraction. Available at: [Link]
-
Reddit. (2017). pKa in organic acid-base extractions. Available at: [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]
-
ResearchGate. (2015). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Available at: [Link]
-
Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Chemsrc.com. (2024). (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride - Synblock [synblock.com]
Technical Support Center: Characterization of Unexpected Byproducts in N,N-Dimethyl-1-piperidin-3-ylmethanamine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with N,N-Dimethyl-1-piperidin-3-ylmethanamine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the identification and characterization of unexpected byproducts encountered during the synthesis and handling of this versatile piperidine derivative. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and integrity of your experimental outcomes.
Introduction: The Synthetic Landscape and Potential for Impurities
This compound is a valuable building block in medicinal chemistry. Its synthesis, commonly achieved through reductive amination of a piperidine-3-carboxaldehyde derivative or via Eschweiler-Clarke methylation of the corresponding primary amine, is generally robust.[1] However, as with any multi-step organic synthesis, the potential for side reactions and the formation of unexpected byproducts exists. These impurities can arise from various sources, including over-reaction, degradation of starting materials or products, and side reactions of reagents. Understanding these potential pitfalls is crucial for process optimization and ensuring the quality of the final compound.
This guide will delve into the most common classes of byproducts observed in reactions involving this compound, providing detailed protocols for their characterization and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts can be categorized into three main classes:
-
Over-alkylation Products: Formation of the quaternary ammonium salt, N,N,N-trimethyl-1-(piperidin-3-ylmethyl)ammonium, is a common issue, particularly when using methylating agents.
-
N-Oxides: Oxidation of the tertiary amine functionality of the product can lead to the formation of this compound N-oxide.[2]
-
Hofmann Elimination Products: If the quaternary ammonium salt is formed, it can undergo Hofmann elimination under basic conditions or at elevated temperatures to yield various olefinic byproducts.[3]
Q2: I am seeing an unexpected peak in my LC-MS with a mass of [M+16]+. What could it be?
A2: A mass increase of 16 amu is highly indicative of the formation of an N-oxide . Tertiary amines are susceptible to oxidation, which can occur during the reaction, workup, or even storage if exposed to air and light.[4]
Q3: My NMR spectrum shows a new set of peaks with a downfield shift for the N-methyl protons. What does this suggest?
A3: A significant downfield shift in the proton NMR for the N-methyl groups, often accompanied by a change in the integration, is a strong indicator of quaternary ammonium salt formation . The positive charge on the nitrogen deshields the adjacent protons, causing them to resonate at a lower field.
Q4: How can I minimize the formation of the quaternary ammonium salt?
A4: To minimize over-alkylation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your methylating agent. Use of a minimal excess is advisable.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second alkylation reaction more significantly than the desired first alkylation.
-
Choice of Methylating Agent: In some cases, using a less reactive methylating agent can provide better control.
Q5: Are there any specific workup procedures to remove these byproducts?
A5: Yes, the differing chemical properties of the byproducts can be exploited for their removal:
-
N-Oxides: Being more polar than the parent amine, N-oxides can sometimes be removed by silica gel chromatography with a more polar eluent system.
-
Quaternary Ammonium Salts: These salts are highly polar and often water-soluble. An aqueous wash of an organic solution of your crude product can effectively remove them.
Troubleshooting Guide: A Deeper Dive into Byproduct Characterization
This section provides a structured approach to identifying and characterizing the primary unexpected byproducts.
Byproduct Class 1: Over-Alkylation - The Quaternary Ammonium Salt
The formation of N,N,N-trimethyl-1-(piperidin-3-ylmethyl)ammonium is a common side reaction resulting from the further methylation of the tertiary amine product.
Logical Framework for Identification:
Caption: Identification of Quaternary Ammonium Salt.
Experimental Protocol: Characterization of N,N,N-trimethyl-1-(piperidin-3-ylmethyl)ammonium
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Observation: A prominent ion at m/z corresponding to the molecular weight of the quaternary ammonium cation (C10H23N2+). This will be 15 mass units higher than the protonated parent compound.
-
Causality: The permanent positive charge on the quaternary nitrogen makes it readily detectable by ESI-MS.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR:
-
Expected Observation: A significant downfield shift of the N-methyl protons compared to the parent tertiary amine. A new singlet integrating to 9 protons (for the three N-methyl groups) will likely appear. The protons on the carbon adjacent to the quaternary nitrogen will also be shifted downfield.
-
Causality: The electron-withdrawing effect of the positively charged nitrogen deshields the adjacent protons.
-
-
13C NMR:
-
Expected Observation: The appearance of a new signal corresponding to the quaternary carbon, and downfield shifts for the carbons directly attached to the nitrogen.
-
Causality: Similar to proton NMR, the electron-withdrawing nature of the quaternary nitrogen affects the chemical shifts of adjacent carbons.
-
-
Data Summary: Expected NMR Shifts for Quaternary Ammonium Salt
| Nucleus | Expected Chemical Shift (ppm) | Rationale for Shift |
| ¹H (N-CH₃ ) | ~3.0 - 3.5 | Deshielding due to positive charge on nitrogen. |
| ¹³C (N-CH₃ ) | ~50 - 55 | Deshielding effect of the quaternary nitrogen. |
| ¹³C (C -N⁺) | ~65 - 75 | Significant downfield shift due to the positive charge. |
Note: These are approximate shift ranges and can vary based on the solvent and counter-ion.
Byproduct Class 2: Oxidation - The N-Oxide
Tertiary amines can be oxidized to their corresponding N-oxides, a reaction that can occur under various conditions, including exposure to common oxidizing agents or even atmospheric oxygen over time.[5]
Logical Framework for Identification:
Caption: Identification of N-Oxide.
Experimental Protocol: Characterization of this compound N-oxide
-
Mass Spectrometry (MS):
-
Technique: ESI-MS in positive ion mode.
-
Expected Observation: A prominent ion at m/z corresponding to the protonated N-oxide ([M+H]+), which is 16 mass units higher than the protonated parent amine.
-
Causality: The addition of an oxygen atom increases the molecular weight by approximately 16 amu.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR:
-
Expected Observation: An upfield shift for the protons on the carbons alpha to the N-O bond compared to the parent amine.
-
Causality: The N-O bond has a significant dipole moment, and the oxygen atom's lone pairs can exert an anisotropic shielding effect on the adjacent protons.
-
-
13C NMR:
-
Data Summary: Expected NMR Shift Changes for N-Oxide Formation
| Nucleus | Expected Chemical Shift Change | Rationale for Shift |
| ¹H (α-protons) | Upfield shift | Anisotropic shielding from the N-O bond. |
| ¹³C (α-carbons) | Downfield shift | Deshielding due to the electronegativity of oxygen.[6] |
Byproduct Class 3: Degradation - Hofmann Elimination Products
The quaternary ammonium salt, if formed, can undergo Hofmann elimination, especially in the presence of base and/or heat, leading to the formation of alkenes.[7]
Logical Framework for Identification:
Caption: Identification of Hofmann Elimination Products.
Experimental Protocol: Characterization of Hofmann Elimination Products
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Technique: GC-MS is well-suited for identifying volatile olefinic byproducts.
-
Expected Observation: The mass spectrum will show a molecular ion corresponding to the alkene formed after the elimination of trimethylamine.
-
Causality: The Hofmann elimination reaction produces a neutral alkene and trimethylamine.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR:
-
Expected Observation: The appearance of signals in the olefinic region (typically 4.5-6.5 ppm). The coupling patterns of these signals can help determine the structure of the alkene.
-
Causality: The formation of a carbon-carbon double bond introduces vinylic protons that resonate in this characteristic region.
-
-
13C NMR:
-
Expected Observation: The appearance of two new signals in the sp2 carbon region (typically 100-150 ppm).
-
Causality: The carbons of the newly formed double bond will have chemical shifts in this range.
-
-
References
-
Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
- Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
-
Wikipedia. (2023). Hofmann elimination. [Link]
- Karton, Y., & O'Dea, M. (2017). Synthesis of N-Oxide.
- Ernest, I., & Stanovnik, B. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
Chemistry LibreTexts. (2023). Hofmann Elimination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 90203-05-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine Derivatives
Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important class of compounds. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]
Catalyst Selection and Synthesis Strategy Overview
The most common and efficient method for synthesizing this compound derivatives is through a reductive amination pathway. This typically involves the reaction of a suitable N-protected piperidine-3-carboxaldehyde or a related ketone with dimethylamine in the presence of a reducing agent and often a catalyst. The choice of catalyst and reaction conditions is paramount to achieving high yields and purity while minimizing side reactions.
A critical consideration is the use of an N-protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), on the piperidine nitrogen.[3] This prevents the secondary amine of the piperidine ring from undergoing undesired side reactions, such as competing in the reductive amination or being alkylated.[4] The protecting group can be removed in a final step to yield the desired product.[3]
Below is a decision-making workflow for catalyst and reducing agent selection in the synthesis of this compound derivatives.
Caption: Decision workflow for catalyst and reducing agent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A common and reliable method is the reductive amination of an N-protected piperidine-3-carboxaldehyde with dimethylamine. This approach offers good control over the reaction and generally provides good yields.[5] The use of a protecting group, such as Boc, is highly recommended to prevent side reactions at the piperidine nitrogen.[3][4]
Q2: Which catalyst is best for the catalytic hydrogenation route of reductive amination?
The choice of catalyst can significantly impact the reaction's success.[3]
-
Palladium on carbon (Pd/C) is a common and cost-effective choice, but it can be susceptible to poisoning by impurities.[3]
-
Platinum-based catalysts like PtO₂ (Adams' catalyst) are often more effective for the reduction of pyridine rings and their derivatives and can be used in acidic media which can enhance reactivity.[3]
-
Rhodium on carbon (Rh/C) is generally more active than palladium for pyridine reduction.[3]
-
Raney Nickel is a highly active catalyst but often requires high temperatures and pressures.[6]
Q3: What are the advantages of using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent?
Sodium triacetoxyborohydride is often the preferred reducing agent for reductive aminations. It is milder and more selective for the reduction of the intermediate iminium ion over the starting aldehyde, which helps to minimize the formation of the corresponding alcohol byproduct.[4] It is also compatible with a wider range of functional groups compared to other borohydrides.
Q4: How critical is pH control during the reductive amination?
The pH is a critical parameter. The reaction is typically performed under mildly acidic conditions (pH 5-6) to facilitate the formation of the iminium ion intermediate.[4] If the pH is too low, the dimethylamine will be fully protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion is disfavored, slowing down the reaction.[4] Acetic acid is commonly used to maintain the optimal pH.
Q5: Is it necessary to protect the piperidine nitrogen?
Yes, it is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group).[3] The unprotected piperidine nitrogen is basic and nucleophilic, and can compete in the reductive amination, leading to undesired byproducts.[4] The protecting group can be removed in a subsequent step to yield the final product.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Iminium Ion Formation: Incorrect pH. | 1. Optimize pH: Adjust the pH to 5-6 using acetic acid. Monitor with pH paper.[4] |
| 2. Catalyst Inactivity (for catalytic hydrogenation): Catalyst poisoning by impurities (e.g., sulfur compounds).[3] | 2. Purify Starting Materials: Ensure the aldehyde and amine are pure. Choose a More Robust Catalyst: Consider using Rh/C or PtO₂ which can be more resistant to poisoning.[3] | |
| 3. Decomposition of Reducing Agent: Moisture in the reaction. | 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of Alcohol Byproduct | 1. Reduction of the Aldehyde: The reducing agent is too reactive or not selective enough. | 1. Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the iminium ion.[4] |
| 2. Slow Iminium Ion Formation: The rate of aldehyde reduction is faster than the rate of iminium ion formation. | 2. Pre-form the Iminium Ion: Stir the aldehyde and dimethylamine together for a period before adding the reducing agent. | |
| Formation of Over-Alkylated or Other Byproducts | 1. Reaction with Unprotected Piperidine Nitrogen: The piperidine nitrogen is competing in the reaction. | 1. Use an N-Protected Starting Material: Start with an N-Boc or N-Cbz protected piperidine-3-carboxaldehyde.[3][4] |
| 2. Reaction Temperature is Too High: High temperatures can lead to side reactions and decomposition. | 2. Lower the Reaction Temperature: Run the reaction at room temperature or below. | |
| Incomplete Reaction | 1. Insufficient Reducing Agent or Catalyst: Stoichiometry is incorrect. | 1. Increase Reagent Amount: Use a slight excess of the reducing agent. For catalytic hydrogenation, ensure adequate catalyst loading. |
| 2. Short Reaction Time: The reaction has not gone to completion. | 2. Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and extend the reaction time if necessary.[7] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the synthesis of N-Boc-N,N-Dimethyl-1-piperidin-3-ylmethanamine.
Materials:
-
N-Boc-piperidine-3-carboxaldehyde
-
Dimethylamine (2M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-piperidine-3-carboxaldehyde (1.0 eq) in anhydrous DCM, add dimethylamine (1.2 eq, 2M solution in THF).
-
Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Caption: General workflow for reductive amination using NaBH(OAc)₃.
References
-
ResearchGate. (n.d.). Reductive amination of acetic acid (2a) with piperidine (1a) to.... Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-[(3S)-piperidin-3-yl]-N-(pyridin-3-ylmethyl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Reductive amination of biologically active molecules to.... Retrieved from [Link]
-
PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine via Reductive Amination
Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of solvent selection in maximizing reaction yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and present a validated experimental protocol.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common questions regarding the synthesis, establishing a strong theoretical foundation for practical application.
Q1: What is the most reliable and common method for synthesizing this compound?
The most prevalent and robust method for synthesizing this and similar tertiary amines is direct reductive amination . This one-pot process involves the reaction of a carbonyl compound with a secondary amine to form an intermediate iminium ion, which is then immediately reduced to the target tertiary amine.[1] For the synthesis of this compound, this translates to the reaction of Piperidine-3-carboxaldehyde with Dimethylamine , followed by reduction. A common and highly effective reducing agent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB.[2][3][4]
Alternative methods, such as the Eschweiler-Clarke reaction, can also be used for methylating a primary amine precursor (1-piperidin-3-ylmethanamine).[5][6][7] However, direct reductive amination is often preferred for its mild conditions and high selectivity, which minimizes the formation of quaternary ammonium salt byproducts.[1][7]
Q2: Why is solvent selection so critical for the yield of the reductive amination process?
The solvent plays a multifaceted role in a direct reductive amination reaction, directly influencing its rate, efficiency, and outcome. Its primary functions and effects include:
-
Solubility of Reactants: The solvent must effectively dissolve the piperidine aldehyde, dimethylamine (or its salt), and the reducing agent to ensure a homogeneous reaction mixture and facilitate molecular interactions.
-
Iminium Ion Formation: The formation of the key iminium ion intermediate is an equilibrium-driven process. The solvent can influence this equilibrium. While polar solvents can help stabilize the charged iminium ion, some protic solvents can interfere with the reaction.
-
Stability of the Reducing Agent: The choice of reducing agent is intrinsically linked to solvent compatibility. Sodium triacetoxyborohydride (STAB), for instance, is sensitive to water and not highly compatible with protic solvents like methanol, which can lead to its decomposition.[2][3]
-
Reaction Kinetics: The solvent's polarity and ability to solvate transition states can affect the reaction rate. Reactions are often faster in certain solvents due to better stabilization of intermediates.[4] For example, studies have shown that reductive aminations using STAB are generally faster in 1,2-dichloroethane (DCE) than in tetrahydrofuran (THF).[4][8]
Q3: What is the reaction mechanism, and how does the solvent mediate it?
The direct reductive amination using STAB proceeds through two main stages within a single pot. The solvent's role is crucial in facilitating both steps.
-
Iminium Ion Formation: The secondary amine (dimethylamine) attacks the carbonyl carbon of the piperidine-3-carboxaldehyde. This is followed by dehydration to form a tertiary iminium ion. This step is often catalyzed by a small amount of weak acid, like acetic acid.[9]
-
Reduction (Hydride Transfer): The reducing agent, STAB, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This selectivity is a key advantage of STAB; it reduces the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of alcohol byproducts.[3][9]
Caption: Experimental workflow for the synthesis.
Materials:
-
Piperidine-3-carboxaldehyde (1.0 equiv)
-
Dimethylamine solution (e.g., 2.0 M in THF, 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add Piperidine-3-carboxaldehyde (1.0 equiv) and dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Amine Addition: Add the dimethylamine solution (1.2 equiv) to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.
-
Reducer Addition: Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution in portions. Adding the solid reagent slowly helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCE (or DCM).
-
Workup - Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure this compound.
References
- BenchChem. (n.d.). Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.
-
Chemsrc. (2024). (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Sumimoto, M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound dihydrochloride. Retrieved from [Link]
- BenchChem. (n.d.). Common side reactions in the synthesis of tertiary amines.
- BenchChem. (n.d.). Technical Guide: Synthesis of N,N-Dimethylphenethylamine from Phenethylamine via Eschweiler-Clarke Reaction.
-
Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]
-
Alfa Aesar. (n.d.). N,N-DIMETIL-3-PIPERIDINEMETANAMINA. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- Grigg, R., et al. (2020).
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Rosenau, T., Potthast, A., et al. (2002). A solvent-free and formalin-free eschweiler-clarke methylation for amines.
-
Acadechem. (n.d.). This compound. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- BORIS Portal. (n.d.). Green Chemistry.
- Chem Help ASAP. (2020). tertiary amine synthesis & reductive amination.
-
ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]
- PubMed Central. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
Sources
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- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
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Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine
Here is the technical support center for managing exothermic reactions in the large-scale synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine.
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to assist researchers, chemists, and process engineers in safely managing the inherent thermal hazards associated with the large-scale synthesis of this compound. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure both the safety and success of your synthetic campaigns.
Section 1: Understanding the Core Exothermic Hazard: The Synthetic Pathway
The synthesis of this compound typically involves the methylation of a primary or secondary amine precursor. A common and efficient method for this transformation is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This reaction is a cornerstone of N-methylation but is also a significant source of exothermic heat.
Q: Why is the Eschweiler-Clarke reaction exothermic and what are the primary hazards?
A: The exothermicity of the Eschweiler-Clarke reaction stems from several factors:
-
Iminium Ion Formation: The initial reaction between the amine and formaldehyde to form an iminium ion is a rapid and exothermic condensation step.[3]
-
Hydride Transfer and Reduction: The reduction of the iminium ion by formic acid is the main heat-generating step.[4]
-
Irreversible Gas Evolution: The reaction is driven to completion by the irreversible decomposition of an intermediate to form gaseous carbon dioxide (CO2).[1] On a large scale, this rapid gas evolution can lead to a dangerous pressure buildup if not properly vented and controlled.
The combination of significant heat release and gas evolution makes this a high-hazard potential reaction. A failure to control the reaction rate can lead to a thermal runaway , where the rate of heat generation exceeds the system's capacity for heat removal, causing a rapid increase in temperature and pressure that can result in reactor failure.[5][6]
Caption: Proposed Eschweiler-Clarke synthesis pathway.
Section 2: Troubleshooting Guide for Exothermic Events
This guide addresses specific issues that may arise during the synthesis. The core principle for large-scale success is that the rate of reagent addition dictates the rate of heat generation .
| Issue Encountered | Potential Cause(s) | Recommended Action & Rationale |
| Rapid, Uncontrolled Temperature Increase (>5°C above setpoint) | 1. Reagent addition rate is too high. 2. Inadequate cooling capacity or coolant flow failure. 3. Accumulation of unreacted reagent followed by sudden initiation. [7] | IMMEDIATE ACTION: 1. Stop all reagent feeds immediately. The first priority is to halt the source of energy generation.[8]2. Engage maximum cooling. Ensure full flow of the coldest possible coolant to the reactor jacket.3. Verify agitation. Loss of mixing can create localized hot spots and prevent efficient heat transfer to the reactor walls.RATIONALE: This scenario indicates that heat generation is overwhelming the system's heat removal capability. Stopping the feed is the most critical step to prevent a full thermal runaway.[9] |
| Slower-than-Expected Temperature Rise During Addition | 1. Low reaction initiation temperature. 2. Presence of an inhibitor in starting materials. 3. Poor mixing preventing reagents from interacting. | CAUTIOUS ACTION: 1. DO NOT increase the addition rate to "catch up." 2. Pause reagent addition. 3. Confirm reaction initiation. Check for a slight, steady exotherm after a small initial charge before proceeding with the main addition.4. Slightly increase batch temperature (1-2°C) if necessary to ensure initiation. RATIONALE: This is a highly dangerous situation known as reagent accumulation .[7] If a large amount of unreacted reagent is added and the reaction suddenly initiates, the resulting exotherm can be catastrophic. The goal is to consume the reagent as it is added. |
| Excessive Pressure Buildup | 1. Gas evolution (CO2) rate exceeds the venting capacity of the reactor. 2. Secondary decomposition reactions due to high temperature. 3. Boiling of the solvent. [10] | IMMEDIATE ACTION: 1. Stop reagent feeds. 2. Confirm the reactor's vent and off-gas system are unobstructed. 3. Apply cooling to reduce the reaction rate and gas evolution. RATIONALE: Pressure is a direct indicator of runaway potential. The Eschweiler-Clarke reaction's CO2 evolution is significant and must be managed proactively through controlled addition rates and adequately sized reactor venting.[1] |
| Reaction Stalls / Incomplete Conversion | 1. Stoichiometry of reagents is incorrect. 2. Insufficient reaction time or temperature after addition is complete. 3. Deactivation of the reducing agent (formic acid). | POST-ADDITION ACTION: 1. Take an in-process control (IPC) sample to confirm conversion (e.g., by GC or LC-MS). 2. If reagents are confirmed to be present, consider a longer hold time at the target temperature. 3. If the reaction has truly stalled, a controlled addition of a small amount of the limiting reagent may be necessary after a full thermal safety review. RATIONALE: It is crucial to distinguish between a slow reaction and a stalled one. Never add a large charge of reagent to a stalled reaction without understanding the cause, as this could re-introduce a runaway risk. |
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical parameters to establish before scaling up this synthesis?
A: Before any large-scale campaign, you must establish a "Safe Operating Envelope."[7] This requires:
-
Heat of Reaction (ΔHr): Determined using Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC). This tells you the total energy that will be released.
-
Maximum Temperature of the Synthetic Reaction (MTSR): This is the maximum temperature the batch could reach under adiabatic (zero heat loss) conditions if cooling were to fail.[10] The MTSR must be significantly lower than the decomposition temperature of the reaction mixture.
-
Heat Removal Capacity: Understand the heat transfer coefficient (U) and surface area (A) of your production reactor. This determines how quickly you can remove the heat being generated.
-
Gas Evolution Rate: Quantify the rate and total volume of CO2 produced to ensure your off-gas system can handle the load.
Q: How do I determine the safe addition rate for my reagents?
A: The safe addition rate is calculated to ensure that the rate of heat generation is always lower than the rate of heat removal.[6] A common strategy is "power-controlled dosing," where the reagent is added at a rate that maintains a constant, manageable temperature difference (ΔT) between the reactor contents and the cooling jacket. Automation systems are highly effective for this.[8] In the absence of such systems, a slow, linear addition profile determined during pilot-scale runs is essential.
Q: What are the advantages and disadvantages of using a semi-batch vs. a continuous flow reactor for this process?
A:
-
Semi-Batch Reactor (Jacketed Tank):
-
Advantages: Widely available infrastructure, suitable for a range of volumes.
-
Disadvantages: Poor surface-area-to-volume ratio at scale, making heat transfer inefficient.[8] This increases the risk of thermal runaway, as a large volume of reacting material is present at all times.
-
-
Continuous Flow Reactor (Microreactor or PFR):
-
Advantages: Exceptionally high surface-area-to-volume ratio provides superior heat transfer, drastically reducing runaway risk.[11][12] The small reactor volume (hold-up) means only a tiny amount of material is reacting at any given moment, offering inherent safety.[13]
-
Disadvantages: Requires specialized equipment; potential for channel clogging if solids are present.
-
For highly exothermic processes like this, flow chemistry is an inherently safer technology.[11]
Q: What emergency quenching agent is recommended, and why?
A: An ideal quenching agent should neutralize a key reactive species or absorb heat without producing hazardous byproducts. For the Eschweiler-Clarke reaction, a pre-chilled solution of a weak base like sodium bicarbonate or sodium acetate in a high-heat-capacity solvent (e.g., water, if compatible with your process) is a viable option. The weak base will neutralize the formic acid, halting the reduction step, while the cold mass will absorb thermal energy. Avoid strong, highly reactive quenching agents that could produce their own exotherm. The quenching system should be designed to be rapidly introduced into the reactor.[5]
Section 4: Key Experimental Protocols
Protocol 4.1: Controlled Reagent Addition in a Jacketed Reactor
This protocol assumes all preliminary safety assessments have been completed.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with the amine precursor and the solvent. Begin agitation.
-
Temperature Control: Set the jacket temperature to the desired initial reaction temperature (e.g., 20°C).
-
Reagent Setup: Prepare the mixture of formaldehyde and formic acid in a dedicated, calibrated addition vessel connected to the reactor via a dosing pump.
-
Initiation Charge: Add a small portion (~2-5%) of the total reagent mixture to the reactor.
-
Confirm Initiation: Monitor the reactor temperature for a small, controlled exotherm (e.g., a 2-3°C rise) that is effectively managed by the cooling system. Do not proceed until initiation is confirmed.
-
Controlled Dosing: Begin the continuous, slow addition of the remaining reagent mixture at the pre-determined safe rate.
-
Monitoring: Continuously monitor the internal temperature, jacket inlet/outlet temperatures, and reactor pressure throughout the addition. Maintain the internal temperature within ±2°C of the setpoint.
-
Post-Addition Hold: Once the addition is complete, hold the reaction mixture at the target temperature for the required time to ensure complete conversion.
-
Work-up: Proceed with the planned quenching and work-up procedure only after confirming the reaction is complete and thermally stable.
Protocol 4.2: Emergency Quench Procedure
-
Activation: This procedure is activated when a thermal runaway is confirmed (rapidly rising temperature and pressure unresponsive to maximum cooling).
-
Stop Feeds & Agitation: Immediately stop all reagent feeds and agitation.
-
Inject Quench Solution: Rapidly introduce the pre-prepared, chilled quenching solution into the reactor through a dedicated port.
-
Ventilation: Ensure the reactor is safely vented to a scrubber or containment system.
-
Monitor: Continue to monitor temperature and pressure until the reaction is brought under control and the temperature is steadily decreasing.
Section 5: Visualization of Safety Workflows
Caption: Decision workflow for managing a thermal excursion event.
References
-
Review on loss prevention of chemical reaction thermal runaway Principles and application. (n.d.). Maximum Academic Press. Retrieved January 12, 2026, from [Link]
-
Practical approach to prediction and prevention of runaway reactions. (n.d.). Indian Chemical News. Retrieved January 12, 2026, from [Link]
-
Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (2021). IRJET. Retrieved January 12, 2026, from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE. Retrieved January 12, 2026, from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of N,N-Dimethyl-1-piperidin-3-ylmethanamine by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a foundational pillar of scientific integrity and therapeutic efficacy. In the synthesis of pharmaceutical intermediates like N,N-Dimethyl-1-piperidin-3-ylmethanamine, a comprehensive understanding of its purity profile is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this tertiary amine. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting the most appropriate analytical strategy.
The Analyte: this compound
This compound is a substituted piperidine derivative with the molecular formula C₈H₁₈N₂. Its structure, featuring a tertiary amine and a piperidine ring, dictates its physicochemical properties and informs the selection of analytical methodologies. A critical aspect of its purity analysis is the identification and quantification of potential impurities stemming from its synthesis. A common synthetic route involves the reductive amination of a suitable piperidine precursor. This process can introduce several classes of impurities:
-
Starting Materials: Unreacted precursors, such as 3-piperidinemethanol or piperidine-3-carbaldehyde.
-
Reagents and By-products: Residual reducing agents, formaldehyde, formic acid (from Eschweiler-Clarke reaction), or by-products from alternative amination strategies.
-
Side-Reaction Products: Over-alkylated species or products of incomplete reaction.
-
Enantiomeric Impurities: If a specific stereoisomer is desired, the presence of the other enantiomer is a critical purity parameter.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile, a category into which many amine-containing molecules fall.[] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]
The Rationale Behind Method Design for this compound
The basic nature of the two amine groups in this compound presents a challenge for traditional reversed-phase HPLC. The interaction of these basic sites with residual silanols on conventional silica-based columns can lead to poor peak shape (tailing) and inconsistent retention times.[3] To circumvent this, a mixed-mode or ion-pair chromatography approach is often optimal.
-
Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (cationic) characteristics.[2] This dual retention mechanism provides excellent separation for basic compounds by mitigating the undesirable silanol interactions and offering an additional mode of separation based on the charge of the analyte.[2]
-
Ion-Pair Chromatography: An alternative is to add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase. This reagent forms a neutral ion pair with the protonated amine, which can then be retained and separated on a standard reversed-phase column. However, TFA can suppress ionization in mass spectrometry and is difficult to remove from the column.
For this compound, a mixed-mode approach is often preferred for its robustness and compatibility with mass spectrometric detection if needed.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: Mixed-Mode Cation-Exchange Column (e.g., Primesep 200, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 210 nm (for impurities with chromophores) and/or CAD (for universal detection of non-volatile analytes).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[4] It is an ideal technique for the analysis of volatile and thermally stable compounds.[4]
The Derivatization Imperative for this compound
Direct GC analysis of this compound is challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation.[4] To overcome these limitations, a derivatization step is often necessary to convert the amine into a more volatile and thermally stable derivative.[4]
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the secondary amine on the piperidine ring to form a less polar and more volatile amide derivative.[5]
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, though they are highly sensitive to moisture.[4]
Acylation with TFAA is a robust and common choice for derivatizing amines for GC-MS analysis.
Experimental Protocol: GC-MS Purity Analysis (with Derivatization)
Objective: To identify and quantify volatile impurities and the main component after derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS Purity Analysis with Derivatization.
Comparative Performance: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound should be guided by the specific analytical requirements. The following table provides a comparative summary based on the validation parameters outlined in the ICH Q2(R1) guidelines.[6][7][8]
| Performance Parameter | HPLC (Mixed-Mode) | GC-MS (with Derivatization) | Rationale & Causality |
| Specificity | High. Can resolve structurally similar impurities and enantiomers (with a chiral column). | Very High. Mass spectral data provides structural confirmation of impurities. | HPLC's specificity relies on chromatographic resolution, while GC-MS adds the dimension of mass-to-charge ratio for unambiguous identification. |
| Accuracy | Excellent (typically 98-102% recovery). | Good to Excellent (typically 95-105% recovery). | HPLC analysis is direct. GC-MS accuracy can be influenced by the completeness and reproducibility of the derivatization reaction. |
| Precision (%RSD) | Excellent (<2% RSD). | Very Good (<5% RSD). | The direct injection in HPLC leads to higher precision. The multi-step derivatization in GC-MS can introduce slightly more variability. |
| Linearity (r²) | Excellent (>0.999). | Excellent (>0.995). | Both techniques demonstrate a strong linear relationship between concentration and response over a defined range. |
| Limit of Quantitation (LOQ) | Low (ng level). | Very Low (pg level). | The sensitivity of the mass spectrometer detector generally allows for lower detection and quantitation limits with GC-MS. |
| Analysis of Enantiomeric Purity | Feasible with a chiral stationary phase. | Can be challenging; may require a chiral derivatizing agent and a chiral column. | Chiral HPLC is a well-established technique for enantioseparation. Chiral GC-MS is possible but often more complex to develop.[9] |
| Throughput | Moderate. | Lower due to the derivatization step. | The sample preparation for GC-MS is more time-consuming than the "dilute and shoot" approach often possible with HPLC. |
| Compound Volatility | Not a limiting factor. | Essential; requires derivatization for non-volatile compounds. | This is the fundamental difference in the separation principles of the two techniques. |
Conclusion: A Synergistic Approach to Purity Assessment
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound, each offering distinct advantages.
-
HPLC is the preferred method for routine quality control , offering excellent precision, accuracy, and the ability to directly analyze the compound without derivatization. It is also the more straightforward technique for assessing enantiomeric purity.
-
GC-MS excels in the identification of unknown impurities due to the structural information provided by the mass spectrum. It also offers superior sensitivity for trace-level volatile impurities.
For a comprehensive purity assessment, particularly during process development and for regulatory submissions, a synergistic approach is often the most robust. HPLC can be used for the primary purity assay and enantiomeric purity determination, while GC-MS can be employed to identify and quantify any volatile impurities that may not be amenable to HPLC analysis. This dual-pronged strategy provides a complete and trustworthy purity profile of this compound, ensuring the quality and safety of downstream applications.
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SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC. Retrieved from [Link]
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ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7293. Retrieved from [Link]
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Toyo'oka, T., et al. (1992). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. Journal of Chromatography A, 603(1-2), 125-133. Retrieved from [Link]
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Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
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You, Y., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2097-2105. Retrieved from [Link]
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An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 345-354. Retrieved from [Link]
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Kumar, S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(5), 586-591. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethyl(114C)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2007). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Retrieved from [Link]
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Navigating the Chiral Maze: A Comparative Guide to Enantioselective HPLC Methods for N,N-Dimethyl-1-piperidin-3-ylmethanamine and its Derivatives
The precise control and analysis of stereochemistry are paramount in modern drug development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, making the stereoselective synthesis and analysis of its derivatives a critical task.[3][4][5] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of N,N-Dimethyl-1-piperidin-3-ylmethanamine and related 3-substituted piperidine derivatives, a class of compounds significant as pharmaceutical building blocks.
As a Senior Application Scientist, this guide moves beyond mere protocol recitation. It delves into the rationale behind methodological choices, offering a framework for robust method development and validation, grounded in established scientific principles.
The Core Analytical Challenge: Detection and Peak Shape
The primary analytical hurdle for simple piperidine derivatives like this compound is twofold:
-
Lack of a Strong UV Chromophore: The molecule itself does not absorb strongly in the ultraviolet (UV) spectrum, making detection by standard UV-Vis HPLC detectors challenging, especially for determining enantiomeric purity at low levels.[6][7]
-
Basic Nature: The amine functionalities can interact strongly with residual acidic silanols on silica-based stationary phases, leading to poor peak shape (tailing) and compromised resolution.
Addressing these challenges dictates the two primary strategic approaches to chiral separation for this compound class: Indirect Analysis via Pre-column Derivatization and Direct Analysis using specialized conditions.
Methodology 1: Indirect Chiral HPLC via Pre-column Derivatization
This is often the most robust and sensitive approach for non-chromophoric amines.[7] The core principle is to react the enantiomeric mixture with a chiral or achiral derivatizing agent to introduce a chromophore, thereby enhancing UV detectability and often improving the potential for chiral recognition by the stationary phase.[6][8]
The "Why": Causality Behind Derivatization
-
Enhanced Sensitivity: By attaching a molecule with a high molar absorptivity (e.g., a nitro- or tosyl- group), trace-level enantiomeric impurities can be readily quantified.[7][9]
-
Improved Chromatography: Derivatization can cap the highly polar amine groups, reducing undesirable interactions with the stationary phase and leading to more symmetrical peaks.
-
Modified Chiral Recognition: The addition of a bulky, interactive group can create new points of interaction (e.g., π-π, dipole-dipole) with the chiral stationary phase (CSP), potentially increasing the enantioselectivity.[10]
A highly effective derivatizing agent for amines is p-toluenesulfonyl chloride (PTSC), which introduces a strongly UV-active tosyl group.[7]
Experimental Protocol: Derivatization with PTSC
-
Reaction Setup: In a suitable vessel, dissolve the racemic this compound sample in a compatible solvent (e.g., dichloromethane).
-
Base Addition: Add a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
-
Derivatization: Add p-toluenesulfonyl chloride (PTSC) to the solution. The reaction proceeds by nucleophilic attack of the piperidine secondary amine on the sulfonyl chloride.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or a rapid LC analysis.
-
Workup: Once the reaction is complete, the mixture is typically washed with a dilute acid and then water to remove excess base and salts. The organic layer is dried and the solvent evaporated.
-
Sample Preparation: The resulting derivatized residue is reconstituted in the HPLC mobile phase for injection.
Workflow for Indirect Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis.
Comparative Performance Data
The selection of a method depends on the specific analytical goals, such as routine quality control, impurity profiling, or preparative separation. The table below summarizes typical starting conditions and expected performance based on methods developed for structurally similar piperidine compounds.
| Feature | Method 1: Indirect (Derivatized) | Method 2: Direct |
| Analyte | Tosyl-derivatized piperidine | Free piperidine amine |
| Typical CSP | Chiralpak® AD-H (Amylose-based) [7][9] | Chiralpak® AD-H, Lux® Cellulose-1 [10][11] |
| Mobile Phase | Polar Organic Mode: e.g., 0.1% DEA in Ethanol [7] | Normal Phase: e.g., Hexane/IPA (80:20) + 0.1% DEA [6] |
| Detection | UV (e.g., 228 nm) [7] | UV (low λ), MS, CAD, ELSD |
| Sensitivity | High | Low to Moderate (Detector Dependent) |
| Speed | Slower (includes derivatization) | Faster (direct injection) |
| Resolution (Rs) | Often excellent (>4.0 reported for similar compounds) [7] | Variable, requires optimization |
| Best For | Enantiomeric impurity quantification, trace analysis | High-throughput screening, process monitoring |
Field-Proven Insights & Recommendations
-
Start with Screening: For a new derivative, always screen a set of complementary polysaccharide CSPs (e.g., amylose vs. cellulose based). Coated CSPs like Chiralcel OD-H and Chiralpak AD-H often provide better separation than their immobilized counterparts (Chiralpak IB and IA) for many analytes, though immobilized phases offer greater solvent compatibility. [11][12]2. Derivatization is Often Superior: For regulatory submissions requiring validated, sensitive methods for enantiomeric purity, the indirect (derivatization) approach is almost always the preferred path. It is more robust, transferable, and provides the sensitivity needed to comply with ICH guidelines. [7]3. Optimize the Modifier: In normal phase, the type and percentage of the alcohol modifier (isopropanol vs. ethanol) have a significant impact on retention and resolution. A systematic approach to optimizing this parameter is critical.
-
Consider Supercritical Fluid Chromatography (SFC): For a faster, more environmentally friendly alternative, Chiral SFC is an excellent option. It uses supercritical CO2 as the main mobile phase with a co-solvent and is highly compatible with polysaccharide CSPs for separating basic compounds. [13] By understanding the underlying chemical principles and systematically evaluating these complementary HPLC strategies, researchers can develop robust, reliable, and fit-for-purpose methods for the critical task of separating the enantiomers of this compound and its derivatives.
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BenchChem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Retrieved from BenchChem website. [6]2. BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Retrieved from BenchChem website. [13]3. HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. Retrieved from HPLC-MART website. [14]4. Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [7]5. Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3380. [15]6. Lee, W. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Archives of Pharmacal Research, 30(5), 659-664. [12]7. Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from Phenomenex website. [10]8. Ali, I., Al-Othman, Z. A., & Farooqi, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-195. [11]9. Phenomenex. (n.d.). Lux Cellulose-1. Retrieved from Phenomenex website. [16]10. Phenomenex. (n.d.). Lux™. Retrieved from Phenomenex website. [17]11. Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [18]12. Gálová, J., Švidrnoch, M., & Vozka, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 705-722. [19]13. Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from Google Patents website. [20]14. Siwek, A., Stączek, P., & Stefaniak, W. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(23), 8639. [21]15. Chromservis. (n.d.). CHIRAL COLUMNS. Retrieved from Chromservis website. [22]16. Sharma, M., Borrowman, T. D., & Turner, N. J. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(35), 14352-14358. [23]17. Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [1]18. Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [2]19. Aboul-Enein, H. Y., & Ali, I. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. [24]20. BenchChem. (n.d.). Application Notes and Protocols: Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives. Retrieved from BenchChem website. [25]21. Sigma-Aldrich. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from Sigma-Aldrich website. [9]22. Ribeiro, A. R., & Tiritan, M. E. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(19), 5909. [26]23. Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [8]24. Kuranov, S. O., Dar’in, D. V., & Krasavin, M. Y. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [3]25. Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from Daicel Chiral Technologies website. [27]26. Chen, J., Wu, W., & Liu, P. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e8-e18. [4]27. Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
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- 20. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 21. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromservis.eu [chromservis.eu]
- 23. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. ct-k.com [ct-k.com]
A Comparative Guide to the Reactivity of N,N-Dimethyl-1-piperidin-3-ylmethanamine and its Piperidin-4-yl Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, piperidine scaffolds are of paramount importance, featuring in a vast number of pharmaceuticals and bioactive molecules.[1][2] The subtle variation in substituent placement on the piperidine ring can profoundly influence a molecule's physicochemical properties, including its reactivity. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: N,N-Dimethyl-1-piperidin-3-ylmethanamine and N,N-Dimethyl-1-piperidin-4-ylmethanamine. This comparison is grounded in fundamental principles of stereoelectronics and supported by experimental protocols to empirically determine these differences.
Structural and Electronic Landscape: The Foundation of Reactivity
The reactivity of the piperidine nitrogen in both the 3- and 4-substituted isomers is fundamentally governed by the interplay of steric and electronic effects. These effects, though subtle, can lead to significant differences in reaction kinetics and outcomes.
Electronic Effects: The primary electronic effect at play is the inductive effect of the dimethylaminomethyl substituent. Alkyl groups are generally considered electron-donating, which increases the electron density on the piperidine nitrogen, thereby enhancing its basicity and nucleophilicity.[2] The position of the substituent, however, modulates this effect. In the 4-position, the substituent is electronically distant from the ring nitrogen, leading to a minimal inductive effect. Conversely, in the 3-position, the substituent is closer, exerting a slightly stronger inductive effect on the nitrogen atom. This is reflected in the predicted pKa values of their conjugate acids, which are a measure of basicity. A higher pKa value corresponds to a stronger base.
Steric Effects: Steric hindrance plays a crucial role in the accessibility of the piperidine nitrogen's lone pair of electrons to incoming electrophiles.[3][4] The conformational flexibility of the piperidine ring allows substituents to occupy either an axial or equatorial position.[5]
-
Piperidin-4-yl Isomer: In the 4-substituted isomer, the dimethylaminomethyl group is relatively remote from the ring nitrogen. In its preferred equatorial conformation, it presents minimal steric hindrance to the nitrogen's lone pair.
-
Piperidin-3-yl Isomer: In the 3-substituted isomer, the dimethylaminomethyl group is in closer proximity to the ring nitrogen. In an equatorial conformation, it can still exert some steric influence. If the substituent were to occupy an axial position, it would create a more significant steric shield over the nitrogen, hindering the approach of reactants.[6]
The interplay of these steric and electronic factors suggests that while the 3-substituted isomer might be slightly more basic due to inductive effects, it could also be more sterically hindered, potentially leading to slower reaction rates compared to the 4-substituted isomer.
Comparative Reactivity Profile: A Data-Driven Analysis
| Property | This compound | N,N-Dimethyl-1-piperidin-4-ylmethanamine | Rationale |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | Isomers |
| Molecular Weight | 142.24 g/mol [7] | 142.24 g/mol | Isomers |
| Predicted pKa | 10.29 ± 0.10 | 10.53 ± 0.10 | The closer proximity of the electron-donating group in the 3-position is predicted to slightly increase basicity. |
| Predicted Steric Hindrance | Moderate | Low to Moderate | The substituent at the 3-position is closer to the ring nitrogen, potentially causing greater steric hindrance compared to the 4-position. |
Based on these properties, a hypothesis can be formulated: The 4-yl isomer is expected to exhibit faster reaction rates in nucleophilic substitution reactions where steric hindrance is the dominant factor, while the 3-yl isomer might show a slight advantage in reactions where basicity is the primary driver, provided steric hindrance is not prohibitive.
Experimental Validation: Protocols for Comparative Reactivity Studies
To empirically validate the predicted differences in reactivity, standardized comparative experiments are essential. The following protocols for N-alkylation and N-acylation are designed to provide a quantitative comparison of the two isomers under identical conditions.
Comparative N-Alkylation Kinetics
This experiment will compare the rate of N-alkylation of the two isomers with a standard electrophile, such as benzyl bromide.
Experimental Workflow:
Caption: Workflow for comparative N-alkylation kinetics.
Detailed Protocol:
-
Reaction Setup: In separate, identical reaction vessels, dissolve this compound (1.0 eq) and N,N-Dimethyl-1-piperidin-4-ylmethanamine (1.0 eq) in anhydrous acetonitrile. Add potassium carbonate (1.5 eq) as a base and an internal standard (e.g., dodecane) for quantification.
-
Reaction Initiation: Equilibrate the reaction mixtures to a constant temperature (e.g., 25°C). Initiate the reactions simultaneously by adding benzyl bromide (1.0 eq) to each vessel.
-
Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture and quench it with water.
-
Sample Preparation: Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative concentrations of the starting material and the N-benzylated product.
-
Data Interpretation: Plot the concentration of the product formed against time for both isomers. The initial slope of these plots will provide the initial reaction rate, allowing for a direct comparison of their nucleophilicity under these conditions.
Comparative N-Acylation Competition Experiment
A competition experiment provides a direct measure of the relative reactivity of the two nucleophiles towards an acylating agent.
Experimental Workflow:
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.ru [sci-hub.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Biological Assay Protocols for N,N-Dimethyl-1-piperidin-3-ylmethanamine Derivatives
For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, the piperidine scaffold represents a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS). This guide provides an in-depth technical comparison of in vitro biological assay protocols for evaluating derivatives of "N,N-Dimethyl-1-piperidin-3-ylmethanamine," a compound whose structural motif suggests potential interactions with key neurological targets.
While direct biological data for this specific parent compound is not extensively published, the broader class of piperidine derivatives, especially those with N-aromatic substitutions, has been prominently investigated for three primary activities: acetylcholinesterase (AChE) inhibition, monoamine oxidase (MAO) inhibition, and modulation of sigma (σ) receptors. This guide will, therefore, focus on the established in vitro assays for these three targets, providing detailed, step-by-step methodologies, a comparison of their principles, and the rationale behind experimental choices.
Acetylcholinesterase (AChE) Inhibition: The Cornerstone of Alzheimer's Disease Drug Discovery
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The N-benzylpiperidine moiety, structurally related to our core compound, is a well-established pharmacophore in potent AChE inhibitors like Donepezil.
The Ellman's Assay: A Versatile Colorimetric Method
The most widely adopted method for screening AChE inhibitors in vitro is the spectrophotometric assay developed by Ellman and colleagues. Its enduring popularity stems from its simplicity, reliability, and suitability for high-throughput screening.
Principle of the Assay:
The Ellman's assay is an indirect method that quantifies the activity of AChE by measuring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor will decrease the rate of this reaction.
Diagram of the Ellman's Assay Workflow:
Caption: Workflow for the Ellman's colorimetric AChE inhibition assay.
Detailed Protocol for AChE Inhibition Assay (Ellman's Method):
Materials:
-
Human recombinant acetylcholinesterase (or from other sources like electric eel)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test derivatives of this compound
-
Positive control (e.g., Donepezil or physostigmine)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATChI (e.g., 15 mM in water).
-
Prepare a stock solution of DTNB (e.g., 10 mM in buffer).
-
Prepare a working solution of AChE in buffer (concentration to be optimized for a linear reaction rate).
-
Prepare serial dilutions of the test compounds and the positive control in buffer. It is common to use DMSO as a co-solvent for the initial stock solution of the compounds, ensuring the final DMSO concentration in the assay well is low (typically <1%) to avoid enzyme inhibition by the solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 170 µL of buffer and 10 µL of DTNB.
-
Control (100% activity): Add 140 µL of buffer, 10 µL of DTNB, 20 µL of AChE solution, and 10 µL of buffer (or buffer with the same DMSO concentration as the test wells).
-
Test Wells: Add 140 µL of buffer, 10 µL of DTNB, 20 µL of AChE solution, and 10 µL of the test compound dilution.
-
Positive Control Wells: Add 140 µL of buffer, 10 µL of DTNB, 20 µL of AChE solution, and 10 µL of the positive control dilution.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the ATChI solution to all wells except the blank.
-
Immediately start monitoring the change in absorbance at 412 nm in a microplate reader, taking readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per unit time).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Comparison with Alternative AChE Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Ellman's (Colorimetric) | Measures the reaction of thiocholine with DTNB. | Simple, cost-effective, high-throughput. | Potential for interference from colored or thiol-containing compounds. |
| Amplex Red (Fluorometric) | AChE activity is coupled to the production of resorufin. | Higher sensitivity than colorimetric assays. | More expensive reagents, potential for autofluorescence interference. |
| Radiometric | Measures the separation of radiolabeled acetate from choline. | Highly sensitive and direct. | Requires handling of radioactive materials and specialized equipment. |
Monoamine Oxidase (MAO) Inhibition: A Target for Neuropsychiatric Disorders
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. The piperidine scaffold is also found in compounds with MAO inhibitory activity.
Kynuramine-Based Spectrophotometric Assay
A common and straightforward method to assess MAO-A and MAO-B inhibition is a continuous spectrophotometric assay using kynuramine as a substrate.[2]
Principle of the Assay:
MAO catalyzes the oxidative deamination of kynuramine, leading to the formation of an unstable aldehyde intermediate which spontaneously cyclizes to form 4-hydroxyquinoline. The formation of this product can be monitored by the increase in absorbance at approximately 316 nm.[2] By performing the assay in the presence and absence of isoform-specific inhibitors (clorgyline for MAO-A and selegiline for MAO-B), the activity of each isoform can be selectively determined.
Diagram of the MAO Catalytic Cycle and Assay Principle:
Caption: Principle of the kynuramine-based MAO inhibition assay.
Detailed Protocol for MAO Inhibition Assay:
Materials:
-
Human recombinant MAO-A and MAO-B
-
Kynuramine dihydrobromide
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test derivatives of this compound
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of kynuramine in buffer.
-
Prepare working solutions of MAO-A and MAO-B in buffer.
-
Prepare serial dilutions of the test compounds and positive controls in buffer (with a small percentage of DMSO if necessary).
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, combine the buffer, enzyme solution (MAO-A or MAO-B), and the test compound or control solution.
-
The final volume should be brought up with buffer.
-
-
Pre-incubation:
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the kynuramine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 316 nm at 37°C for a period of time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition and subsequently the IC50 values as described for the AChE assay.
-
To determine the selectivity for MAO-A versus MAO-B, compare the IC50 values obtained for each isoform.
-
Comparison of MAO Assay Substrates:
| Substrate | Detection Method | Isoform Selectivity | Notes |
| Kynuramine | Spectrophotometry (Absorbance at ~316 nm) | Substrate for both MAO-A and MAO-B. | Simple and continuous assay. |
| Benzylamine | Spectrophotometry (Absorbance at ~250 nm for benzaldehyde) | Primarily a substrate for MAO-B. | Can be used for a continuous assay for MAO-B. |
| Tyramine | Fluorometry (coupled reaction to produce H2O2) | Substrate for both MAO-A and MAO-B. | Higher sensitivity, but requires a coupled enzyme system. |
Sigma (σ) Receptor Binding: A Target for Neurological and Psychiatric Conditions
Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in a variety of cellular functions and are targets for the treatment of psychosis, depression, and neurodegenerative diseases. Piperidine-containing compounds have been developed as high-affinity ligands for sigma receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays directly measure the binding of a radiolabeled ligand to the receptor and how a test compound competes for this binding.
Principle of the Assay:
A tissue or cell membrane preparation containing the sigma receptor of interest is incubated with a specific radiolabeled ligand. The amount of radioligand bound to the receptor is measured. In competitive binding assays, increasing concentrations of an unlabeled test compound are added to displace the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Diagram of a Competitive Radioligand Binding Assay:
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol for Sigma-1 (σ1) Receptor Binding Assay:
Materials:
-
Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig liver or cells expressing recombinant human σ1 receptors).
-
[3H]-(+)-pentazocine (a selective σ1 radioligand).
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Test derivatives of this compound.
-
Non-specific binding control (e.g., haloperidol at a high concentration, ~10 µM).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Assays are typically performed in a total volume of 250-500 µL in polypropylene tubes.
-
Total Binding: Add membrane preparation, [3H]-(+)-pentazocine (at a concentration close to its Kd, e.g., 3 nM), and buffer.
-
Non-specific Binding: Add membrane preparation, [3H]-(+)-pentazocine, and a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
Competitive Binding: Add membrane preparation, [3H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Sigma-2 (σ2) Receptor Binding Assay:
The protocol is similar to the σ1 assay, with the key difference being the choice of radioligand and the need to mask σ1 receptors.
-
Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) is commonly used. Since [3H]-DTG binds to both σ1 and σ2 receptors, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to all wells to "mask" the σ1 sites, ensuring that the measured binding is specific to σ2 receptors.[3]
Comparison of Sigma Receptor Radioligands:
| Radioligand | Target Selectivity | Application Notes |
| [3H]-(+)-pentazocine | Selective for σ1 receptors. | The preferred radioligand for direct characterization of σ1 receptor binding.[3] |
| [3H]-DTG | Non-selective for σ1 and σ2 receptors. | Used for σ2 receptor assays in the presence of a σ1 masking agent.[3] |
| [125I]-RHM-4 | High affinity and selectivity for σ2 receptors. | An emerging alternative to [3H]-DTG that may not require a masking agent. |
Concluding Remarks for the Senior Application Scientist
The in vitro biological evaluation of "this compound" derivatives requires a rational, target-based approach. Based on the well-established pharmacology of the broader piperidine class, a primary screening cascade should focus on acetylcholinesterase, monoamine oxidases, and sigma receptors.
-
For initial high-throughput screening, the Ellman's assay for AChE inhibition and the kynuramine-based assay for MAO inhibition offer a balance of simplicity, cost-effectiveness, and reliability.
-
For compounds showing promising activity, radioligand binding assays for σ1 and σ2 receptors are essential to determine affinity and selectivity.
By employing these robust and well-characterized in vitro protocols, researchers can efficiently profile the biological activity of novel "this compound" derivatives, paving the way for the identification of promising lead compounds for the treatment of a range of CNS disorders. Subsequent studies should then progress to cell-based functional assays and in vivo models to further elucidate the therapeutic potential of these compounds.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology. Humana, New York, NY. [Link]
-
Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to Privileged Scaffolds: Comparing the Efficacy of Ligands Derived from N,N-Dimethyl-1-piperidin-3-ylmethanamine and Other Key Heterocyclic Motifs
Introduction: The Strategic Imperative of Scaffold Selection in Drug Discovery
In the intricate chess game of drug discovery, the selection of a core molecular scaffold is a pivotal opening move, profoundly influencing the trajectory of a research program. This decision dictates not only the physicochemical properties and synthetic accessibility of a lead series but also its ultimate biological efficacy and safety profile. Among the pantheon of "privileged structures" in medicinal chemistry, saturated nitrogen-containing heterocycles have demonstrated remarkable utility, consistently yielding potent and selective ligands for a multitude of biological targets.[1]
This guide provides an in-depth, evidence-based comparison of ligands derived from the versatile N,N-Dimethyl-1-piperidin-3-ylmethanamine scaffold and its congeners against other prominent heterocyclic and acyclic frameworks. We will delve into the nuances of structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their quest for novel therapeutics.
The this compound Scaffold: A Versatile Framework for CNS and Opioid Receptor Modulation
The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, prized for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with a wide array of receptors.[1] The this compound scaffold, in particular, has emerged as a fruitful starting point for the development of potent analgesics, with notable success in targeting the µ-opioid receptor (MOR).
A prime example of the successful exploitation of this scaffold is a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives.[2] These compounds were designed as analogs of Tramadol and have demonstrated high affinity and selectivity for the MOR.[2]
Comparative Efficacy Analysis: Piperidine vs. Other Scaffolds at the µ-Opioid Receptor
To objectively assess the efficacy of the this compound scaffold, we will compare the biological data of its derivatives with ligands based on other common scaffolds, such as pyrrolidine, azetidine, and acyclic structures, all targeting the MOR.
| Scaffold Class | Representative Compound | Target | Binding Affinity (Ki, nM) | In Vivo Efficacy (ED50, mg/kg) | Reference |
| Piperidine | Compound 2a | µ-Opioid Receptor | 7.3 ± 0.5 | 3.1 (hot plate) | [2] |
| δ-Opioid Receptor | 849.4 ± 96.6 | [2] | |||
| κ-Opioid Receptor | 49.1 ± 6.9 | [2] | |||
| Acyclic | PZM21 | µ-Opioid Receptor | Agonist (EC50 = 180 nM in Gi/o signaling assay) | Equi-analgesic to 10 mg/kg morphine at 40 mg/kg | [3] |
| Pyrrolidine | Thiourea Derivatives | µ-Opioid Receptor | Good binding affinities (specific Ki values vary with substitution) | Antagonistic activity demonstrated | [4] |
| Tetrahydroquinoline | Peptidomimetic Ligands | µ-Opioid Receptor | High affinity (Ki values in the low nM range) | Potent agonists | [5][6] |
Analysis of Comparative Data:
The data clearly illustrates the high potency of ligands derived from the 3-((dimethylamino)methyl)piperidine scaffold for the µ-opioid receptor. Compound 2a , a representative of this class, exhibits a remarkable single-digit nanomolar binding affinity for the MOR, coupled with excellent selectivity over the δ- and κ-opioid receptors.[2] Furthermore, its potent in vivo analgesic effect, with an ED50 of 3.1 mg/kg in the hot plate test, underscores the therapeutic potential of this scaffold.[2]
In comparison, while the acyclic MOR agonist PZM21 also demonstrates efficacy, it is noteworthy that PZM21 was identified through computational docking of over 3 million molecules, highlighting the potentially more straightforward path to potent ligands offered by privileged scaffolds like piperidine.[3] Pyrrolidine-based ligands, in this specific example, were developed as antagonists, showcasing how a change in the heterocyclic core can dramatically alter the pharmacological profile.[4] Tetrahydroquinoline-based peptidomimetics also show high potency, indicating that fused ring systems can be effective alternatives.[5][6]
The superior efficacy of the piperidine scaffold in this context can be attributed to several factors:
-
Optimal Conformation: The chair conformation of the piperidine ring can pre-organize the substituents in a spatially favorable arrangement for binding to the receptor.
-
Basic Nitrogen: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue in the receptor binding pocket.
-
Lipophilicity: The piperidine ring contributes to the overall lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and reach CNS targets.
Scaffold Hopping: A Case Study of Piperidine vs. Piperazine for Dual-Target Ligands
The strategic replacement of one scaffold with another, a technique known as "scaffold hopping," can be a powerful tool to modulate the pharmacological profile of a ligand series. A compelling example is the comparison of piperidine and piperazine derivatives as antagonists for the histamine H3 and sigma-1 receptors.
In a study exploring dual-acting ligands, it was found that the piperidine moiety was a critical structural element for achieving high affinity at both receptors .[7] Specifically, the replacement of a piperazine ring with a piperidine ring in one analog resulted in a dramatic increase in sigma-1 receptor affinity (Ki changing from 1531 nM to 3.64 nM) while maintaining high affinity for the histamine H3 receptor.[7] This highlights how a subtle change in the scaffold can lead to a significant and desirable shift in the selectivity profile.
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure the scientific integrity of our comparisons, it is essential to employ robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize the efficacy of novel ligands.
Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human µ-opioid receptor.
-
Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
Radioligand (e.g., [3H]DAMGO) at a concentration close to its Kd.
-
Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (e.g., naloxone) for non-specific binding.
-
Assay buffer to a final volume of 200 µL.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Protocol 2: Synthesis of 3-((Dimethylamino)methyl)piperidine Derivatives
The following is a representative synthetic route for the preparation of 3-aminomethyl-piperidine derivatives, which can be further elaborated to yield N,N-dimethylated analogs.
Synthetic Pathway Diagram:
Caption: Synthesis of 3-aminomethyl-piperidine derivatives.
Step-by-Step Methodology (adapted from[2]):
-
Reduction of Piperidine-3-carboxylic acid amide:
-
To a stirred solution of lithium aluminum hydride (LiAlH4) (2.0 equivalents) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add piperidine-3-carboxylic acid amide (1.0 equivalent) portionwise.
-
After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture and quench by the dropwise addition of a saturated aqueous solution of sodium sulfate until no further gas evolution is observed.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminomethyl-piperidine.
-
Purify the crude product by distillation to yield the pure amine.
-
-
N,N-Dimethylation (Illustrative Example - Eschweiler-Clarke Reaction):
-
To a solution of 3-aminomethyl-piperidine in formic acid, add aqueous formaldehyde.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction to room temperature and basify with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by chromatography or distillation.
-
Conclusion: The Enduring Value of Privileged Scaffolds
The this compound scaffold and its derivatives represent a powerful platform for the discovery of potent and selective ligands, particularly for CNS targets like the µ-opioid receptor. The comparative analysis presented in this guide underscores the strategic advantage of employing such privileged structures in drug discovery campaigns. By leveraging the inherent properties of these scaffolds and applying rigorous experimental evaluation, researchers can significantly enhance the probability of success in identifying novel and effective therapeutic agents. The provided protocols offer a solid foundation for the synthesis and characterization of these promising molecules, paving the way for the next generation of innovative medicines.
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SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. (2021). ACS Chemical Neuroscience. [Link]
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A Senior Application Scientist's Guide to Assessing Metabolic Stability: A Case Study with N,N-Dimethyl-1-piperidin-3-ylmethanamine Derivatives
For researchers, scientists, and drug development professionals, understanding and optimizing a compound's metabolic stability is a cornerstone of successful drug design.[1][2][3] A drug candidate with poor metabolic stability is often rapidly cleared from the body, leading to insufficient therapeutic exposure and potentially the formation of toxic metabolites.[1][4] This guide provides an in-depth, practical comparison of methodologies to assess the metabolic stability of a series of hypothetical derivatives of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a scaffold of interest in medicinal chemistry.[5][6]
This document is structured to provide not just protocols, but the scientific reasoning behind the experimental design, empowering researchers to make informed decisions in their own drug discovery programs. We will delve into the causality of experimental choices and present a self-validating system of protocols.
The Central Role of Metabolic Stability in Drug Discovery
The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by enzymes in the liver, such as the cytochrome P450 (CYP) superfamily.[7][8] These enzymes are responsible for the biotransformation of a vast array of xenobiotics, including drugs.[7][9] The rate and extent of this metabolism, termed metabolic stability, directly influence a drug's pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[10][11] Therefore, early assessment of metabolic stability is critical for identifying and optimizing promising lead compounds.[4][12][13]
Our case study focuses on the this compound scaffold. The piperidine ring is a common motif in many pharmaceuticals, and its metabolic fate can be influenced by substitutions on the ring and the nitrogen atom.[5][14] Understanding how structural modifications to this core affect its metabolic stability is key to designing derivatives with improved drug-like properties.
Experimental Assessment of Metabolic Stability: A Two-Pronged Approach
To gain a comprehensive understanding of a compound's metabolic fate, we employ a combination of in vitro assays that model different aspects of in vivo metabolism. The two primary assays we will discuss are the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Liver Microsomal Stability Assay: Interrogating Phase I Metabolism
The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the CYP450s responsible for Phase I (oxidative) metabolism.[8][15][16] The microsomal stability assay provides a robust and high-throughput method to assess a compound's susceptibility to this primary clearance pathway.[15][17][18]
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4). This system ensures a sustained supply of the essential cofactor NADPH for CYP450 enzymes.[19][20]
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-mediated enzyme inhibition.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard. The cold acetonitrile precipitates the microsomal proteins, thereby stopping all enzymatic activity.[15][21]
-
-
Sample Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.[17][22][23]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Plasma Stability Assay: Assessing Hydrolytic Degradation
While the liver is the primary metabolic organ, drugs can also be metabolized in the bloodstream by plasma enzymes, such as esterases and amidases.[24][25] This is particularly relevant for compounds containing labile functional groups like esters or amides.[26] The plasma stability assay helps to identify such liabilities early in the drug discovery process.[25][27][28]
Caption: Workflow for the Plasma Stability Assay.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human plasma at 37°C.
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the plasma. The final DMSO concentration should be kept below 0.5%.
-
Incubate the plate at 37°C.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Comparative Analysis of Hypothetical this compound Derivatives
To illustrate the application of these assays, let's consider a series of hypothetical derivatives of this compound with structural modifications designed to modulate their metabolic stability.
| Compound ID | Structure | Modification Rationale |
| Parent | This compound | The unsubstituted parent scaffold. |
| Derivative A | Introduction of a gem-dimethyl group on the piperidine ring | Steric hindrance to potentially block CYP-mediated oxidation of the piperidine ring.[29] |
| Derivative B | Replacement of N-methyl groups with a cyclopropyl group | To decrease N-dealkylation, a common metabolic pathway for tertiary amines. |
| Derivative C | Introduction of an ester functional group | To assess susceptibility to plasma esterases, potentially for a prodrug strategy.[25] |
| Derivative D | Fluorination of the piperidine ring | To block potential sites of metabolism through the high bond strength of the C-F bond. |
Hypothetical Experimental Data
| Compound ID | Liver Microsomal t½ (min) | Liver Microsomal CLint (µL/min/mg protein) | Plasma Stability (% remaining at 120 min) |
| Parent | 25 | 27.7 | >95% |
| Derivative A | 45 | 15.4 | >95% |
| Derivative B | >60 | <11.5 | >95% |
| Derivative C | 28 | 24.8 | 15% |
| Derivative D | 55 | 12.6 | >95% |
Interpretation of Results
-
Parent Compound: Exhibits moderate metabolic stability in liver microsomes and is highly stable in plasma. This suggests that the primary route of clearance is likely hepatic metabolism.
-
Derivative A: The introduction of the gem-dimethyl group led to a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. This supports the hypothesis that the piperidine ring is a site of metabolism in the parent compound, and the steric bulk of the gem-dimethyl group hinders enzymatic access.[29]
-
Derivative B: The replacement of the N-methyl groups with a more metabolically robust cyclopropyl group resulted in a dramatic improvement in metabolic stability, with the half-life exceeding the duration of the assay. This strongly indicates that N-dealkylation is a major metabolic pathway for the parent compound.
-
Derivative C: As expected, the introduction of an ester group rendered the compound highly susceptible to hydrolysis in plasma, with only 15% remaining after 2 hours. Its stability in liver microsomes was comparable to the parent, suggesting that plasma hydrolysis is the dominant clearance pathway for this derivative. This highlights the importance of conducting both assays to get a complete metabolic picture.
-
Derivative D: Fluorination of the piperidine ring also led to a notable improvement in metabolic stability. This is a common strategy in medicinal chemistry to block metabolically labile positions.[30]
Strategic Application of Metabolic Stability Data in Drug Discovery
The data generated from these assays provides actionable insights for medicinal chemists to guide the optimization of lead compounds.
Caption: Decision-making based on metabolic stability data.
By systematically modifying the chemical structure and assessing the impact on metabolic stability, researchers can build a structure-metabolism relationship (SMR). This knowledge is invaluable for designing new derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of success in later stages of drug development. Strategies to enhance metabolic stability include introducing electron-withdrawing groups, reducing lipophilicity, and incorporating steric shields.[30][31]
Conclusion
The assessment of metabolic stability is a critical, data-driven process in modern drug discovery. The liver microsomal and plasma stability assays are powerful, complementary tools that provide essential information about a compound's potential pharmacokinetic behavior. By understanding the principles behind these assays and thoughtfully interpreting the data, researchers can make informed decisions to guide the design of more effective and safer medicines. The case study of this compound derivatives, while hypothetical, illustrates a rational approach to leveraging metabolic stability data for lead optimization.
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A Comparative Guide to the X-ray Crystallography of N,N-Dimethyl-1-piperidin-3-ylmethanamine Derivative Co-crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for the synthesis and X-ray crystallographic analysis of co-crystals involving derivatives of N,N-Dimethyl-1-piperidin-3-ylmethanamine. As a foundational scaffold in medicinal chemistry, understanding and manipulating the solid-state properties of its derivatives through co-crystallization is paramount for enhancing drug efficacy and manufacturability. This document offers a comparative analysis of common co-crystallization techniques, supported by detailed experimental protocols and data interpretation strategies.
Introduction to Co-crystallization of Piperidine Derivatives
Co-crystals are multi-component crystals in which an active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, such as hydrogen bonds.[1][2] For piperidine derivatives like this compound, which possess hydrogen bond donors and acceptors, co-crystallization presents a significant opportunity to improve physicochemical properties like solubility, stability, and bioavailability without altering the chemical structure of the API.[2][3]
The successful formation and characterization of co-crystals hinge on two critical stages: screening for suitable co-formers and crystallization conditions, followed by definitive structural elucidation, primarily through X-ray diffraction.[4][5] This guide will compare and contrast common techniques for these stages, providing a framework for systematic co-crystal development.
Comparative Analysis of Co-crystal Screening and Synthesis Methods
The choice of co-crystallization method can significantly impact the outcome, including whether a co-crystal forms at all, the resulting polymorphic form, and the quality of the crystals obtained.[6][7] Below is a comparison of three widely used techniques: Liquid-Assisted Grinding (LAG), Solvent Evaporation, and Slurry Crystallization.
| Method | Principle | Advantages | Disadvantages | Ideal For |
| Liquid-Assisted Grinding (LAG) | Mechanochemical grinding of the API and co-former with a small amount of solvent to facilitate molecular mobility and co-crystal formation.[6][8] | Rapid screening, requires minimal material, environmentally friendly (low solvent usage), can produce kinetic phases.[6][9] | May produce amorphous material or require further optimization for single crystal growth, potential for mechanochemical degradation.[10] | High-throughput screening of multiple co-formers, discovery of new solid forms.[8] |
| Solvent Evaporation | Dissolving the API and co-former in a common solvent, followed by slow evaporation to induce co-crystallization.[6] | Can yield high-quality single crystals suitable for SCXRD, thermodynamically controlled process often yields the most stable form.[6][11] | Solvent selection is critical and can be challenging, requires congruent solubility of components, slower process.[4][6] | Growing single crystals for definitive structure elucidation, small-scale preparation of the thermodynamic product.[12] |
| Slurry Crystallization | Suspending the API and co-former in a solvent in which they are sparingly soluble and stirring for an extended period to allow for equilibration to the most stable co-crystal form.[11] | Effective for obtaining the thermodynamically most stable form, can be used for scale-up, relatively simple setup.[11] | Slower than LAG, requires careful solvent selection, may not be suitable for all systems. | Determining the most stable co-crystal form, process development and scale-up studies. |
Experimental Protocols
-
Preparation: Accurately weigh equimolar amounts (e.g., 10-20 mg total) of this compound derivative and the chosen co-former.
-
Grinding: Place the solid mixture into a milling jar (e.g., stainless steel or agate) with a milling ball.
-
Solvent Addition: Add a small volume (e.g., 10-20 µL) of a suitable solvent (e.g., methanol, ethanol, or acetonitrile). The choice of solvent can influence the outcome.[6]
-
Milling: Mill the mixture for a set time (e.g., 30-60 minutes) at a specific frequency (e.g., 20-30 Hz).
-
Analysis: Analyze the resulting powder by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.
-
Solubility Assessment: Determine the solubility of both the API and the co-former in a range of solvents to find a suitable system where both are reasonably soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the API and co-former in the chosen solvent in a 1:1 molar ratio.
-
Crystallization: Loosely cap the vial and allow the solvent to evaporate slowly at room temperature or in a controlled environment.
-
Crystal Harvesting: Once crystals have formed, carefully harvest them for Single-Crystal X-ray Diffraction (SCXRD) analysis.
X-ray Diffraction Analysis: A Comparative Overview
X-ray diffraction is the cornerstone for the characterization of pharmaceutical co-crystals.[13][14] Both Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) provide critical, yet distinct, information.
| Technique | Information Provided | Sample Requirement | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, purity assessment, polymorphism screening, quantitative analysis.[9][15] | 10-50 mg of polycrystalline powder. | Rapid analysis, non-destructive, suitable for bulk sample characterization.[14] | Provides a 1D pattern, structural solution can be challenging, peak overlap can obscure minor phases. |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous determination of the crystal structure, including unit cell parameters, space group, atomic coordinates, and intermolecular interactions.[5][12] | A single, high-quality crystal (typically 0.1-0.5 mm in size). | Provides the definitive crystal structure, allows for detailed analysis of supramolecular synthons.[16] | Growing suitable single crystals can be a major bottleneck. |
Workflow for Co-crystal Characterization
The following diagram illustrates a typical workflow for the screening and structural elucidation of co-crystals.
Caption: Workflow for co-crystal screening and structural analysis.
Interpreting Crystallographic Data: A Comparative Example
Let's consider a hypothetical scenario where two different co-formers, Co-former A (a dicarboxylic acid) and Co-former B (a hydroxybenzoic acid), are screened against an this compound derivative.
| Parameter | Co-crystal with Co-former A | Co-crystal with Co-former B | Interpretation |
| PXRD Pattern | New peaks observed at 8.5°, 12.3°, and 15.7° 2θ that are not present in the starting materials. | New peaks observed at 7.9°, 14.2°, and 21.5° 2θ. | Both experiments likely resulted in the formation of new crystalline phases, i.e., co-crystals. |
| Crystal System (from SCXRD) | Monoclinic | Orthorhombic | The different crystal systems indicate distinct packing arrangements of the molecules in the crystal lattice. |
| Space Group | P2₁/c | Pca2₁ | The centrosymmetric space group for Co-crystal A implies that the asymmetric unit contains a racemic mixture or an achiral conformation. The non-centrosymmetric space group for Co-crystal B suggests a chiral packing arrangement. |
| Key Hydrogen Bonds | N-H···O (piperidine to carboxyl), O-H···N (carboxyl to piperidine) | O-H···N (hydroxyl to piperidine), N-H···O (piperidine to carboxyl) | The nature and geometry of these hydrogen bonds are critical for understanding the stability and properties of the co-crystals. The specific interactions can be visualized and analyzed from the solved crystal structure. |
Visualizing Supramolecular Synthons
The following diagram illustrates the potential hydrogen bonding interactions (supramolecular synthons) between the this compound derivative and a generic carboxylic acid co-former.
Caption: Potential hydrogen bonding synthons in a co-crystal.
Conclusion
The formation and characterization of co-crystals of this compound derivatives require a systematic and comparative approach. The choice of screening method, crystallization technique, and analytical tool each play a crucial role in the successful development of novel solid forms with enhanced properties. By leveraging a combination of rapid screening methods like LAG and definitive structural analysis by SCXRD, researchers can efficiently explore the co-crystal landscape and identify promising candidates for further pharmaceutical development. This guide provides a foundational framework for these endeavors, emphasizing the importance of methodical experimentation and thorough data interpretation.
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Dai, X. L., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. [Link]
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PubChem. This compound. PubChem. [Link]
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Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. PubMed. [Link]
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Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. PubMed. [Link]
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(R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. Chemsrc.com. [Link]
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X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]
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LC-MS/MS method for quantification of "N,N-Dimethyl-1-piperidin-3-ylmethanamine" in biological samples
An In-Depth Technical Guide to the Bioanalytical Quantification of N,N-Dimethyl-1-piperidin-3-ylmethanamine using LC-MS/MS
A Senior Application Scientist's Comparative Guide for Method Development and Validation
For researchers in drug development and clinical diagnostics, the accurate quantification of small molecules in complex biological matrices is a cornerstone of reliable data. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of this compound, a polar, basic compound, in biological samples. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, grounding our recommendations in established scientific principles and regulatory standards to ensure your methods are robust, reproducible, and defensible.
Understanding the Analyte: Physicochemical Properties
This compound is a small molecule characterized by two tertiary amine functional groups, making it basic and highly polar. These features are critical as they dictate the entire analytical strategy, from sample preparation to chromatographic separation.
| Property | Value | Implication for Bioanalysis |
| Molecular Formula | C₈H₁₈N₂ | - |
| Molecular Weight | 142.24 g/mol [1][2][3] | Suitable for standard mass spectrometry range. |
| Structure | A piperidine ring with a dimethylaminomethyl substituent. | Contains two basic nitrogen atoms, ideal for positive ion electrospray ionization (ESI+). |
| Calculated XLogP3 | 0.6[1] | Indicates high polarity, suggesting poor retention on traditional reversed-phase (RP) columns and challenges with Liquid-Liquid Extraction (LLE) into non-polar solvents. |
| pKa (Predicted) | Strongest Basic: ~10.5-11.0 | The molecule will be positively charged ([M+H]⁺) in typical acidic mobile phases used for LC-MS. |
The Crucial Role of the Internal Standard (IS)
For any robust LC-MS/MS assay, an appropriate internal standard is non-negotiable. It corrects for variability during sample preparation and analysis.[4][5] The gold standard is a Stable Isotope Labeled (SIL) Internal Standard , such as d₆-N,N-Dimethyl-1-piperidin-3-ylmethanamine.
-
Why a SIL-IS is Superior: A SIL-IS is chemically identical to the analyte, meaning it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects.[6] Its different mass allows the mass spectrometer to distinguish it from the analyte.
-
Alternative (Analog IS): If a SIL-IS is unavailable, a close structural analog can be used. However, this is a compromise, as minor structural differences can lead to different chromatographic retention and ionization efficiency, potentially compromising data accuracy.[7]
A Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to isolate the analyte from interfering matrix components (proteins, salts, phospholipids) while maximizing recovery.[8] We will compare three common techniques for this compound.
Protein Precipitation (PPT)
This technique uses a solvent (e.g., acetonitrile) to denature and precipitate proteins.
-
Mechanism: The addition of a water-miscible organic solvent disrupts the solvation of proteins, causing them to "crash" out of solution. After centrifugation, the supernatant containing the analyte is collected.[9]
-
Advantages: Fast, simple, and inexpensive. High throughput is easily achievable.
-
Disadvantages: It is a non-selective method, resulting in a "dirty" extract. It does not remove other endogenous components like salts and phospholipids, leading to a high risk of matrix effects (ion suppression or enhancement).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically aqueous and organic.[10]
-
Mechanism: For a basic compound like this compound, the pH of the aqueous sample is raised (e.g., with ammonium hydroxide) to deprotonate the analyte, making it less polar. It can then be extracted into a moderately polar organic solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate.
-
Advantages: Can produce a much cleaner extract than PPT, reducing matrix effects.
-
Disadvantages: Due to the analyte's inherent polarity (XLogP3 of 0.6), achieving high recovery can be challenging even after pH adjustment. The method is more labor-intensive and uses larger volumes of organic solvents.[10]
Solid-Phase Extraction (SPE)
SPE is a highly selective and effective technique that uses a solid sorbent to bind the analyte, which is then washed to remove interferences and selectively eluted.[8] For this analyte, a Mixed-Mode Cation-Exchange SPE is the superior choice.
-
Mechanism: Mixed-mode SPE combines two retention mechanisms. For example, a sorbent with both C8 (reversed-phase) and sulfonic acid (strong cation-exchange) groups.
-
Load: The sample is loaded under acidic conditions (e.g., pH < 4), where the analyte is positively charged and strongly retained by the cation-exchange groups.
-
Wash 1: An acidic wash (e.g., 0.1% formic acid in water) removes polar interferences.
-
Wash 2: A methanol wash removes non-polar, non-basic interferences retained by the C8 groups.
-
Elute: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the analyte, disrupting its interaction with the cation-exchange sorbent and eluting it in a clean solution.
-
-
Advantages: Provides the cleanest extracts, significantly minimizing matrix effects and improving assay sensitivity. High selectivity.
-
Disadvantages: Most expensive and complex method to develop.
Comparative Summary of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE |
| Selectivity | Low | Moderate | Very High |
| Matrix Effect Risk | High | Moderate | Low |
| Typical Recovery | >90% (but with matrix) | 60-85% (analyte dependent) | >90% |
| Throughput | High | Low-Moderate | Moderate-High (with automation) |
| Cost per Sample | Low | Low-Moderate | High |
| Recommendation | Suitable for early discovery; not recommended for regulated validation. | Viable, but requires careful optimization of pH and solvent. | Highly Recommended for regulated bioanalysis due to superior cleanliness and selectivity. |
Chromatographic Separation Strategies
The high polarity of this compound presents a significant challenge for traditional reversed-phase chromatography, where it may elute at or near the void volume.[11]
Comparison of LC Approaches
-
Reversed-Phase with Aqueous-Stable C18 Column:
-
Concept: Traditional C18 columns can suffer from "phase collapse" under the high aqueous mobile phase conditions needed to retain polar compounds, leading to poor reproducibility.[12] Aqueous-stable columns (often with polar-embedded or polar-endcapped functionalities) are designed to prevent this and provide better retention for polar analytes.
-
Mobile Phase: A gradient starting with a high aqueous component (e.g., 98% water with 0.1% formic acid) and ramping to a high organic component (e.g., acetonitrile with 0.1% formic acid). The formic acid ensures the analyte is protonated, which generally improves peak shape for basic compounds on silica-based columns.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Concept: HILIC uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent. The analyte partitions between the organic mobile phase and a water-enriched layer adsorbed on the surface of the stationary phase, providing excellent retention for highly polar compounds.
-
Mobile Phase: A typical HILIC mobile phase consists of >80% acetonitrile with an aqueous buffer (e.g., 10 mM ammonium formate). Ammonium formate is an excellent choice as it is volatile and compatible with mass spectrometry.
-
Recommendation
For this compound, HILIC is often the more robust and reliable approach . It is specifically designed for such polar molecules and typically provides superior retention and peak shape compared to reversed-phase methods.[12]
Mass Spectrometric Detection and Method Validation
MS/MS Parameter Optimization
-
Ionization: Given the two basic nitrogen atoms, positive ion electrospray ionization (ESI+) will be highly efficient.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its exceptional selectivity and sensitivity. This involves monitoring a specific precursor ion -> fragment ion transition.
-
Hypothetical MRM Transitions:
-
Precursor Ion: The protonated molecule [M+H]⁺ at m/z 143.2.
-
Fragment Ions: Optimization would be performed by direct infusion of a standard solution. Plausible fragments could arise from the neutral loss of the dimethylamine group or cleavage of the piperidine ring. For example, a transition of 143.2 -> 82.1 (corresponding to the piperidinemethyl cation) could be a primary candidate. A second, confirmatory transition would also be monitored.
-
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines from agencies like the FDA and EMA to ensure it is fit for purpose.[13][14][15]
Key Validation Parameters and Acceptance Criteria (ICH M10 Harmonized Guideline)[13]
| Parameter | Purpose | Acceptance Criteria (for LC-MS/MS) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | In at least 6 unique blank matrix lots, response should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[15] |
| Calibration Curve | To define the relationship between concentration and response. | A minimum of 6 non-zero standards. 75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyzed at LLOQ, Low, Mid, and High QC levels (n≥5). Mean accuracy must be within ±15% of nominal (±20% at LLOQ). Precision (CV) must be ≤15% (≤20% at LLOQ).[13] |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization. | The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | While not requiring a specific acceptance criterion, recovery should be consistent and reproducible across the concentration range. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration.[13] |
| Incurred Sample Reanalysis (ISR) | To confirm the reproducibility of the method with study samples. | At least 67% of the re-assayed samples must have a percentage difference within ±20% of the mean of the initial and re-assayed values.[13] |
Detailed Experimental Protocols
Protocol 1: Mixed-Mode SPE & HILIC-MS/MS (Recommended)
-
Sample Preparation (Mixed-Mode Cation-Exchange SPE):
-
Pipette 100 µL of biological sample (plasma, urine), calibration standards, or QCs into a 96-well plate.
-
Add 25 µL of the internal standard working solution (e.g., d₆-analyte in 50% methanol).
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition a mixed-mode SPE plate with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 2% formic acid.
-
Load the entire pre-treated sample onto the SPE plate.
-
Wash the plate with 1 mL of 2% formic acid in water.
-
Wash the plate with 1 mL of methanol.
-
Dry the plate under vacuum or positive pressure for 5 minutes.
-
Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[16]
-
Reconstitute in 100 µL of 90:10 acetonitrile:water with 10 mM ammonium formate.
-
-
LC-MS/MS Conditions (HILIC):
-
LC Column: HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B (0-0.5 min), ramp to 50% B (0.5-2.5 min), hold at 50% B (2.5-3.0 min), return to 95% B (3.1 min), equilibrate (3.1-4.0 min).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI+, MRM mode (e.g., monitoring m/z 143.2 -> 82.1).
-
Protocol 2: Protein Precipitation & Aqueous RP-MS/MS (Alternative)
-
Sample Preparation (PPT):
-
Pipette 100 µL of sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean plate or vial for injection.
-
-
LC-MS/MS Conditions (Aqueous Reversed-Phase):
-
LC Column: Aqueous C18 column (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 2% B (0-0.5 min), ramp to 95% B (0.5-3.0 min), hold at 95% B (3.0-3.5 min), return to 2% B (3.6 min), equilibrate (3.6-4.5 min).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI+, MRM mode.
-
Conclusion
While a simple protein precipitation method may suffice for preliminary, non-regulated studies, a robust and reliable quantification of this compound in biological samples for regulatory submission demands a more sophisticated approach. The inherent polarity and basicity of the analyte make a combination of mixed-mode cation-exchange solid-phase extraction and HILIC chromatography the scientifically superior strategy. This combination provides the highest degree of selectivity and sensitivity by effectively removing matrix interferences and achieving excellent chromatographic retention and peak shape. Adherence to stringent validation criteria outlined by regulatory bodies like the FDA and EMA is paramount to ensure the generation of high-quality, reproducible, and defensible bioanalytical data.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16768076, this compound. PubChem. [Link]
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van de Merbel, N. C. (2000). LC-MS-MS experiences with internal standards. Chromatographia, 51(S1), S23-S27. [Link]
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Al-Soud, Y. A., & Al-Masri, W. M. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of Analytical Methods in Chemistry, 2025, 1-13. [Link]
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Zhang, L., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]
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Navigating the Chiral Landscape: A Comparative Guide to the Synthesis of Enantiomerically Pure N,N-Dimethyl-1-piperidin-3-ylmethanamine
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The precise three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This guide provides an in-depth comparison of validated synthetic routes to enantiomerically pure N,N-Dimethyl-1-piperidin-3-ylmethanamine, a valuable chiral building block in the synthesis of various pharmaceutical agents.
This document moves beyond a simple recitation of protocols to offer a critical evaluation of competing strategies, grounded in experimental data and mechanistic understanding. We will explore two primary approaches: the asymmetric synthesis from a chiral precursor and the classical resolution of a racemic mixture. Each pathway will be detailed with step-by-step protocols, comparative data, and an analysis of the underlying principles that govern their efficacy and stereochemical outcome.
Strategic Approaches to Enantiopurity
The synthesis of enantiomerically pure this compound presents a common challenge in asymmetric synthesis: the stereocontrolled formation of a chiral center within a heterocyclic scaffold. The two principal strategies evaluated here offer distinct advantages and disadvantages in terms of efficiency, cost, and scalability.
Route 1: Asymmetric Synthesis from a Chiral Pool Precursor
This strategy leverages a readily available, enantiomerically pure starting material to introduce the desired stereochemistry at the outset of the synthesis. (S)- or (R)-Nipecotic acid, derived from the corresponding amino acid, serves as an excellent chiral precursor. This approach ensures the final product's enantiomeric purity is directly linked to the starting material's optical purity.
Route 2: Classical Resolution of a Racemic Mixture
This traditional yet robust method involves the synthesis of the target molecule as a racemic mixture, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. While this method can be highly effective, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture.
Comparative Analysis of Synthetic Routes
The following sections provide a detailed examination of the two synthetic pathways, including experimental protocols and a discussion of the critical parameters influencing their success.
Route 1: Asymmetric Synthesis via (S)-Nipecotic Acid
This route begins with the commercially available and enantiomerically pure (S)-nipecotic acid. The key transformations involve the reduction of the carboxylic acid to a primary alcohol, conversion to a suitable leaving group, and subsequent displacement with dimethylamine, followed by N-methylation of the piperidine nitrogen. A more direct approach involves the conversion of the carboxylic acid to an amide, followed by reduction.
Workflow of Asymmetric Synthesis:
Caption: Asymmetric synthesis of (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine.
Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of (S)-N,N-Dimethylpiperidine-3-carboxamide
-
To a solution of (S)-nipecotic acid (1 equiv.) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a solution of dimethylamine (2.5 equiv.) in dichloromethane at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Step 2: Reduction of (S)-N,N-Dimethylpiperidine-3-carboxamide
-
To a suspension of lithium aluminum hydride (2 equiv.) in anhydrous tetrahydrofuran (THF), add a solution of (S)-N,N-dimethylpiperidine-3-carboxamide (1 equiv.) in anhydrous THF dropwise at 0 °C.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield enantiomerically pure (S)-N,N-Dimethyl-1-piperidin-3-ylmethanamine.
Data Summary: Asymmetric Synthesis Route
| Step | Transformation | Reagents | Typical Yield | Enantiomeric Excess (ee) |
| 1 | Amide Formation | SOCl₂, Dimethylamine | 85-95% | >99% |
| 2 | Amide Reduction | LiAlH₄ | 70-85% | >99% |
Causality Behind Experimental Choices:
-
The use of thionyl chloride to form the acid chloride in situ provides a highly reactive intermediate for the subsequent amidation with dimethylamine.
-
Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality to the corresponding amine without affecting the stereocenter. The careful quenching procedure is critical for safety and to facilitate the workup.
Route 2: Synthesis and Resolution of Racemic this compound
This approach begins with the synthesis of the racemic target molecule, which is then resolved into its constituent enantiomers. The synthesis of the racemic amine can be efficiently achieved via reductive amination of 1-Boc-3-piperidone.
Workflow of Synthesis and Resolution:
Caption: Synthesis and resolution of this compound.
Experimental Protocol: Synthesis and Resolution
Step 1: Synthesis of tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate [1]
-
To a solution of 1-Boc-3-piperidone (1 equiv.) in dichloromethane, add a solution of dimethylamine in THF (3 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium triacetoxyborohydride (2 equiv.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Step 2: Deprotection and N-Methylation (Eschweiler-Clarke Reaction) [2]
-
Dissolve the product from Step 1 in an excess of formic acid and formaldehyde solution.
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH pellets) at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound.
Step 3: Chiral Resolution with (+)-Tartaric Acid [3][4]
-
Dissolve the racemic amine (1 equiv.) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 equiv.) in the same solvent, with gentle heating if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To obtain higher enantiomeric purity, the crystals can be recrystallized from the same solvent.
-
Liberate the free amine from the salt by treatment with a base (e.g., aqueous NaOH) and extract with an organic solvent.
-
Dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine. The enantiomeric excess can be determined by chiral HPLC.
Data Summary: Synthesis and Resolution Route
| Step | Transformation | Reagents | Typical Yield | Enantiomeric Excess (ee) |
| 1 | Reductive Amination | Dimethylamine, NaBH(OAc)₃ | 80-90% | N/A (racemic) |
| 2 | Deprotection & N-Methylation | HCOOH, HCHO | 75-85% | N/A (racemic) |
| 3 | Chiral Resolution | (+)-Tartaric Acid | 35-45% (of one enantiomer) | >98% after recrystallization |
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, tolerating a wide range of functional groups.
-
The Eschweiler-Clarke reaction is a classic and efficient method for the exhaustive methylation of primary and secondary amines to tertiary amines without the formation of quaternary ammonium salts.[2][5] The use of formic acid as both the reducing agent and solvent simplifies the reaction setup.
-
The choice of resolving agent and solvent is critical for successful resolution. Tartaric acid is a readily available and inexpensive chiral resolving agent. The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts.
Alternative and Emerging Methodologies
The field of asymmetric synthesis is continually evolving. For the synthesis of chiral 3-substituted piperidines, several modern catalytic asymmetric methods have shown great promise. These include:
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method allows for the direct and highly enantioselective synthesis of 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which can then be reduced to the corresponding piperidines.[6][7]
-
Chemo-enzymatic Dearomatization: This approach utilizes a combination of chemical and biocatalytic steps to achieve the asymmetric dearomatization of pyridines, providing access to a wide range of chiral piperidine derivatives.
These cutting-edge techniques offer the potential for higher efficiency and stereoselectivity compared to classical methods, although they may require more specialized catalysts and reaction conditions.
Conclusion
The synthesis of enantiomerically pure this compound can be successfully achieved through multiple synthetic strategies. The choice of the optimal route will depend on various factors, including the availability of starting materials, cost considerations, desired scale, and the specific stereoisomer required.
The asymmetric synthesis from (S)- or (R)-nipecotic acid offers a direct and highly stereocontrolled route, ensuring high enantiomeric purity. This is often the preferred method when a specific enantiomer is required and the chiral starting material is readily accessible.
For researchers at the forefront of drug discovery, an understanding of these diverse synthetic approaches is crucial for the efficient and effective development of novel chiral therapeutics.
References
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Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]
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Li, G., et al. Strategies for chiral separation: from racemate to enantiomer. Cell Rep. Phys. Sci.2023 , 4 (6), 101445. [Link]
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Wang, C., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023 , 28 (17), 6299. [Link]
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Yadav, J. S., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2015 , 54B (5), 688-692. [Link]
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Bull, J. A., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chem. Sci.2021 , 12 (4), 1438-1447. [Link]
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Mishra, S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.2023 , 145 (25), 14221–14226. [Link]
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Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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A Senior Application Scientist's Guide to Assessing the ADME Properties of N,N-Dimethyl-1-piperidin-3-ylmethanamine-Containing Compounds
Introduction: The N,N-Dimethyl-1-piperidin-3-ylmethanamine Scaffold and the Imperative of Early ADME Assessment
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and the ability to form critical hydrogen bonds, which can enhance a molecule's interaction with its biological target.[1] The specific scaffold under consideration, this compound, incorporates a tertiary amine, a common feature in CNS-active compounds and other therapeutic agents.[3]
However, the very features that make this scaffold attractive can also introduce significant liabilities in its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Properties like high basicity can lead to off-target effects, such as hERG channel inhibition, while the piperidine ring itself can be a site for metabolic attack.[4][5] Therefore, a rigorous and early assessment of ADME properties is not merely a checkbox in the drug discovery process; it is a critical, data-driven strategy to mitigate the risk of late-stage clinical failures.[6][7]
This guide provides a comprehensive framework for characterizing the ADME profile of drug candidates containing the this compound scaffold. We will delve into the critical experimental assays, explaining the causality behind their design and how to interpret the resulting data. This is a self-validating system of protocols designed to build a robust, decision-driving dataset for your lead optimization program.
Structural Considerations and Key ADME Questions
Before embarking on experimental work, a structural analysis of the this compound scaffold allows us to formulate key hypotheses and design a targeted experimental cascade.
-
High Basicity (pKa): The presence of two tertiary amine groups suggests a relatively high pKa. This can enhance aqueous solubility but may also lead to high lysosomal trapping and potential for phospholipidosis. A key liability for many basic amines is the inhibition of the hERG potassium channel, a major cause of drug-induced cardiac arrhythmias.[8]
-
Metabolic Stability: The piperidine ring and the N-dimethyl moiety are potential sites for metabolism by Cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation of the dimethylamine and oxidation at the carbon atoms adjacent to the piperidine nitrogen.[1][4] The stability of this scaffold must be quantified and compared against alternatives.
-
Permeability and Efflux: While the scaffold's lipophilicity will depend on the overall molecule, tertiary amines are often substrates for efflux transporters like P-glycoprotein (P-gp).[9][10] P-gp efflux is a major hurdle for oral bioavailability and brain penetration.[11]
This initial analysis leads to a critical set of questions that our experimental plan must answer:
-
What is the passive permeability of the compound, and is it a substrate for key efflux transporters like P-gp?
-
How stable is the compound to phase I metabolism? What are its primary metabolic "soft spots"?
-
Does the compound inhibit major CYP450 enzymes, indicating a risk for drug-drug interactions (DDI)?[12]
-
Does the compound exhibit a high risk for cardiac toxicity via hERG channel inhibition?
The Experimental Cascade: A Validated Workflow for ADME Profiling
To answer these questions, we employ a tiered approach of robust in vitro ADME assays. These assays are designed to be cost-effective and have a fast turnaround time, accelerating the design-make-test-analyze cycle.[13]
Caption: Tiered ADME experimental workflow.
Permeability and Efflux Assessment: The Caco-2 Assay
Causality: To predict oral absorption, we must understand a compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is the industry gold standard, utilizing a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-gp.[14][15] By measuring transport in both directions (apical to basolateral, A→B; and basolateral to apical, B→A), we can calculate not only the apparent permeability (Papp) but also an efflux ratio (ER) to identify P-gp substrates.[16]
Experimental Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded on semipermeable Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[15]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable.[17]
-
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) compartment. For the A→B measurement, the compound is added to the apical side, and for the B→A measurement, it is added to the basolateral side.[14]
-
Incubation: The plate is incubated at 37°C with gentle shaking for a set period, typically 2 hours.[16]
-
Sampling & Analysis: After incubation, samples are taken from the receiver compartment (basolateral for A→B, apical for B→A). The concentration of the test compound is quantified using LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated for each direction.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) .
-
Data Interpretation:
| Papp (A→B) (10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | P-gp Substrate Potential |
| < 1 | Low | > 2.0 | High |
| 1 - 10 | Moderate | 1.0 - 2.0 | Moderate/Low |
| > 10 | High | < 1.0 | Unlikely |
An ER greater than 2 is a strong indicator that the compound is actively transported by an efflux pump like P-gp.[15] To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[18] A significant reduction in the ER in the presence of the inhibitor validates the compound as a P-gp substrate.
Metabolic Stability Assessment
Causality: A drug's half-life and oral bioavailability are heavily influenced by its rate of metabolism, primarily in the liver. We assess this using human liver microsomes (HLMs), which contain the major drug-metabolizing CYP450 enzymes, and later with cryopreserved hepatocytes, which provide a more complete picture by including both Phase I and Phase II metabolic enzymes and active transporters.[4][19] Comparing the stability of a novel compound to a benchmark drug provides a clear path for optimization. For piperidine-containing compounds, N-dealkylation and alpha-carbon oxidation are common metabolic routes.[4]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture Preparation: A solution containing pooled HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer is prepared.
-
Pre-incubation: The test compound and HLM solution are pre-incubated at 37°C for ~5 minutes to equilibrate.[4]
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH regenerating system, which is a necessary cofactor for CYP450 enzyme activity.[4]
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard for analytical quantification.[4]
-
Sample Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound remaining.
-
Data Analysis:
-
The natural log of the percentage of parent compound remaining is plotted against time.
-
The slope of this line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) is calculated: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[4]
-
Comparative Data Table:
| Compound | Scaffold | t½ in HLM (min) | Intrinsic Clearance (µL/min/mg) | Predicted In Vivo Clearance |
| Test Compound 1 | This compound | Experimental Value | Calculated Value | Low / Med / High |
| Benchmark Drug | e.g., Known CNS Drug | 45 | 30.8 | Moderate |
| Alternative Scaffold | e.g., Morpholine Analog | > 120 | < 11.5 | Low |
This data allows for a direct comparison of metabolic liability. If the test compound shows rapid clearance, metabolite identification studies are warranted to pinpoint the "soft spot" for medicinal chemistry efforts.[19]
Cytochrome P450 (CYP) Inhibition Assay
Causality: Inhibition of CYP enzymes is a primary cause of clinical drug-drug interactions (DDIs).[12] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the plasma levels of the second drug can rise to toxic levels.[20] An initial screen against the most important CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is essential.[21]
Experimental Protocol: CYP Inhibition IC50 Determination
-
Enzyme Preparation: Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.[21]
-
Incubation: A specific probe substrate for each CYP isoform is incubated with the enzyme source and a range of concentrations of the test compound.[20]
-
Reaction Initiation & Termination: The reaction is started with NADPH and stopped after a short incubation period with cold acetonitrile.
-
Analysis: The amount of metabolite formed from the probe substrate is measured by LC-MS/MS.
-
Data Calculation: The rate of metabolite formation is compared to a vehicle control (no test compound). The concentration of test compound that causes 50% inhibition of metabolite formation is the IC50 value.[22]
Data Interpretation and Comparison:
| CYP Isoform | Test Compound 1 IC50 (µM) | Benchmark Drug IC50 (µM) | Risk of DDI |
| CYP1A2 | > 50 | 25 | Low |
| CYP2C9 | > 50 | > 50 | Low |
| CYP2C19 | 15.2 | 45 | Low-Moderate |
| CYP2D6 | 2.8 | 8.1 | High |
| CYP3A4 | 8.9 | 12.5 | Moderate |
An IC50 value below 10 µM is often considered a potential flag, and a value below 1 µM indicates a high risk of clinical DDI, warranting further investigation.[12]
hERG Cardiac Safety Assay
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[8][23] As compounds containing basic nitrogen atoms are a known risk class for hERG inhibition, this assay is mandatory. Automated patch clamp electrophysiology is the current high-throughput standard for this assessment.[8]
Caption: Mechanism of hERG channel inhibition by a test compound.
Experimental Protocol: Automated Patch Clamp
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[8]
-
Patch Clamp: The automated system establishes a whole-cell patch clamp configuration on individual cells.[8]
-
Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current, which is recorded continuously.[24]
-
Compound Application: After establishing a stable baseline current, increasing concentrations of the test compound are applied sequentially to the cell.
-
Data Analysis: The percentage of current inhibition is measured at each concentration. These data are plotted to generate a concentration-response curve and calculate an IC50 value.[24]
Data Interpretation:
| Compound | hERG IC50 (µM) | Therapeutic Window (Cmax / hERG IC50) | Cardiac Risk |
| Test Compound 1 | Experimental Value | Calculated from PK data | Low / Med / High |
| Benchmark Drug | 12.5 | > 30x | Low |
| Positive Control (e.g., E-4031) | 0.02 | N/A | High |
A hERG IC50 value below 10 µM is a significant concern. However, the true risk is determined by the therapeutic window: the ratio between the hERG IC50 and the anticipated maximum plasma concentration (Cmax) in humans. A window of less than 30-fold is generally considered a high risk.[8]
Transition to In Vivo Pharmacokinetics
Positive results from the in vitro cascade provide the confidence to advance a compound to in vivo pharmacokinetic (PK) studies.[25] These studies in rodent models are essential to understand how the in vitro data translates into the complex biological system.[26]
A typical initial PK study involves administering the compound via both intravenous (IV) and oral (PO) routes.[27]
-
IV Dosing: Provides key parameters like Clearance (CL) and Volume of Distribution (Vss).
-
PO Dosing: Provides the oral bioavailability (F%), which is a measure of the fraction of the oral dose that reaches systemic circulation.
Comparing the in vivo clearance to the in vitro intrinsic clearance helps build a robust in vitro-in vivo correlation (IVIVC), which enhances the predictive power of our models for future compounds.[7][25]
Conclusion
The this compound scaffold presents both opportunities and challenges. Its basic nature may be key for target engagement but simultaneously introduces risks related to metabolic stability, efflux, and cardiac safety. A systematic, hypothesis-driven application of the in vitro ADME assays detailed in this guide is the most effective strategy to identify and mitigate these liabilities early. By quantitatively comparing new chemical entities against established benchmarks, research teams can make informed, data-driven decisions, ensuring that only the most promising candidates, with optimized ADME profiles, are progressed toward clinical development.
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NIH. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating N,N-Dimethyl-1-piperidin-3-ylmethanamine Derivatives and Alternatives
This guide provides a comprehensive framework for conducting and interpreting molecular docking studies of N,N-Dimethyl-1-piperidin-3-ylmethanamine derivatives. While specific docking data for this exact chemical entity is not extensively available in public literature, this guide leverages established principles and published data on analogous piperidine-containing compounds to provide a robust, scientifically-grounded protocol. We will explore the rationale behind methodological choices, present a comparative analysis with alternative scaffolds, and provide the necessary tools to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved metabolic stability, lipophilicity, and water solubility.[2] Furthermore, the piperidine moiety can readily engage in various non-covalent interactions within protein binding pockets, such as hydrogen bonds and van der Waals forces, making it a versatile component for designing potent and selective ligands.[2] Derivatives of piperidine have demonstrated a wide spectrum of biological activities, targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3][4]
This compound represents a specific structural motif within this broad class of compounds. Understanding its potential interactions with various protein targets through in silico methods like molecular docking is a critical first step in the drug discovery pipeline. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the molecular basis of interaction.[5][6] This computational approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).[7][8]
This guide will provide a detailed protocol for performing a comparative docking study, using hypothetical derivatives of this compound and comparing their performance against known protein targets and alternative chemical scaffolds.
The Docking Workflow: A Self-Validating System
A robust molecular docking protocol is a self-validating system, meaning it includes steps to ensure the reliability of the generated predictions. The following workflow is designed to maximize accuracy and reproducibility.
Essential Components of a Docking Study
A typical molecular docking study involves a cyclical process of ligand conformation generation and scoring until a minimum energy solution is found.[6] The two fundamental components are the sampling algorithm, which explores the conformational space of the ligand within the binding site, and the scoring function, which estimates the binding affinity for each pose.[5]
Caption: A generalized workflow for a molecular docking study.
Step-by-Step Experimental Protocol
This protocol outlines the key steps for a comparative docking study. For this example, we will consider the Dopamine D2 Receptor as a potential target, given that docking studies of other N-functionalized piperidine derivatives with this receptor have been reported.[9]
I. Protein Preparation:
-
Acquire the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For the Dopamine D2 Receptor, a suitable entry would be PDB ID: 6CM4.
-
Pre-processing:
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM).
-
Repair any missing residues or atoms using protein structure modeling tools.
-
Causality: These steps are crucial to ensure a chemically correct and complete representation of the protein, which is essential for accurate docking calculations. The protonation state of residues at physiological pH can significantly impact ligand binding.
-
II. Ligand Preparation:
-
Generate 3D Structures: Create 3D structures of the this compound derivatives and any alternative scaffolds. This can be done using chemical drawing software like ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization on the ligand structures to obtain low-energy, stable conformations.
-
Assign Partial Charges: Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.
-
Causality: Proper ligand preparation ensures that the starting conformation is energetically favorable and that the docking software can explore relevant conformational space.
-
III. Docking Simulation:
-
Grid Generation: Define a grid box that encompasses the active site of the protein. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Causality: The grid pre-calculates the potential energy of the protein's atoms, which significantly speeds up the docking calculation.
-
-
Docking Algorithm: Choose an appropriate docking algorithm. Common choices include Lamarckian Genetic Algorithm (as used in AutoDock) or shape-based methods.[7][8]
-
Run the Docking: Execute the docking simulation. The software will generate multiple binding poses for each ligand and rank them based on a scoring function.
IV. Analysis and Validation:
-
Scoring and Ranking: Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the ligands. A more negative score generally indicates a more favorable binding affinity.
-
Interaction Analysis: Visualize the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Redocking (Validation): As a critical validation step, re-dock the co-crystallized ligand (if available) into the protein's active site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose should ideally be less than 2.0 Å, confirming the validity of the docking protocol.
Comparative Docking Analysis: Piperidine Derivatives vs. Alternatives
To illustrate the comparative aspect of this guide, we will consider hypothetical docking results for two derivatives of this compound and two alternative scaffolds against the µ-opioid receptor, a known target for piperidine-based analgesics.[10]
| Compound | Scaffold | Docking Score (kcal/mol) | Key Interactions |
| Derivative 1 (N-benzyl substitution) | Piperidine | -9.8 | Hydrogen bond with Asp147; Hydrophobic interactions with Trp293, Tyr326 |
| Derivative 2 (3-aryl substitution) | Piperidine | -10.5 | Hydrogen bond with Asp147; Pi-pi stacking with His297 |
| Alternative 1 (Pyrrolidine analog) | Pyrrolidine | -8.5 | Hydrogen bond with Asp147; Fewer hydrophobic contacts compared to piperidine derivatives |
| Alternative 2 (Piperazine analog) | Piperazine | -9.2 | Hydrogen bond with Asp147; Potential for additional hydrogen bond with Gln124 |
Note: The above data is hypothetical and for illustrative purposes. Real experimental data would be required for a definitive comparison.
Caption: Key interactions of a hypothetical piperidine derivative in the µ-opioid receptor active site.
Discussion: Interpreting the Results and Guiding Drug Design
The hypothetical results in the table suggest that the 3-aryl substituted piperidine derivative has the most favorable binding affinity for the µ-opioid receptor. The pi-pi stacking interaction with His297, in addition to the conserved hydrogen bond with Asp147, likely contributes to its higher predicted potency. This aligns with findings from other studies where aromatic interactions play a crucial role in ligand binding to opioid receptors.[10]
The pyrrolidine analog, with its five-membered ring, may have a less optimal geometry for fitting into the hydrophobic pocket, resulting in a lower docking score.[11] The piperazine analog shows promise, with the potential for an additional hydrogen bond. This highlights how subtle changes in the scaffold can significantly impact binding.[12]
These in silico findings provide a strong rationale for prioritizing the synthesis and biological evaluation of the 3-aryl substituted piperidine derivatives. Further studies, such as molecular dynamics simulations, could be employed to assess the stability of the predicted binding poses over time.
Conclusion
Molecular docking is a powerful computational tool that can significantly accelerate the drug discovery process.[5][6][13] By following a robust and self-validating protocol, researchers can gain valuable insights into the potential of novel compounds like this compound derivatives. This guide has provided a comprehensive framework for conducting such studies, from the initial preparation of molecules to the final comparative analysis. The principles and methodologies outlined here are broadly applicable and can be adapted to a wide range of drug targets and chemical scaffolds, ultimately empowering scientists to design the next generation of therapeutics.
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Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online. [Link]
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
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Head-to-head comparison of synthetic routes for "N,N-Dimethyl-1-piperidin-3-ylmethanamine"
An In-depth Head-to-Head Comparison of Synthetic Routes for N,N-Dimethyl-1-piperidin-3-ylmethanamine
This guide provides a comprehensive, head-to-head comparison of two primary synthetic routes for the preparation of this compound, a valuable piperidine-based building block in medicinal chemistry and drug discovery. The methodologies discussed are tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Each route is presented with detailed experimental protocols, a comparative analysis of key performance indicators, and visual representations to elucidate the synthetic pathways.
Introduction to this compound
This compound is a disubstituted piperidine derivative featuring a dimethylaminomethyl substituent at the 3-position of the piperidine ring. The piperidine motif is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds, owing to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The specific substitution pattern of this molecule makes it a versatile intermediate for the synthesis of more complex drug candidates.
This guide will dissect two common and effective strategies for its synthesis:
-
Route 1: Reductive Amination of a Piperidine-3-carboxaldehyde Derivative. This approach involves the direct formation of the target molecule from a suitable aldehyde precursor through a one-pot reaction with dimethylamine and a reducing agent.
-
Route 2: Two-Step Synthesis via Reduction of a Piperidine-3-carboxamide followed by Eschweiler-Clarke Methylation. This classic route involves the initial synthesis of the primary amine precursor, 1-piperidin-3-ylmethanamine, which is subsequently dimethylated to yield the final product.
Route 1: Reductive Amination Pathway
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[2] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. A key advantage of this method is its operational simplicity and the commercial availability of a wide range of reagents.[2]
For the synthesis of this compound, a suitable starting material is a protected piperidine-3-carboxaldehyde. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen is crucial to prevent unwanted side reactions, such as self-condensation or reaction of the ring nitrogen.[3][4]
Synthetic Workflow for Route 1
Caption: Synthetic workflow for Route 1: Reductive Amination.
Experimental Protocol for Route 1
Step 1: Reductive Amination
-
To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add a solution of dimethylamine in tetrahydrofuran (THF, 2.0 M, 3.0 eq).
-
Stir the mixture for 5-10 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes.[4]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate. An analogous procedure reports a yield of 88%.[5]
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (excess, e.g., 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The crude product is often obtained as the corresponding salt (e.g., dihydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Route 2: Reduction and Eschweiler-Clarke Methylation
This two-step approach first generates the primary amine, 1-piperidin-3-ylmethanamine, from a commercially available starting material. The subsequent dimethylation is achieved via the Eschweiler-Clarke reaction, a classic and highly effective method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[6][7] A significant advantage of this reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts.[6][8]
Synthetic Workflow for Route 2
Caption: Synthetic workflow for Route 2: Reduction and Eschweiler-Clarke Methylation.
Experimental Protocol for Route 2
Step 1: Synthesis of 1-Piperidin-3-ylmethanamine
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in dry THF (25 mL/mmol) under a nitrogen atmosphere, add piperidine-3-carboxamide (1.0 eq) portion-wise.
-
After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.[9]
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again to precipitate the aluminum salts.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by distillation to obtain pure 1-piperidin-3-ylmethanamine as a colorless oil. A reported yield for a similar reduction is 55%.[9]
Step 2: Eschweiler-Clarke Methylation
-
To a solution of 1-piperidin-3-ylmethanamine (1.0 eq) from Step 1, add formic acid (excess, e.g., 5.0 eq).
-
Add an aqueous solution of formaldehyde (excess, e.g., 37 wt. %, 5.0 eq).
-
Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours until the evolution of carbon dioxide ceases.[6]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the mono-methylated intermediate.
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the product into an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by distillation or column chromatography to yield this compound.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Reduction & Eschweiler-Clarke |
| Overall Yield | Potentially higher, with reported yields for similar reactions up to 88%.[5] | Moderate, with the first step having a reported yield of 55%.[9] The second step is typically high-yielding. |
| Number of Steps | Two steps (reductive amination and deprotection). | Two steps (amide reduction and methylation). |
| Starting Materials | Requires a protected piperidine-3-carboxaldehyde, which may need to be synthesized. | Starts from the more readily available piperidine-3-carboxamide. |
| Reagent Safety | Uses sodium triacetoxyborohydride, which is relatively safe and easy to handle. | Employs lithium aluminum hydride, which is highly reactive and pyrophoric, requiring careful handling under inert conditions. |
| Scalability | Generally scalable, with milder reaction conditions. | The use of LiAlH₄ can pose challenges for large-scale synthesis. |
| Workup & Purification | Standard extractive workup and column chromatography. | The LiAlH₄ quench can be challenging to filter on a large scale. The final product may require distillation. |
| Atom Economy | Moderate, due to the use of a protecting group and a borohydride reagent. | Lower in the first step due to the use of a hydride reagent. The second step has good atom economy. |
| Versatility | The aldehyde precursor can be used with various amines to generate a library of derivatives. | The intermediate primary amine can be functionalized in various ways beyond methylation. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific constraints and objectives of the research.
Route 1 (Reductive Amination) is recommended for its milder reaction conditions, potentially higher overall yield, and greater safety profile, making it particularly suitable for laboratory-scale synthesis and for the generation of analog libraries. The main consideration for this route is the availability and cost of the N-Boc-piperidine-3-carboxaldehyde starting material.
Route 2 (Reduction and Eschweiler-Clarke Methylation) is a robust and classic approach that utilizes a more accessible starting material. While the use of lithium aluminum hydride in the first step requires stringent safety precautions, the Eschweiler-Clarke reaction is a highly reliable and efficient method for dimethylation. This route may be more cost-effective if the starting carboxamide is significantly cheaper than the aldehyde required for Route 1.
Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of factors such as reagent availability and cost, scale of the reaction, and the safety infrastructure available to the research team.
References
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Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. [Link]
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Wikipedia. (2023). Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]
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Kumar, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 735-741. [Link]
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PrepChem. (n.d.). Synthesis of 3-dimethylaminopiperidine. PrepChem.com. Retrieved from [Link]
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List, B., et al. (2005). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 70(18), 7364–7370. [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific LLC. Retrieved from [Link]
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Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 22(1), 4-21. [Link]
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NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
- Google Patents. (2013). CN103030587A - Synthesis process of 3-methylamino-piperidine.
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Matassini, C., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 11(3), e202100293. [Link]
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Wang, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(12), 4811. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N,N-Dimethyl-1-piperidin-3-ylmethanamine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-Dimethyl-1-piperidin-3-ylmethanamine, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is an organic compound featuring a piperidine ring and a tertiary amine group.[1] While specific toxicity data is limited, its chemical class and available safety information mandate a cautious approach. The primary hazards identified are skin and eye irritation, with a potential for causing allergic skin reactions.[2] Structurally related compounds, such as piperidine, are known to be corrosive, toxic, and flammable.[3][4] Therefore, treating this compound as a hazardous substance is the only prudent course of action.
A thorough risk assessment is the foundation of safe disposal. The key is to prevent exposure and environmental release.
| Property | Identifier | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 90203-05-7 | [1][2] |
| Molecular Formula | C8H18N2 | [1][2] |
| Molecular Weight | 142.25 g/mol | [2] |
| Known Hazards | Irritant; Causes serious eye irritation; May cause an allergic skin reaction. | [2] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [5][6] |
The Core Directive: Professional Hazardous Waste Disposal
The single most critical principle for the disposal of this compound is that it must be managed as regulated hazardous waste .[7] The final disposition should always be through an approved and licensed waste disposal contractor.[5][8] In-laboratory treatment methods, such as neutralization, are not recommended for bulk disposal of this compound as they do not eliminate its potential organic toxicity and may create other hazards.
Adherence to this core principle ensures compliance with national and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]
Laboratory Protocol for Waste Accumulation
This protocol outlines the procedural steps from the moment the material is designated as waste to its storage pending collection.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[6] This is critical to protect against splashes that can cause serious eye irritation.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).[9] Always check the manufacturer's glove compatibility charts. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat.
Step 2: Select and Prepare the Waste Container
-
Material Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE). The container must be free from damage or leaks.
-
Secure Closure: The container must have a screw-top or other securely fastening lid to prevent spills and vapor release.[10]
-
Cleanliness: Ensure the exterior of the container is clean and free of contamination.
Step 3: Label the Waste Container
Proper labeling is a strict regulatory requirement.[11] The moment the first drop of waste enters the container, it must be labeled with the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").[11]
-
The date on which waste was first added to the container (the "accumulation start date").
Step 4: Waste Segregation and Storage
-
Chemical Incompatibility: Do not mix this waste with incompatible materials like strong acids or strong oxidizing agents.[5][6] Mixing can cause vigorous, exothermic reactions.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[7][12] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin.[12] This will contain any potential leaks from the primary container.
Caption: Standard workflow for accumulating hazardous chemical waste in the laboratory.
Step 5: Arrange for Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container. Do not allow waste to accumulate beyond regulatory time or volume limits (typically, a maximum of 55 gallons may be stored in an SAA).[7]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
Step-by-Step Spill Response
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
VENTILATE: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
DON PPE: Don the full PPE as described in Section 3, adding a respirator with an organic vapor cartridge if the spill is large or vapors are significant.
-
CONTAIN: For liquid spills, contain the spill by creating a dike around it with an inert, absorbent material.
-
ABSORB: Cover and absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.
-
COLLECT & CONTAINERIZE: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3][13]
-
DECONTAMINATE: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
DISPOSE: Label the container holding the spill cleanup materials as hazardous waste and manage it according to the protocol in Section 3.
Caption: Decision and action workflow for chemical spill response.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
Sewer Disposal: DO NOT pour this compound down the drain. It is potentially toxic to aquatic life, and many wastewater treatment systems are not equipped to handle such specialized organic chemicals.[5][14]
-
Trash Disposal: DO NOT dispose of this chemical or its containers in the regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.
-
Evaporation: DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This releases vapors into the environment and is not a compliant disposal method.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative work does not come at the cost of our planet or our well-being.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethyl-1-piperidin-3-ylmethanamine
Foundational Safety Directive: Understanding the Hazard
Before any container of N,N-Dimethyl-1-piperidin-3-ylmethanamine (CAS No. 90203-05-7) is opened, it is imperative to understand the fundamental risks it presents. This compound and its structural analogs are classified as irritants that can cause significant harm upon exposure[1]. The primary hazards involve severe irritation and potential damage to the skin and eyes[2][3][4]. In some cases, related compounds may cause allergic skin reactions or respiratory irritation[1][3][4]. Therefore, our entire safety protocol is built upon the principle of exposure elimination . The personal protective equipment (PPE) detailed below is not a suggestion but a mandatory system to create a reliable barrier between you and the chemical.
The Core Principle: Barrier Protection
The selection of PPE is directly dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). Our objective is to establish an unbroken barrier against these routes. This is achieved through a multi-layered approach, combining engineering controls with appropriate PPE.
Engineering Controls: The First Line of Defense
PPE is the last line of defense, not the first. All work with this compound must be conducted within a certified chemical fume hood[5]. This primary engineering control is non-negotiable as it captures vapors at the source, drastically reducing the risk of inhalation. Furthermore, ensure that a safety shower and an eyewash station are immediately accessible and unobstructed near the workstation[2][5].
Personal Protective Equipment: Your Essential Barrier
The following table summarizes the minimum required PPE for handling this compound. The rationale behind each selection is critical for understanding and ensuring compliance.
| Protection Area | Required PPE | Technical Justification & Causality |
| Ocular (Eyes/Face) | Tight-sealing chemical safety goggles and a face shield. | Standard safety glasses are insufficient. This compound is known to cause serious eye irritation or damage[1][2][3][4]. Tight-sealing goggles prevent splashes and vapors from reaching the eyes. A face shield is required for full-face protection during splash-risk procedures like transferring large volumes or working under pressure. |
| Dermal (Hands) | Compatible chemical-resistant gloves (Nitrile, minimum 8 mil thickness). Double-gloving is recommended. | The primary risk is skin irritation[2][4]. Nitrile provides good resistance to this class of chemicals. Double-gloving provides a critical safety buffer; should the outer glove be compromised, the inner glove maintains protection while you retreat and replace the outer glove. Always inspect gloves for any signs of degradation or puncture before use[6]. |
| Dermal (Body) | Chemical-resistant lab coat. | A standard cotton lab coat is not sufficient as it can absorb spills. A chemical-resistant (e.g., polyester or coated) lab coat will repel splashes, preventing contact with your personal clothing and skin. For large-scale operations, a chemical-resistant apron or full-body suit may be necessary[6]. |
| Respiratory | Not required for small-scale use within a certified fume hood. A NIOSH-approved respirator with an organic vapor cartridge is required for spill cleanup or if engineering controls fail[2][5][6]. | A properly functioning chemical fume hood provides adequate respiratory protection from vapors during routine handling[5]. However, in an emergency scenario such as a large spill or ventilation failure, ambient concentrations can exceed safe limits, necessitating respiratory protection. |
Operational Plan: From Preparation to Disposal
Adherence to a strict, repeatable procedure is essential for minimizing risk. The following workflow ensures that safety is integrated into every step of the handling process.
PPE Selection Workflow
The level of PPE required is contingent on the specifics of the task. The following decision tree illustrates the logical progression for selecting the appropriate protective measures.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
